Allatostatin II
Beschreibung
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Eigenschaften
Molekularformel |
C49H74N14O13 |
|---|---|
Molekulargewicht |
1067.2 g/mol |
IUPAC-Name |
3-[(2-aminoacetyl)amino]-4-[[2-[[1-[[1-[[1-[[1-[[1-[[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C49H74N14O13/c1-26(2)18-33(42(51)70)59-40(67)25-55-44(72)35(20-29-10-7-6-8-11-29)61-43(71)28(5)57-47(75)36(21-30-13-15-31(64)16-14-30)63-48(76)34(19-27(3)4)62-46(74)32(12-9-17-54-49(52)53)58-39(66)24-56-45(73)37(22-41(68)69)60-38(65)23-50/h6-8,10-11,13-16,26-28,32-37,64H,9,12,17-25,50H2,1-5H3,(H2,51,70)(H,55,72)(H,56,73)(H,57,75)(H,58,66)(H,59,67)(H,60,65)(H,61,71)(H,62,74)(H,63,76)(H,68,69)(H4,52,53,54) |
InChI-Schlüssel |
WGQGYYOXEWOITJ-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Primary Structure and Function of Allatostatin II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary structure, biosynthesis, signaling, and experimental analysis of Allatostatin II (AST-II), a key neuropeptide in insect physiology. This compound, a member of the Allatostatin-A (AST-A) family, is a potent inhibitor of juvenile hormone synthesis, playing a critical role in the regulation of insect development, reproduction, and metabolism. This document is intended to serve as a detailed resource for researchers in the fields of entomology, neurobiology, and pharmacology, as well as for professionals involved in the development of novel insect control agents.
Primary Structure and Physicochemical Properties of this compound
This compound was first isolated from the brain of the virgin female cockroach, Diploptera punctata.[1][2][3] It is a decapeptide with an amidated C-terminus, a characteristic feature of the AST-A family of peptides, which are also known as FGLamides due to their conserved C-terminal motif.[4]
The primary structure of this compound is:
Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂ [2][3]
The amidation of the C-terminal leucine (B10760876) residue is crucial for its biological activity. Removal of this amide group results in a significant loss of its ability to inhibit juvenile hormone synthesis.
| Property | Value | Reference |
| Amino Acid Sequence | Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂ | [2][3] |
| Molecular Formula | C₄₉H₇₄N₁₄O₁₃ | |
| Molar Mass | 1067.2 g/mol | |
| Family | Allatostatin-A (AST-A) / FGLamide | [4] |
| Source Organism | Diploptera punctata (Pacific beetle cockroach) | [1][2][3] |
| CAS Number | 123338-11-4 |
Biosynthesis of this compound
This compound, along with other members of the allatostatin family in Diploptera punctata, is synthesized from a large preproprotein precursor. A single gene encodes a 41.5 kDa preproallatostatin that contains 13 allatostatin-type peptides, including this compound.[1] The preproprotein undergoes post-translational processing, which includes the cleavage of a signal peptide, endoproteolytic cleavage at specific processing sites, and C-terminal amidation to yield the mature, biologically active peptides.[1] The gene for this precursor is present as a single copy per haploid genome in D. punctata.[1]
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells, primarily the corpora allata, the endocrine glands responsible for juvenile hormone synthesis.[5] In D. punctata, a receptor with homology to mammalian somatostatin (B550006) and galanin receptors has been identified as the allatostatin receptor.[5]
The binding of this compound to its receptor initiates an intracellular signaling cascade that leads to the inhibition of juvenile hormone biosynthesis. While the complete downstream pathway is still under investigation, evidence suggests the involvement of Gαi and/or Gαq protein subunits. Activation of these G-proteins can lead to a decrease in intracellular cyclic AMP (cAMP) levels and/or an increase in intracellular calcium concentrations. These changes in second messengers ultimately affect key enzymes in the juvenile hormone biosynthetic pathway.
Quantitative Analysis of Biological Activity
The primary biological activity of this compound is the inhibition of juvenile hormone synthesis. This is typically quantified by in vitro bioassays using the corpora allata of D. punctata.
| Peptide | Concentration / IC₅₀ | % Inhibition of JH Synthesis | Reference |
| This compound | 10⁻⁸ M | > 40% | [2][3] |
| This compound | IC₅₀ = 0.014 nM | 50% | [6] |
| Allatostatin I | 10⁻⁹ M | > 40% | [2][3] |
| Allatostatin IV | 10⁻⁸ M | > 40% | [2][3] |
| Allatostatin III | 7 x 10⁻⁷ M | > 40% | [2][3] |
Experimental Protocols
Purification of this compound by Reversed-Phase HPLC
This protocol describes the general steps for the purification of this compound from insect brain extracts using reversed-phase high-performance liquid chromatography (RP-HPLC).
Methodology:
-
Tissue Extraction: Brains from D. punctata are dissected and homogenized in an appropriate extraction solvent (e.g., acidic methanol (B129727) or acetone).
-
Clarification: The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the peptides is collected.
-
Solid-Phase Extraction (SPE): The supernatant is passed through a C18 Sep-Pak cartridge to partially purify and concentrate the peptides. The peptides are eluted with a solvent of higher organic concentration.
-
Reversed-Phase HPLC:
-
Column: A C18 reversed-phase column is typically used.[7]
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA) is commonly employed.[7]
-
Gradient: A linear gradient from a low to a high concentration of acetonitrile is used to elute the peptides based on their hydrophobicity.
-
Detection: The eluting peptides are monitored by UV absorbance at 214 nm and 280 nm.
-
-
Fraction Collection: Fractions are collected at regular intervals.
-
Bioassay: Each fraction is tested for its ability to inhibit juvenile hormone synthesis in the in vitro bioassay to identify the active fractions containing this compound.
-
Further Purification: If necessary, the active fractions are pooled and subjected to further rounds of HPLC with different solvent systems or column matrices to achieve homogeneity.
Primary Structure Determination by Edman Degradation
Edman degradation is a method for sequencing amino acids in a peptide from the N-terminus.[8][9][10][11][12]
Methodology:
-
Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC attaches to the N-terminal amino group.[8][9]
-
Cleavage: The N-terminal amino acid derivative is cleaved from the peptide chain using anhydrous trifluoroacetic acid (TFA).[9]
-
Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., HPLC) by comparing its retention time to known standards.[12]
-
Repetitive Cycles: The remaining peptide is subjected to subsequent cycles of Edman degradation to determine the sequence of the following amino acids.
In Vitro Bioassay for Juvenile Hormone Synthesis Inhibition
This bioassay measures the rate of juvenile hormone synthesis by the corpora allata in vitro and is used to assess the inhibitory activity of this compound.[13][14]
Methodology:
-
Gland Dissection: Corpora allata are dissected from virgin female D. punctata in a suitable physiological saline.
-
Incubation: Individual pairs of glands are incubated in a culture medium containing a radiolabeled precursor of juvenile hormone, such as L-[methyl-³H]methionine.[13]
-
Treatment: The glands are incubated with different concentrations of this compound or the HPLC fractions to be tested. Control incubations are performed without the peptide.
-
Extraction: After incubation, the juvenile hormone is extracted from the medium using an organic solvent (e.g., hexane).
-
Quantification: The amount of radiolabeled juvenile hormone synthesized is quantified by liquid scintillation counting.
-
Data Analysis: The rate of juvenile hormone synthesis in the presence of this compound is compared to the control rate to determine the percentage of inhibition. The IC₅₀ value (the concentration of peptide that causes 50% inhibition) can be calculated from a dose-response curve.
Conclusion
This compound is a well-characterized neuropeptide with a significant role in insect physiology. Its primary structure and potent inhibitory effect on juvenile hormone synthesis make it and its receptor a promising target for the development of novel, species-specific insecticides. The detailed methodologies provided in this guide offer a foundation for further research into the structure-activity relationships, signaling pathways, and physiological functions of this compound and other related neuropeptides. A deeper understanding of these systems will be crucial for their potential application in pest management and for advancing our fundamental knowledge of insect neuroendocrinology.
References
- 1. Molecular cloning of the gene for the allatostatin family of neuropeptides from the cockroach Diploptera punctata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. uniprot.org [uniprot.org]
- 5. DSpace [qspace.library.queensu.ca]
- 6. Biological activities of the allatostatin family of peptides in the cockroach, Diploptera punctata, and potential interactions with receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 12. Edman degradation - Wikipedia [en.wikipedia.org]
- 13. In vitro assay for the biosynthesis and metabolism of juvenile hormone by exposed corpora allata of Aedes aegypti (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of juvenile hormone synthesis in wild-type and apterous mutant Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Allatostatin Neuropeptides: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and physiological significance of the Allatostatin (AST) neuropeptide families. Allatostatins are pleiotropic peptides first identified for their profound inhibitory effects on the biosynthesis of Juvenile Hormone (JH) in insects. This guide details the initial isolation and characterization of the three major Allatostatin families (A, B, and C), their diverse physiological roles beyond JH regulation, and the intricate signaling pathways through which they exert their effects. Detailed experimental protocols for key assays and workflows for neuropeptide discovery are provided to serve as a valuable resource for researchers, scientists, and professionals in drug development. All quantitative data are summarized in structured tables for comparative analysis, and complex biological processes are visualized through detailed diagrams.
A Historical Perspective: The Unveiling of Allatostatins
The journey into the world of Allatostatins began in the late 1980s with the quest to understand the regulation of juvenile hormone, a crucial molecule in insect development, reproduction, and metamorphosis.
The Dawn of Discovery: Allatostatin-A in the Cockroach
The first breakthrough came in 1989 when a peptide with potent inhibitory effects on JH synthesis was isolated from the brain of the viviparous cockroach, Diploptera punctata.[1] This peptide, named Allatostatin, was later classified as Allatostatin-A (AST-A). Subsequent research revealed that AST-A is not a single peptide but a family of peptides characterized by a conserved C-terminal motif, Y/FXFGL-amide.[1]
Expanding the Family: The Emergence of Allatostatin-B and -C
Following the discovery of AST-A, two other structurally distinct families of peptides with allatostatic activity were identified in other insect species.
-
Allatostatin-B (AST-B): Also known as myoinhibitory peptides (MIPs), this family was first characterized by its potent inhibitory effects on visceral muscle contractions. AST-B peptides are distinguished by a C-terminal tryptophan-rich motif, W(X)6W-amide.
-
Allatostatin-C (AST-C): First isolated from the tobacco hornworm, Manduca sexta, the AST-C family is characterized by a non-amidated C-terminus and a conserved PISCF motif.[2] These peptides are structurally homologous to mammalian somatostatin (B550006).
The Allatostatin Families: A Comparative Overview
The three Allatostatin families, while sharing the common name due to their initial discovery related to JH inhibition, are structurally and functionally diverse.
| Feature | Allatostatin-A (AST-A) | Allatostatin-B (AST-B) / Myoinhibitory Peptides (MIPs) | Allatostatin-C (AST-C) |
| First Isolated From | Diploptera punctata (cockroach) | Locusta migratoria (locust - as myoinhibitory peptides) | Manduca sexta (tobacco hornworm)[2] |
| Conserved Motif | Y/FXFGL-amide[1] | W(X)6W-amide | PISCF (non-amidated)[2] |
| Primary Function | Inhibition of Juvenile Hormone synthesis, myoinhibition | Myoinhibition, various neuromodulatory roles | Inhibition of Juvenile Hormone synthesis (in some insects), neuromodulation |
| Receptor Type | GPCR (orthologs of galanin receptors) | GPCR | GPCR (orthologs of somatostatin receptors) |
Quantitative Bioactivity of Allatostatins
The biological activity of Allatostatins has been quantified in various assays, providing insights into their potency and structure-activity relationships.
Table 3.1: Inhibitory Activity on Juvenile Hormone (JH) Synthesis
| Allatostatin Type | Peptide | Insect Species | Assay | IC50 / ED50 | Reference |
| AST-C | Manse-AST | Manduca sexta | In vitro JH synthesis in corpora allata | ~2 nM (ED50) | [3] |
Table 3.2: Myoinhibitory and Myostimulatory Activity
| Allatostatin Type | Peptide | Preparation | Effect | EC50 | Reference |
| AST-B | Tenmo-MIP-5 | Tenebrio molitor oviduct muscle | Myostimulation | 8.50 x 10⁻¹² M | [4] |
Table 3.3: Receptor Activation
| Allatostatin Type | Peptide | Receptor | Cell Line | Assay | IC50 / EC50 | Reference |
| AST-C | ScypaAST-CCC | ScypaAST-C Receptor | HEK293T | Receptor Activation | 6.683 nM (IC50) | [5] |
Signaling Pathways of Allatostatin Receptors
Allatostatins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells. The downstream signaling cascades vary between the different Allatostatin families.
Allatostatin-A Receptor Signaling
Allatostatin-A receptors (AST-ARs) are orthologs of mammalian galanin receptors and are coupled to inhibitory G-proteins of the Gi/Go family.[6] Activation of AST-ARs can lead to two primary downstream effects:
-
Activation of Inwardly Rectifying Potassium (GIRK) Channels: The dissociation of the G-protein βγ subunits directly gates GIRK channels, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization reduces cellular excitability, contributing to the inhibitory effects of AST-A.[6]
-
Modulation of Intracellular Calcium Levels: AST-AR activation can also lead to changes in intracellular calcium concentrations, which can influence a variety of cellular processes.
References
- 1. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an allatostatin C signaling system in mollusc Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | A Possible Role of Allatostatin C in Inhibiting Ecdysone Biosynthesis Revealed in the Mud Crab Scylla paramamosain [frontiersin.org]
- 6. Reverse physiology in Drosophila: identification of a novel allatostatin‐like neuropeptide and its cognate receptor structurally related to the mammalian somatostatin/galanin/opioid receptor family | The EMBO Journal [link.springer.com]
The Inhibitory Role of Allatostatin C on Juvenile Hormone Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanisms by which Allatostatin C (AST-C) inhibits the synthesis of juvenile hormone (JH), a critical regulator of insect development and reproduction. This document outlines the signaling pathways involved, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the core concepts to facilitate understanding and further research in the field of insect endocrinology and pest management.
Introduction to Allatostatin C and Juvenile Hormone
Allatostatins are a diverse family of neuropeptides in insects that play crucial roles in regulating various physiological processes.[1][2] Among them, Allatostatin C, characterized by a conserved PISCF motif at its C-terminus, has been identified as a potent inhibitor of juvenile hormone synthesis in several insect species, including mosquitoes and moths.[3][4][5] Juvenile hormones are sesquiterpenoids synthesized in the corpora allata (CA), a pair of endocrine glands located behind the brain.[3][6] They are key regulators of metamorphosis, reproduction, and behavior, making the pathways that control their synthesis attractive targets for the development of novel insecticides.[5][7]
The Allatostatin C Signaling Pathway
The inhibitory action of Allatostatin C is initiated by its binding to a specific G-protein coupled receptor (GPCR) on the membrane of corpora allata cells.[8][9] This interaction triggers an intracellular signaling cascade that ultimately disrupts the biosynthesis of JH.
A key mechanism of AST-C action, as elucidated in the mosquito Aedes aegypti, involves the disruption of cytoplasmic acetyl-CoA production.[3][4][10] AST-C signaling blocks the transport of citrate (B86180) from the mitochondria to the cytosol.[3][10] Cytosolic citrate is a primary source of acetyl-CoA, which is a fundamental building block for the synthesis of JH via the mevalonate (B85504) pathway.[4][6][10] By inhibiting the mitochondrial citrate carrier, AST-C effectively starves the JH biosynthetic pathway of its initial substrate.[3][10]
The intracellular second messengers involved in the AST-C signaling pathway have been investigated, with studies suggesting a potential role for cyclic AMP (cAMP). In some systems, the AST-C receptor is coupled to a Gαi/o subtype G-protein, which typically inhibits adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.[4][8] However, other studies have not found significant changes in cAMP or cGMP levels in response to allatostatins, indicating that the signaling pathway may be complex and potentially species-specific.[11] The interplay between calcium and cAMP signaling is a common feature in many cellular processes and may also be relevant in this context.[12][13][14]
Quantitative Data on Allatostatin C Inhibition
The inhibitory potency of Allatostatin C on juvenile hormone synthesis has been quantified in several studies. The following table summarizes key findings, including IC50 values and percentage inhibition, to provide a comparative overview of the peptide's efficacy in different biological contexts.
| Species | Allatostatin Type | Parameter | Value | Reference |
| Scylla paramamosain (Mud Crab) | ScypaAST-CCC | IC50 | 6.683 nM | [4] |
| Lacanobia oleracea (Tomato Moth) | Manduca sexta Allatostatin | % Inhibition | ~70% | [15] |
| Diploptera punctata (Cockroach) | Allatostatin 1 | Concentration for >40% inhibition | 10-9 M | [16] |
| Diploptera punctata (Cockroach) | Allatostatin 2 | Concentration for >40% inhibition | 10-8 M | [16] |
| Diploptera punctata (Cockroach) | Allatostatin 3 | Concentration for >40% inhibition | 7 x 10-7 M | [16] |
| Diploptera punctata (Cockroach) | Allatostatin 4 | Concentration for >40% inhibition | 10-8 M | [16] |
Experimental Protocols for Measuring Juvenile Hormone Synthesis
The quantification of juvenile hormone synthesis is essential for studying the effects of inhibitors like Allatostatin C. The radiochemical assay (RCA) and radioimmunoassay (RIA) are two widely used methods.
Radiochemical Assay (RCA) for In Vitro JH Synthesis
This method measures the incorporation of a radiolabeled precursor, typically L-[methyl-3H]methionine, into JH by isolated corpora allata.
Protocol:
-
Dissection and Gland Incubation:
-
Dissect corpora allata (CA) from the insect of interest in an appropriate physiological saline.
-
Transfer individual or pooled glands to a culture medium supplemented with L-[methyl-3H]methionine.
-
For inhibition studies, add Allatostatin C at various concentrations to the incubation medium. A control group without the peptide should be run in parallel.
-
Incubate the glands for a defined period (e.g., 3 hours) at a controlled temperature (e.g., 28°C).[9]
-
-
Extraction of Juvenile Hormone:
-
Quantification:
-
Transfer the organic phase containing the radiolabeled JH to a scintillation vial.
-
Evaporate the solvent and add a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is directly proportional to the rate of JH synthesis.
-
-
Data Analysis:
-
Calculate the rate of JH synthesis (e.g., in fmol/gland/hour).
-
For inhibition studies, express the JH synthesis in the presence of Allatostatin C as a percentage of the control.
-
Radioimmunoassay (RIA) for JH Quantification
RIA is a highly sensitive competitive binding assay used to measure the concentration of JH in biological samples.
Protocol:
-
Sample Preparation:
-
Assay Procedure:
-
A known amount of radiolabeled JH (the "hot" antigen) is mixed with a specific anti-JH antibody.
-
The unlabeled JH from the sample (the "cold" antigen) is added to this mixture.
-
The "cold" antigen competes with the "hot" antigen for binding to the limited number of antibody binding sites.[19]
-
After incubation, the antibody-bound JH is separated from the free JH.
-
-
Detection and Quantification:
-
The radioactivity of the antibody-bound fraction is measured using a gamma counter or liquid scintillation counter.
-
The amount of radioactivity is inversely proportional to the concentration of unlabeled JH in the sample.
-
A standard curve is generated using known concentrations of unlabeled JH to determine the concentration in the unknown samples.[19]
-
Conclusion and Future Directions
Allatostatin C is a significant negative regulator of juvenile hormone synthesis, acting through a GPCR-mediated signaling pathway that ultimately limits the availability of precursors for JH biosynthesis. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the precise molecular mechanisms of AST-C action and its potential applications in insect pest management. Future studies could focus on the identification and characterization of AST-C receptors in a wider range of insect species, the elucidation of downstream signaling components beyond the inhibition of citrate transport, and the development of stable and specific AST-C analogs or mimetics with insecticidal properties. The continued development of sensitive analytical techniques for JH quantification will also be crucial for advancing our understanding of insect endocrinology.
References
- 1. Allatostatin - Wikipedia [en.wikipedia.org]
- 2. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allatostatin-C reversibly blocks the transport of citrate out of the mitochondria and inhibits juvenile hormone synthesis in mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Possible Role of Allatostatin C in Inhibiting Ecdysone Biosynthesis Revealed in the Mud Crab Scylla paramamosain [frontiersin.org]
- 5. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Omics approaches to study juvenile hormone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of the role of cyclic nucleotides in allatostatin-induced inhibition of juvenile hormone biosynthesis in Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interactions between calcium and cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcium and cAMP signals differentially regulate cAMP-responsive element-binding protein function via a Rap1-extracellular signal-regulated kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation by Ca2+-Signaling Pathways of Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Juvenile hormone biosynthesis by corpora allata of larval tomato moth, Lacanobia oleracea, and regulation by Manduca sexta allatostatin and allatotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radioimmunoassay of insect juvenile hormones and of their diol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 19. microbenotes.com [microbenotes.com]
The Evolutionary Trajectory of Allatostatin Gene Families: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the origin, diversification, and functional divergence of the Allatostatin neuropeptide system, providing a framework for targeted therapeutic development.
Executive Summary
The Allatostatin (AST) gene families, comprising three distinct and evolutionarily unrelated groups (Allatostatin-A, -B, and -C), represent a diverse and functionally crucial class of neuropeptides in invertebrates. Initially identified for their role in inhibiting juvenile hormone biosynthesis in certain insects, their functions are now known to be far more pleiotropic, encompassing regulation of feeding, digestion, metabolism, and behavior. This technical guide provides a comprehensive overview of the evolutionary history of these gene families, detailing their phylogenetic distribution, gene duplication and loss events, and the functional diversification of their peptide products and receptors. By presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex biological pathways, this document serves as a critical resource for researchers in neurobiology, endocrinology, and pest management, as well as for professionals in the pharmaceutical and agrochemical industries seeking to leverage this knowledge for the development of novel, targeted therapeutics and next-generation insecticides.
Introduction to Allatostatin Gene Families
The allatostatins are grouped into three main families based on conserved C-terminal motifs and sequence homology:
-
Allatostatin-A (AST-A): Characterized by the C-terminal consensus sequence Y/FXFGL-amide. These peptides are encoded by a single precursor gene that can produce a variable number of mature peptides, from four in Drosophila melanogaster to over 20 in some lobsters.[1] AST-A peptides are primarily involved in the inhibition of gut motility and the regulation of feeding behavior.[2]
-
Allatostatin-B (AST-B or Myoinhibitory Peptides - MIPs): These peptides possess a conserved W(X)6W-amide C-terminal motif. Similar to AST-A, the AST-B precursor gene can generate multiple peptide products.[2] Their functions are diverse, including the inhibition of muscle contractions, regulation of circadian rhythms, and modulation of reproductive physiology.[2]
-
Allatostatin-C (AST-C): These peptides are structurally distinct, featuring a disulfide bridge and the C-terminal motif PISCF. Unlike the other two families, the ancestral AST-C gene appears to have undergone a triplication event in an ancestral arthropod, leading to three paralogous genes: AST-C, AST-CC, and AST-CCC.[3][4] Not all species have retained all three copies.[3] AST-C is considered the arthropod homolog of vertebrate somatostatin (B550006) and is involved in inhibiting juvenile hormone synthesis in some insects, as well as modulating nociception and immunity.[3][5]
The evolutionary history of these families is distinct, with AST-A and AST-C receptors belonging to the rhodopsin-gamma GPCR cluster, while AST-B receptors are part of the rhodopsin-beta GPCR cluster.[6] This guide will delve into the evolutionary narrative of each family, supported by quantitative data, detailed experimental methodologies, and clear visual representations of their signaling pathways and evolutionary relationships.
Evolutionary History and Phylogeny
Allatostatin-A (AST-A)
The AST-A signaling system is ancient, with clear orthologs found throughout the protostomes.[7] Phylogenetic and gene synteny analyses suggest that the invertebrate AST-A receptors and their vertebrate counterparts, the galanin (GAL) and kisspeptin (B8261505) (KISS) receptors, share a common evolutionary origin from an ancestral receptor gene prior to the protostome-deuterostome divergence.[7] Within the arthropods, the AST-A system has evolved through lineage-specific events, including gene duplications and losses of the receptor genes.[7] For example, dipteran insects like Drosophila possess two AST-A receptor genes (DAR-1 and DAR-2), a result of a gene duplication event.[2]
Allatostatin-B (AST-B / MIP)
The AST-B family, also known as myoinhibitory peptides (MIPs), is another ancient neuropeptide family. In insects, the AST-B receptor is also known as the sex peptide receptor (SPR).[8] This receptor is activated by both MIPs and, in female insects, the male-derived sex peptide, linking metabolic and neuromodulatory functions with reproductive behavior.[9] The evolutionary conservation of the MIP/SPR system across a wide range of invertebrates suggests a fundamental ancestral role in regulating physiological homeostasis.
Allatostatin-C (AST-C)
The evolutionary history of the AST-C family is characterized by a significant gene duplication event. It is proposed that a local gene triplication in an ancestral arthropod gave rise to three distinct genes: AST-C, AST-CC, and AST-CCC.[3][4] The presence and retention of these genes vary across different arthropod lineages. For instance, many chelicerates and some insect species have retained all three genes, while in other insect orders, such as Diptera and Lepidoptera, only AST-C and AST-CC are present.[3] This pattern of gene duplication and subsequent differential loss provides a compelling model for studying the functional divergence of paralogous genes. The AST-C peptides are considered the arthropod orthologs of vertebrate somatostatin, and their receptors show structural similarities to somatostatin receptors.[10]
Logical Diagram of Allatostatin-C Gene Family Evolution
Caption: Proposed evolutionary model for the Allatostatin-C gene family in arthropods.
Quantitative Data on Allatostatin Gene Families
Quantitative analysis of gene family size and peptide diversity across species is crucial for understanding the evolutionary pressures and functional constraints acting on these signaling systems.
Table 1: Number of Allatostatin-A Precursor Genes and Encoded Peptides in Select Arthropods
| Species | Order | No. of AST-A Genes | No. of Encoded Peptides | Reference(s) |
| Drosophila melanogaster | Diptera | 1 | 4 | [1] |
| Anopheles gambiae | Diptera | 1 | 5 | [6] |
| Periplaneta americana | Blattodea | 1 | 14 | [6] |
| Diploptera punctata | Blattodea | 1 | 13 | [6] |
| Tribolium castaneum | Coleoptera | 0 | 0 | [1] |
| Apis mellifera | Hymenoptera | 1 | 5 | (Predicted) |
| Ixodes scapularis | Ixodida | 1 | 4 | (Predicted) |
| Homarus americanus | Decapoda | 1 | >20 | [1] |
Table 2: Allatostatin-C Gene Family Composition in Select Arthropods
| Species | Group | AST-C | AST-CC | AST-CCC | Reference(s) |
| Limulus polyphemus | Chelicerata | Present | Present | Present | [3] |
| Strigamia maritima | Myriapoda | Present | Present | Present | [3] |
| Drosophila melanogaster | Diptera | Present | Present | Absent | [3] |
| Bombyx mori | Lepidoptera | Present | Present | Absent | [3] |
| Tribolium castaneum | Coleoptera | Present | Present | Absent | [3] |
| Locusta migratoria | Orthoptera | Present | Present | Present | [3] |
Table 3: Receptor Binding Affinities (EC50/IC50) of Select Allatostatins
| Peptide | Receptor | Species | Assay System | EC50 / IC50 (nM) | Reference(s) |
| Aedes-AST-C | AeAS-CrA | Aedes aegypti | HEK293T (Ca2+) | ~20 | [11] |
| Aedes-AST-C | AeAS-CrB | Aedes aegypti | HEK293T (Ca2+) | ~5 | [11] |
| ScypaAST-CCC | Sp-ASTCR | Scylla paramamosain | CHO-K1 (cAMP) | 6.683 (IC50) | [12] |
| Aplysia-AST-C | Aplysia AstC-R | Aplysia californica | CHO (IP1) | ~6.3 | [13] |
| Drome-DST-A3 | DAR-1 | Drosophila melanogaster | CHO (Ca2+) | ~10 | [2] |
| Drome-DST-A3 | DAR-2 | Drosophila melanogaster | CHO (Ca2+) | ~30 | [2] |
Allatostatin Signaling Pathways
Allatostatin peptides exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells, initiating intracellular signaling cascades.
Allatostatin-A Signaling
AST-A receptors, such as DAR-1 and DAR-2 in Drosophila, are homologous to vertebrate galanin receptors.[14] Upon ligand binding, these receptors primarily couple to Gq-type G-proteins, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ concentration mediates the downstream physiological effects of AST-A, such as the inhibition of muscle contraction.
Diagram of the Allatostatin-A Signaling Pathway
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allatostatins C, double C and triple C, the result of a local gene triplication in an ancestral arthropod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Evolution and Potential Function in Molluscs of Neuropeptide and Receptor Homologues of the Insect Allatostatins [frontiersin.org]
- 9. Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allatostatin C and its paralog allatostatin double C: the arthropod somatostatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A Possible Role of Allatostatin C in Inhibiting Ecdysone Biosynthesis Revealed in the Mud Crab Scylla paramamosain [frontiersin.org]
- 12. pnas.org [pnas.org]
- 13. Identification of an allatostatin C signaling system in mollusc Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to Allatostatin Precursor Protein and Peptide Processing
Introduction: The Allatostatin Superfamily
Allatostatins (ASTs) are a diverse superfamily of neuropeptides found throughout the arthropods, playing crucial roles as neuromodulators and hormones.[1] Their primary and most studied functions include the potent inhibition of juvenile hormone (JH) biosynthesis by the corpora allata and the regulation of gut motility, affecting feeding behaviors.[1][2] Due to their critical roles in insect physiology, development, and reproduction, the allatostatin pathway is a significant target for the development of novel insecticides.[2]
The superfamily is structurally and functionally diverse, classified into three distinct types based on conserved C-terminal motifs:
-
Allatostatin-A (AST-A): Characterized by a C-terminal Tyr/Phe-Xaa-Phe-Gly-Leu-NH₂ (Y/FXFGL-amide) motif. The specific peptide "Allatostatin II" originally isolated from Diploptera punctata belongs to this family.[1][3]
-
Allatostatin-B (AST-B): Also known as Myoinhibitory Peptides (MIPs), these are characterized by a C-terminal Trp(Xaa)₆Trp-NH₂ motif and are known for their myoinhibitory functions.[4][5][6]
-
Allatostatin-C (AST-C): Also referred to as PISCF-type peptides, they possess a conserved Pro-Ile-Ser-Cys-Phe sequence at the C-terminus and are structurally homologous to vertebrate somatostatin.[2][6][7]
This guide will focus on the precursor protein and processing cascade of the Allatostatin-A family, which gives rise to peptides such as Allatostatin I, II, III, and IV.
The Allatostatin-A Precursor Protein: Structure and Organization
Like most neuropeptides, mature Allatostatin-A peptides are synthesized as part of a larger, inactive precursor molecule known as a pre-proprotein.[8][9] This precursor is a single polypeptide chain encoded by a single gene and is designed for efficient, regulated production of multiple bioactive peptides.
The canonical structure of the AST-A pre-proprotein includes:
-
N-terminal Signal Peptide: A sequence of hydrophobic amino acids that directs the nascent polypeptide into the endoplasmic reticulum and the secretory pathway. This signal peptide is cleaved off during translocation, converting the pre-proprotein into a proprotein.[8]
-
Proprotein Region: The remainder of the polypeptide chain, which contains multiple copies of different AST-A peptide sequences.
-
Flanking Cleavage Sites: Each potential mature peptide sequence within the proprotein is typically flanked by specific amino acid sequences that act as signals for proteolytic processing enzymes. These sites are most commonly pairs of basic amino acid residues such as Lys-Arg (KR) or Arg-Arg (RR).[8][10]
-
Amidation Signal: The C-terminus of each AST-A peptide is amidated, a critical post-translational modification for biological activity. The genetic signal for this is a Glycine residue immediately following the C-terminal Leucine of the mature peptide sequence.[3][11]
The AST-A Precursor Processing Cascade
The conversion of the inactive AST-A proprotein into multiple, biologically active peptides is a multi-step enzymatic process that occurs within the regulated secretory pathway (i.e., the Golgi apparatus and secretory vesicles).[9][10]
Step-by-Step Enzymatic Processing:
-
Signal Peptide Cleavage: As the pre-proprotein enters the endoplasmic reticulum, signal peptidase cleaves off the N-terminal signal peptide, yielding the proprotein.[8]
-
Endoproteolytic Cleavage: Within the trans-Golgi network and immature secretory vesicles, proprotein convertases (PCs), a family of subtilisin-like endoproteases, recognize and cleave the proprotein at the C-terminal side of paired basic amino acid residues.[10] This liberates peptide intermediates that still possess these basic residues at their C-termini.
-
Exopeptidase Trimming: A carboxypeptidase, typically Carboxypeptidase E (CPE), removes the C-terminal basic residues from the peptide intermediates.[10] This step exposes the crucial C-terminal Glycine residue.
-
C-terminal Amidation: The final and essential step for AST-A activity is amidation. The enzyme Peptidylglycine α-amidating monooxygenase (PAM) catalyzes the conversion of the C-terminal Glycine into a terminal amide group (-NH₂), producing the mature, active neuropeptide.[3][11]
Quantitative Analysis of Allatostatin-A Peptides
Quantitative analysis is essential for understanding the physiological relevance of different peptides processed from a single precursor. Modern mass spectrometry-based neuropeptidomics is the primary method for this analysis.[12][13] Techniques such as liquid chromatography-mass spectrometry (LC-MS) combined with stable isotope labeling allow for precise relative and absolute quantification of neuropeptides in complex biological samples.[14][15]
While absolute tissue concentrations are highly variable, functional assays provide a reliable method for comparing the quantitative biological activity of different peptides. The table below summarizes the inhibitory activity of four synthetic AST-A peptides from D. punctata on juvenile hormone synthesis.
| Peptide | Sequence | In Vitro Bioassay (Inhibition of JH Synthesis) | Reference |
| Allatostatin 1 | Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH₂ | >40% inhibition at 10⁻⁹ M | [3] |
| Allatostatin 2 | Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂ | >40% inhibition at 10⁻⁸ M | [3] |
| Allatostatin 3 | Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂ | >40% inhibition at 7 x 10⁻⁷ M | [3] |
| Allatostatin 4 | Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂ | >40% inhibition at 10⁻⁸ M | [3] |
Allatostatin-A Signaling Pathway
Allatostatin-A peptides exert their biological effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells, such as the cells of the corpora allata.[1] In Drosophila, these are the Allatostatin-A Receptors 1 and 2 (AstA-R1, AstA-R2), which are homologs of mammalian galanin receptors.[1] While the precise downstream pathways can vary, a common mechanism for inhibitory neuropeptide GPCRs involves coupling to an inhibitory G-protein (Gαi), which in turn inhibits the enzyme adenylyl cyclase.
Signaling Cascade:
-
Binding: The AST-A peptide binds to its specific GPCR on the cell surface.
-
G-Protein Activation: Ligand binding induces a conformational change in the receptor, which activates an associated heterotrimeric G-protein. The Gα subunit dissociates from the βγ subunits.
-
Effector Modulation: For an inhibitory pathway, the Gαi subunit binds to and inhibits adenylyl cyclase.[7]
-
Second Messenger Reduction: The inhibition of adenylyl cyclase leads to a decrease in the conversion of ATP to the second messenger cyclic AMP (cAMP).
-
Cellular Response: The reduction in intracellular cAMP levels leads to a downstream cascade that culminates in the final cellular response, such as the decreased transcription of enzymes involved in juvenile hormone synthesis.
Key Experimental Protocols
The study of Allatostatin processing and function relies on a combination of biochemical and analytical techniques. Below are foundational protocols for neuropeptide analysis.
Protocol: Neuropeptide Extraction from Insect CNS
This protocol is designed to enrich for low molecular weight peptides while removing larger proteins and lipids.[12][16]
-
Tissue Collection: Dissect the tissue of interest (e.g., brains, corpora allata) from specimens and immediately flash-freeze in liquid nitrogen or place in ice-cold extraction solvent to prevent degradation.
-
Homogenization: Homogenize the tissue in an extraction solvent, typically an acidified organic solution. A common solution is acidified methanol (B129727) (e.g., 90% methanol, 9% glacial acetic acid, 1% water) at a ratio of 10:1 (v/w) solvent-to-tissue.[16][17] Use a mechanical homogenizer until the tissue is fully disrupted.
-
Incubation & Precipitation: Incubate the homogenate on ice for 20-30 minutes to allow for complete extraction and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.[17] Carefully collect the supernatant, which contains the peptides, without disturbing the protein pellet.
-
Desalting and Concentration (Solid-Phase Extraction):
-
Activate a C18 SPE spin column by washing with an activation solution (e.g., 50% acetonitrile (B52724) / 0.1% formic acid).[17]
-
Equilibrate the column with a wash solution (e.g., 0.1% formic acid in water).[17]
-
Load the peptide-containing supernatant onto the column.
-
Wash the column with the equilibration/wash solution to remove salts and other hydrophilic impurities.
-
Elute the peptides from the column using an elution solution (e.g., 50% acetonitrile / 0.1% formic acid).[17]
-
-
Drying: Dry the eluted peptide sample completely using a vacuum concentrator (e.g., SpeedVac). The dried peptides can be stored at -80°C until analysis.
Protocol: Peptide Identification by LC-MS/MS
This protocol outlines a general workflow for identifying and quantifying neuropeptides from an extracted sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13]
-
Sample Preparation: Reconstitute the dried peptide extract in a suitable buffer for LC-MS analysis (e.g., 0.1% formic acid in water).[17]
-
Liquid Chromatography (LC) Separation: Inject the sample into a high-performance liquid chromatography system, typically a nano-HPLC. Peptides are separated based on their hydrophobicity on a C18 reverse-phase column using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).[17]
-
Mass Spectrometry (MS) Analysis: The eluent from the LC flows directly into the ion source (e.g., electrospray ionization - ESI) of a high-resolution mass spectrometer.
-
MS¹ Scan (Survey Scan): The mass spectrometer continuously scans a range of mass-to-charge (m/z) ratios to detect all peptide ions eluting from the column at any given time.
-
MS² Scan (Tandem MS for Identification): In data-dependent acquisition (DDA), the most intense ions from the MS¹ scan are automatically selected, isolated, fragmented (e.g., by collision-induced dissociation), and their fragment ions are analyzed.[15] The resulting fragmentation pattern is unique to the peptide's amino acid sequence.
-
Data Analysis and Identification: The acquired MS² spectra are searched against a protein sequence database using software (e.g., MaxQuant, Mascot). The software matches the experimental fragmentation patterns to theoretical patterns derived from the database to identify the peptide sequences.
-
Quantification: For relative or absolute quantification, more advanced techniques are used. Data-independent acquisition (DIA) fragments all ions within a given m/z window, providing a comprehensive quantitative snapshot.[13] Targeted methods like Multiple Reaction Monitoring (MRM) offer the highest sensitivity and specificity by programming the mass spectrometer to look only for specific precursor-to-fragment ion transitions for peptides of interest.[13][15]
References
- 1. Allatostatin - Wikipedia [en.wikipedia.org]
- 2. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Possible Role of Allatostatin C in Inhibiting Ecdysone Biosynthesis Revealed in the Mud Crab Scylla paramamosain [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Processing of pro-hormone precursor proteins [pubmed.ncbi.nlm.nih.gov]
- 10. Processing of peptide and hormone precursors at the dibasic cleavage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. neuroproteomics.scs.illinois.edu [neuroproteomics.scs.illinois.edu]
- 13. Developing Mass Spectrometry for the Quantitative Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative peptidomics to measure neuropeptide levels in animal models relevant to psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. "Exploring Efficient Neuropeptide Extraction Methods for Quantitative P" by Ahmad Hejji A Al Mousa [digscholarship.unco.edu]
- 17. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Allatostatin C in Insect Metamorphosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allatostatin C (AST-C), a pleiotropic neuropeptide, plays a crucial role in the regulation of insect metamorphosis, primarily through its inhibitory action on the biosynthesis of Juvenile Hormone (JH). JH is a key hormonal factor that maintains the larval state and prevents premature metamorphosis. By modulating JH levels, AST-C influences critical developmental processes such as pupation and adult emergence. This technical guide provides an in-depth overview of the function of Allatostatin C in insect metamorphosis, detailing its signaling pathway, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function. This information is intended to serve as a valuable resource for researchers in insect physiology and for professionals involved in the development of novel, targeted insecticides.
Introduction
Insect metamorphosis is a complex and tightly regulated process governed by the interplay of various hormones, most notably ecdysteroids and juvenile hormones (JH). While ecdysteroids trigger molting, JH dictates the nature of the molt, either to another larval instar or to the pupal and adult stages. The precise control of JH synthesis is therefore critical for normal development. Allatostatins are a family of neuropeptides that act as key negative regulators of JH production in the corpora allata (CA), the endocrine glands responsible for JH synthesis.[1]
Among the different types of allatostatins, Allatostatin C (AST-C), a peptide characterized by a PISCF C-terminal motif, has been identified as a potent inhibitor of JH biosynthesis in several insect orders.[2][3] Its role extends beyond the simple inhibition of JH, influencing various physiological processes that are interconnected with metamorphosis. Understanding the function and signaling of AST-C is not only fundamental to insect endocrinology but also presents opportunities for the development of novel insect growth regulators that specifically target this pathway.
Allatostatin C Signaling Pathway
Allatostatin C exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells, primarily in the corpora allata.[2] The binding of AST-C to its receptor initiates an intracellular signaling cascade that ultimately leads to the inhibition of JH synthesis.
The AST-C signaling pathway can be summarized as follows:
-
Binding to Receptor: AST-C binds to its cognate receptor, the Allatostatin C receptor (AST-C-R), a member of the GPCR superfamily.[2]
-
G-protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein of the Gαi/o subtype.[2]
-
Downstream Effectors: The activated Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Inhibition of JH Synthesis: The reduction in cAMP levels, through a series of downstream events that are not yet fully elucidated, results in the inhibition of key enzymes in the JH biosynthetic pathway, such as Juvenile Hormone Acid O-methyltransferase (JHAMT).[4] This leads to a decrease in the production and release of JH from the corpora allata.
Diagram: Allatostatin C Signaling Pathway
Caption: Allatostatin C signaling pathway leading to the inhibition of Juvenile Hormone synthesis.
Quantitative Data on the Function of Allatostatin C in Metamorphosis
The inhibitory effect of Allatostatin C on juvenile hormone synthesis has significant and quantifiable consequences on the timing and success of insect metamorphosis. The following tables summarize key quantitative data from various studies.
Table 1: Effects of Allatostatin C Knockdown on Metamorphic Events
| Insect Species | Experimental Approach | Parameter Measured | Control Group | Experimental Group | % Change | Reference |
| Dendroctonus armandi | dsRNA injection (dsAST) | Emergence Rate | 72.00% | 52.00% | -27.78% | [4] |
| Dendroctonus armandi | dsRNA injection (dsAST) | Abnormal Morphology Rate | 16.39% | 54.46% | +232.28% | [4] |
| Leptinotarsa decemlineata | dsRNA ingestion (dsLdAS-C) | JH Titer (relative fold change after 2 days) | 1.0 | 4.2 | +320% | [5] |
Table 2: Allatostatin C Receptor Activity and Ligand Binding
| Insect/System | Receptor | Ligand | Assay | Value | Reference |
| Scylla paramamosain | ScypaAST-CR | ScypaAST-CCC | cAMP accumulation | IC50: 6.683 nM | [6] |
| Thaumetopoea pityocampa | AlstR-C | AST-C Agonist (V029-3547) | Larvicidal assay | LC50: 406 ppm | [7] |
| Thaumetopoea pityocampa | AlstR-C | AST-C Agonist (D074-0034) | Larvicidal assay | LC50: 443 ppm | [7] |
| Thaumetopoea pityocampa | AlstR-C | AST-C Agonist (J100-0311) | Larvicidal assay | LC50: 411 ppm | [7] |
Table 3: Effects of Allatostatin C on Gene Expression
| Insect Species | Experimental Approach | Target Gene | Control Group (relative expression) | Experimental Group (relative expression) | Fold Change | Reference |
| Dendroctonus armandi | dsRNA injection (dsAST) | DaJHAMT | 1.0 | Significantly increased | - | [4] |
| Leptinotarsa decemlineata | dsRNA ingestion (dsLdAS-C) | LdJHAMT | 1.0 | 9.9 (after 6 days) | +890% | [5] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the function of Allatostatin C in insect metamorphosis.
RNA Interference (RNAi) for Allatostatin C Knockdown
RNAi is a powerful tool to study gene function by silencing the expression of a target gene. This protocol is a generalized procedure for dsRNA-mediated knockdown of the Allatostatin C gene in insects, which can be adapted for specific species.
Diagram: RNAi Experimental Workflow
Caption: A generalized workflow for RNA interference experiments to study gene function.
Materials:
-
Insect species of interest
-
PCR reagents
-
T7 RiboMAX™ Express RNAi System (or equivalent)
-
Nuclease-free water
-
Microinjection system
-
Stereomicroscope
Procedure:
-
dsRNA Synthesis:
-
Design primers with T7 promoter sequences to amplify a 300-500 bp region of the Allatostatin C gene.
-
Perform PCR to generate a DNA template.
-
Synthesize double-stranded RNA (dsRNA) from the PCR template using an in vitro transcription kit following the manufacturer's instructions.
-
Purify the dsRNA and determine its concentration and integrity.
-
-
Insect Preparation and Injection:
-
Rear the insects under controlled conditions.
-
For injection, anesthetize the insects (e.g., on ice).
-
Under a stereomicroscope, inject a specific concentration of dsRNA (e.g., 1 µg/µL) into the insect's hemocoel, typically in the dorsal thorax or abdomen.[8] A control group should be injected with dsRNA targeting a non-related gene (e.g., GFP).
-
-
Post-injection and Analysis:
-
Maintain the injected insects under optimal conditions and monitor for developmental changes.
-
After a suitable incubation period (e.g., 24-72 hours), dissect tissues (e.g., brain, corpora allata) for gene expression analysis.
-
Perform quantitative real-time PCR (qRT-PCR) to confirm the knockdown of the Allatostatin C transcript.
-
Observe and quantify metamorphic phenotypes, such as the timing of pupation, adult emergence rates, and the frequency of morphological defects.
-
In Vitro Juvenile Hormone Biosynthesis Assay
This assay directly measures the inhibitory effect of Allatostatin C on the synthesis of JH by the corpora allata. The most common method is a radiochemical assay that measures the incorporation of a radiolabeled precursor into JH.
Materials:
-
Insect corpora allata
-
Incubation medium (e.g., TC-199)
-
Allatostatin C peptide
-
Radiolabeled precursor (e.g., L-[methyl-³H]methionine)
-
Organic solvent (e.g., isooctane)
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Corpora Allata Dissection:
-
Dissect the corpora allata from the insect heads in a physiological saline solution.
-
-
In Vitro Incubation:
-
Incubate individual pairs of corpora allata in a small volume of incubation medium containing the radiolabeled precursor.
-
For the experimental group, add varying concentrations of Allatostatin C to the incubation medium. A control group should be incubated without AST-C.
-
Incubate for a specific period (e.g., 3 hours) at a controlled temperature.
-
-
Extraction and Quantification:
-
Stop the reaction and extract the newly synthesized radiolabeled JH from the medium using an organic solvent.
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of JH synthesized.
-
Calculate the rate of JH synthesis (e.g., in fmol/pair of glands/hour) and determine the inhibitory effect of Allatostatin C.
-
Förster Resonance Energy Transfer (FRET)-based GPCR Activation Assay
FRET-based assays are used to study the activation of the Allatostatin C receptor in living cells. This protocol describes a general approach using HEK293 cells.
Materials:
-
HEK293 cells
-
Expression vectors for the AST-C receptor fused to a FRET donor (e.g., CFP) and a G-protein subunit fused to a FRET acceptor (e.g., YFP)
-
Cell culture reagents
-
Transfection reagent
-
Allatostatin C peptide
-
Fluorescence microscope or plate reader capable of FRET measurements
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect the cells with the expression vectors for the fluorescently tagged AST-C receptor and G-protein subunits.
-
-
FRET Measurement:
-
After 24-48 hours of expression, wash the cells and place them in a suitable buffer.
-
Excite the donor fluorophore (CFP) and measure the emission of both the donor and acceptor (YFP) fluorophores.
-
Add Allatostatin C to the cells to stimulate the receptor.
-
Measure the change in the FRET ratio (acceptor emission / donor emission) over time. An increase in the FRET ratio indicates receptor activation and interaction with the G-protein.
-
Perform dose-response experiments to determine the EC50 of AST-C for receptor activation.
-
Conclusion and Future Directions
Allatostatin C is a key neuropeptide that plays a vital inhibitory role in insect metamorphosis by controlling the synthesis of juvenile hormone. The signaling pathway, involving a Gαi/o-coupled GPCR, is a potential target for the development of novel and specific insecticides. The quantitative data clearly demonstrate the significant impact of AST-C on developmental timing and success.
Future research should focus on further elucidating the downstream components of the AST-C signaling pathway within the corpora allata. A deeper understanding of the specific enzymes and transcription factors regulated by AST-C will provide more precise targets for intervention. Additionally, the development of potent and selective agonists or antagonists for the AST-C receptor holds great promise for the creation of next-generation insect growth regulators that are both effective and environmentally benign. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the multifaceted role of Allatostatin C in insect physiology.
References
- 1. researchgate.net [researchgate.net]
- 2. The radiochemical assay for juvenile hormone biosynthesis in insects: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Involvement of a putative allatostatin in regulation of juvenile hormone titer and the larval development in Leptinotarsa decemlineata (Say) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Possible Role of Allatostatin C in Inhibiting Ecdysone Biosynthesis Revealed in the Mud Crab Scylla paramamosain [frontiersin.org]
- 7. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of double-stranded RNAi intrathoracic injection method in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
Allatostatin II signaling pathway in invertebrates.
An In-depth Technical Guide to the Allatostatin-A Signaling Pathway in Invertebrates
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The Allatostatin-A (AST-A) signaling system is a crucial neuropeptidergic pathway in invertebrates, playing a pleiotropic role in regulating a vast array of physiological processes.[1][2] Initially identified for their role in inhibiting the synthesis of juvenile hormone (JH) in cockroaches, the functions of AST-A peptides are now known to extend to the control of feeding, gut motility, sleep, growth, and metabolism.[3][4][5] These peptides are characterized by a highly conserved C-terminal motif, Y/FXFGLamide.[1]
AST-A peptides exert their effects by activating specific G protein-coupled receptors (GPCRs), which are orthologs of the vertebrate galanin/somatostatin (B550006)/kisspeptin receptor families.[1][6] This evolutionary link makes the AST-A system a compelling target for developing novel and selective pesticides and for understanding fundamental neuroendocrine mechanisms. This guide provides a detailed overview of the core components, signaling mechanisms, and physiological functions of the AST-A pathway, along with quantitative data and key experimental protocols for its study.
Core Components of the AST-A Pathway
Allatostatin-A Peptides (Ligands)
AST-A peptides are a family of neuropeptides derived from a common prohormone precursor.[7] They are defined by the conserved C-terminal amino acid sequence Y/FXFGLamide, which is essential for receptor binding and activation.[1] These peptides are widely distributed throughout the central nervous system and the midgut of insects and other panarthropods, where they can act as neurotransmitters, neuromodulators, or circulating hormones.[1][7]
Allatostatin-A Receptors (AST-AR)
The biological effects of AST-A are mediated by at least two distinct GPCRs, originally deorphanised in Drosophila melanogaster as Allatostatin-A Receptor 1 (AstA-R1) and AstA-R2.[1] These receptors share sequence homology with mammalian galanin (GALR) and somatostatin (SSTR) receptors.[1][7] Like other GPCRs, they possess seven transmembrane domains, an extracellular N-terminus, and an intracellular C-terminus.[7] The number of AST-AR genes can vary across arthropod species.[7] For instance, Drosophila melanogaster and several mosquito species possess two receptor genes, while others may have more.[7]
Molecular Signaling Mechanisms
AST-A receptors couple to heterotrimeric G proteins to initiate intracellular signaling cascades. The specific G protein subtype engaged (e.g., Gαi/o or Gαq) can vary depending on the receptor, cell type, and invertebrate species, leading to distinct downstream cellular responses.
-
Gαi/o-Coupled Pathway: This pathway is primarily inhibitory. Upon ligand binding, the activated Gαi/o subunit inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), altering the phosphorylation state and activity of downstream target proteins.
-
Gαq-Coupled Pathway: Activation of the Gαq pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC) and other calcium-dependent enzymes.
References
- 1. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family [frontiersin.org]
- 3. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF | PLOS Genetics [journals.plos.org]
- 4. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans. | Semantic Scholar [semanticscholar.org]
- 6. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unravelling the Evolution of the Allatostatin-Type A, KISS and Galanin Peptide-Receptor Gene Families in Bilaterians: Insights from Anopheles Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
Identification of Allatostatin-C Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatostatins are a diverse family of neuropeptides in arthropods that play crucial roles in regulating a wide array of physiological processes. This guide focuses on the Allatostatin-C (AST-C) family, a group of peptides structurally analogous to vertebrate somatostatin, and their corresponding G protein-coupled receptors (GPCRs). AST-C signaling is primarily known for its inhibitory effects, most notably on the synthesis of juvenile hormone, a key regulator of insect development and reproduction. This inhibitory action makes AST-C receptors promising targets for the development of novel, species-specific insecticides.
This technical guide provides a comprehensive overview of the methodologies used to identify and characterize AST-C receptor subtypes. It includes a summary of known receptor subtypes, detailed experimental protocols for their identification and functional analysis, and a review of their primary signaling pathways.
Known Allatostatin-C Receptor Subtypes
The identification of AST-C receptors has been accomplished in several insect species. In some species, gene duplication has led to the existence of multiple receptor subtypes or paralogs, which may exhibit different affinities for AST-C peptides and varied tissue expression patterns.
Table 1: Identified Allatostatin-C Receptor Subtypes in Various Insect Species
| Species | Receptor Name(s) | Notes |
| Drosophila melanogaster (Fruit Fly) | AstC-R1 (star1), AstC-R2 (AICR2) | Two paralogous receptors have been identified.[1] |
| Aedes aegypti (Yellow Fever Mosquito) | AeAS-CrA, AeAS-CrB | Two paralogs with differing tissue distribution and ligand affinity.[2][3] |
| Tribolium castaneum (Red Flour Beetle) | Trica-AS receptor | A single receptor has been characterized.[4][5] |
| Bombyx mori (Domestic Silkworm) | Not formally named | An AST-C receptor has been deorphanized.[6][7] |
| Thaumetopoea pityocampa (Pine Processionary Moth) | T.pit AstR-C | A single receptor has been functionally characterized.[8] |
| Carausius morosus (Stick Insect) | CmorAlstRC | A single receptor has been identified and studied.[7] |
Signaling Pathways
The predominant signaling mechanism for AST-C receptors involves their coupling to the Gαi/o subunit of heterotrimeric G proteins. Activation of the receptor by an AST-C peptide leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][9] This inhibitory pathway is a hallmark of AST-C receptor function.
In addition to G protein-dependent signaling, AST-C receptors have also been shown to recruit β-arrestin upon activation.[10] β-arrestin recruitment can lead to receptor desensitization, internalization, and potentially initiate G protein-independent signaling cascades.
While Gαi/o coupling is the most commonly reported pathway, a study on the mollusc Aplysia californica utilized an inositol (B14025) monophosphate (IP1) accumulation assay, which is indicative of Gαq pathway activation.[11] This suggests that in some species or under certain conditions, AST-C receptors might couple to other G protein subtypes, leading to the activation of phospholipase C and subsequent intracellular calcium mobilization.
Diagram: Allatostatin-C Receptor Signaling Pathways
Experimental Workflow for Receptor Identification
The identification and characterization of a novel AST-C receptor typically follow a multi-step process, beginning with gene cloning and culminating in functional validation.
Diagram: Experimental Workflow
Quantitative Data
Quantitative analysis is essential for comparing the potency and efficacy of endogenous ligands and synthetic analogs on receptor subtypes. This is typically achieved through dose-response curves in functional assays to determine EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) values. While radioligand binding assays that determine equilibrium dissociation constants (Kd) and inhibitor constants (Ki) are the gold standard for affinity, such data for AST-C receptors is not widely available in the literature.
Table 2: Representative Functional Data for Allatostatin-C Receptors
| Species & Receptor | Ligand | Assay Type | Measured Value (nM) | Reference |
| Scylla paramamosain | ScypaAST-CCC | cAMP Inhibition | IC₅₀ = 6.683 | [9] |
| Thaumetopoea pityocampa | AST-C | TGF-α Shedding | EC₅₀ = 0.623 | |
| Aplysia californica | Aplysia AstC | IP1 Accumulation | EC₅₀ = 7.8 | [10] |
Note: The scarcity of publicly available Kd and Ki values from radioligand binding assays highlights a gap in the current research landscape. The functional data presented are the most common quantitative measures for these receptors.
Detailed Experimental Protocols
Protocol 1: Molecular Cloning of a Putative AST-C Receptor from Insect Tissue
This protocol outlines the steps to identify and clone a novel GPCR gene from insect tissue based on sequence homology.
-
Total RNA Extraction:
-
Dissect the tissue of interest (e.g., central nervous system, gut) from the target insect species.
-
Immediately homogenize the tissue in a lysis buffer (e.g., TRIzol reagent) to preserve RNA integrity.
-
Extract total RNA following the manufacturer’s protocol for the chosen reagent.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.
-
-
First-Strand cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-5 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV) and an oligo(dT) primer.
-
Follow the manufacturer's protocol for the reverse transcription kit. The resulting cDNA will serve as the template for PCR.
-
-
Degenerate PCR:
-
Design degenerate primers based on highly conserved amino acid sequences found in known insect AST-C receptors or related somatostatin/galanin receptors. Target conserved transmembrane domains (e.g., TM3, TM6, TM7).
-
Set up a PCR reaction with the synthesized cDNA, the degenerate primer pair, and a Taq polymerase suitable for robust amplification.
-
Use a touchdown PCR program, which starts with a high annealing temperature and gradually decreases it in subsequent cycles. This enhances specificity while allowing for primer-template mismatches.
-
Example PCR Cycle:
-
Initial Denaturation: 95°C for 3 min.
-
15 cycles of: 95°C for 30s, 65°C to 50°C for 45s (-1°C/cycle), 72°C for 1 min.
-
25 cycles of: 95°C for 30s, 50°C for 45s, 72°C for 1 min.
-
Final Extension: 72°C for 7 min.
-
-
-
Analysis and Sequencing of PCR Products:
-
Run the PCR products on an agarose (B213101) gel. Excise bands of the expected size.
-
Purify the DNA from the gel slice using a gel extraction kit.
-
Clone the purified fragment into a TA cloning vector (e.g., pGEM-T Easy).
-
Transform the ligation product into competent E. coli cells and select for positive colonies.
-
Isolate plasmid DNA from several colonies and send for Sanger sequencing.
-
-
Rapid Amplification of cDNA Ends (RACE):
-
Use the obtained partial sequence to design gene-specific primers for 5' and 3' RACE.
-
Perform 5' and 3' RACE using a commercial kit (e.g., SMARTer RACE 5'/3' Kit) according to the manufacturer's instructions to obtain the full-length cDNA sequence.
-
-
Full-Length Cloning and Expression Vector Subcloning:
-
Design new primers based on the full-length sequence, adding restriction sites at the 5' and 3' ends compatible with a mammalian expression vector (e.g., pcDNA3.1, containing a CMV promoter).
-
Amplify the full open reading frame (ORF) from the cDNA using a high-fidelity polymerase.
-
Digest both the PCR product and the expression vector with the chosen restriction enzymes.
-
Ligate the digested insert into the linearized vector.
-
Transform into E. coli, select positive clones, and confirm the final construct by sequencing.
-
Protocol 2: Transient Transfection of HEK293 Cells for Functional Assays
This protocol is for expressing the cloned receptor in a mammalian cell line suitable for functional assays.
-
Cell Culture:
-
Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
The day before transfection, seed the cells into the appropriate plates (e.g., 6-well plate for protein expression analysis, 96-well plate for functional assays) so they reach 70-80% confluency on the day of transfection.
-
-
Transfection Procedure (using a lipid-based reagent like Lipofectamine):
-
For each well of a 96-well plate, dilute 100-200 ng of the receptor-containing plasmid DNA into a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the transfection reagent into serum-free medium according to the manufacturer's instructions.
-
Combine the diluted DNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the DNA-transfection reagent complex dropwise to the cells in each well.
-
Incubate the cells for 24-48 hours before performing functional assays.
-
Protocol 3: cAMP Inhibition Assay for Gαi/o-Coupled Receptors
This assay measures the ability of the activated receptor to inhibit cAMP production.
-
Cell Preparation:
-
Use cells transiently transfected with the AST-C receptor (48 hours post-transfection).
-
Aspirate the culture medium and wash the cells once with a stimulation buffer (e.g., HBSS with 20 mM HEPES).
-
-
Assay Procedure:
-
Prepare a stimulation solution containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and an adenylyl cyclase activator (e.g., 10 µM Forskolin) in the stimulation buffer.
-
Prepare serial dilutions of the AST-C peptide ligand.
-
Add the AST-C peptide dilutions to the appropriate wells.
-
Immediately add the Forskolin/IBMX stimulation solution to all wells except the basal control.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Follow the kit manufacturer's protocol for cell lysis and signal detection.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each well.
-
Plot the cAMP concentration against the log of the AST-C peptide concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
-
Protocol 4: Calcium Mobilization Assay (FLIPR)
This assay is useful for receptors that couple to Gαq or for Gαi/o-coupled receptors co-expressed with a promiscuous G protein (like Gα16) to redirect the signal through the calcium pathway.
-
Cell Plating:
-
Seed HEK293 cells (co-transfected with the receptor and Gα16 if necessary) into a black-walled, clear-bottom 96-well or 384-well plate and allow them to attach overnight.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in an appropriate assay buffer (HBSS with 20 mM HEPES). The buffer may contain probenecid (B1678239) to prevent dye leakage.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
FLIPR Measurement:
-
Prepare a separate compound plate containing serial dilutions of the AST-C peptide at a higher concentration (e.g., 4x the final desired concentration).
-
Place both the cell plate and the compound plate into the Fluorometric Imaging Plate Reader (FLIPR).
-
Set up the instrument protocol: establish a baseline fluorescence reading for 10-20 seconds, then program the instrument to add the ligand from the compound plate and continue reading the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
The instrument software will record the change in fluorescence intensity over time.
-
Calculate the response (e.g., maximum peak fluorescence or area under the curve) for each ligand concentration.
-
Plot the response against the log of the ligand concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Protocol 5: Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for a competitive radioligand binding assay. A specific radiolabeled AST-C ligand is not commercially available and would likely need to be custom synthesized (e.g., by iodinating a tyrosine residue in the peptide sequence).
-
Membrane Preparation:
-
Harvest cells stably or transiently expressing the AST-C receptor.
-
Homogenize the cells in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration using a BCA or Bradford assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Binding buffer.
-
A fixed concentration of the radiolabeled AST-C peptide (typically at or below its Kd).
-
Increasing concentrations of the unlabeled competitor ligand (cold AST-C or other test compounds).
-
Membrane preparation (typically 10-50 µg of protein).
-
-
Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of unlabeled ligand).
-
-
Incubation and Filtration:
-
Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Rapidly filter the contents of each well through a glass fiber filter mat (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Counting and Data Analysis:
-
Dry the filter mat and measure the radioactivity trapped on each filter disc using a scintillation counter.
-
Calculate "specific binding" by subtracting the non-specific binding from the total binding.
-
Plot the specific binding against the log of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant (determined from a separate saturation binding experiment).
-
Conclusion
The identification of Allatostatin-C receptor subtypes is a critical step toward understanding their physiological roles and exploiting them as targets for pest management. The workflow described in this guide, from gene cloning to functional characterization, provides a robust framework for researchers. While the primary signaling pathway through Gαi/o and cAMP inhibition is well-established, the potential for coupling to other G proteins and the recruitment of β-arrestin suggest a more complex signaling profile that warrants further investigation. The development of specific radioligands for this receptor family remains a key challenge that, if overcome, would greatly facilitate more detailed pharmacological characterization and high-throughput screening efforts.
References
- 1. chimia.ch [chimia.ch]
- 2. biorxiv.org [biorxiv.org]
- 3. sdbonline.org [sdbonline.org]
- 4. G protein-coupled receptors in arthropod vectors: Omics and pharmacological approaches to elucidate ligand-receptor interactions and novel organismal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Molecular cloning and functional expression of the first two specific insect myosuppressin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdspdb.unc.edu [pdspdb.unc.edu]
- 9. Frontiers | A Possible Role of Allatostatin C in Inhibiting Ecdysone Biosynthesis Revealed in the Mud Crab Scylla paramamosain [frontiersin.org]
- 10. Structural and Functional Characterization of Allatostatin Receptor Type-C of Thaumetopoea pityocampa, a Potential Target for Next-Generation Pest Control Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of an allatostatin C signaling system in mollusc Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Allatostatin Gene Expression in the Insect Brain
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Allatostatin Neuropeptide Family
Allatostatins (ASTs) are a diverse and crucial family of neuropeptides that act as key regulators of a multitude of physiological processes in insects.[1][2][3] Initially identified for their potent inhibitory effect on the biosynthesis of Juvenile Hormone (JH) in the corpora allata, their known functions have expanded significantly.[4][5][6][7] This guide focuses on the expression, function, and analysis of Allatostatins in the insect brain, providing a technical resource for researchers in neurobiology, endocrinology, and pest management.
There are three structurally unrelated families of Allatostatins, classified as Allatostatin-A (AST-A), Allatostatin-B (AST-B), and Allatostatin-C (AST-C).[2][3][5]
-
Allatostatin-A (AST-A): Also known as the FGLamide allatostatins due to their conserved C-terminal motif (Tyr/Phe-Xaa-Phe-Gly-Leu-NH2).[4][8] The term "Allatostatin II" often refers to a specific peptide from this family, isolated from the cockroach Diploptera punctata.[9] This family is a primary focus of research due to its wide-ranging effects.
-
Allatostatin-B (AST-B): Characterized by the W(X)6Wamide motif, these peptides also function as myoinhibiting peptides (MIPs).[3][5][8]
-
Allatostatin-C (AST-C): These peptides, also known as PISCF-type allatostatins, have a non-amidated C-terminus and are potent inhibitors of JH synthesis in certain insect orders like Lepidoptera.[10][11]
ASTs are classic brain-gut peptides, with expression observed in neurosecretory cells of the brain as well as in endocrine cells of the midgut.[7][12] This distribution underscores their dual role in central neuromodulation and peripheral regulation of digestion and metabolism. Their critical involvement in development, reproduction, and feeding behavior makes the Allatostatin signaling system a promising target for the development of novel, specific insecticides.[10][13][14]
Localization and Quantitative Expression in the Brain
Allatostatin-expressing neurons are found throughout the insect central nervous system (CNS). In the brain, immunoreactivity is consistently observed in various regions, including the protocerebrum, and projections from these neurons often extend to the corpora allata, corpora cardiaca, and other neurohemal organs.[15][16]
Data Presentation: Quantitative Gene Expression
The following table summarizes findings on the quantitative expression of the prepro-allatostatin gene in the brain under various physiological conditions.
| Insect Species | Brain Region / Cell Type | Experimental Condition | Method | Observed Change in Gene Expression | Reference |
| Blattella germanica (German Cockroach) | Brain | During gonadotrophic cycle | RT-PCR | Slight increase throughout the cycle, remaining high during ootheca transport. | [6] |
| Drosophila melanogaster (Fruit Fly) | All AstA-expressing neurons | RNAi-mediated knockdown of AstA | RNAi | N/A (focus was on phenotypic effect of knockdown) | [12] |
| Drosophila melanogaster (Fruit Fly) | Insulin-producing cells (IPCs) | RNAi-mediated knockdown of AstA Receptor 1 (AstA-R1) in IPCs | RNAi, Immunohistochemistry | Decreased transcription of dilp2 and dilp5. | [12] |
| Dendroctonus armandi (Chinese White Pine Beetle) | Head | Larval stage, treated with Juvenile Hormone analog (JHA) | qRT-PCR | JHA application stimulated the expression of DaAST. | [11] |
| Anopheles gambiae (Mosquito) | N/A | Post-blood meal vs. Glucose fed | Microarray/Transcriptomics | Strong up-regulation of Allatostatin-A receptor genes (GPRALS1 & GPRALS2) in the midgut, not the brain. | [17] |
Allatostatin Signaling Pathway
Allatostatins exert their effects by binding to specific G-protein coupled receptors (GPCRs).[10] The Allatostatin-A receptors (AST-ARs) are evolutionarily related to the vertebrate galanin and somatostatin (B550006) receptors.[12][15][17] Upon binding of the AST peptide, the receptor initiates an intracellular signaling cascade. While the complete downstream pathway is still under investigation, evidence points to the involvement of intracellular calcium signaling.[4][17]
References
- 1. Evolution and Potential Function in Molluscs of Neuropeptide and Receptor Homologues of the Insect Allatostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Evolution and Potential Function in Molluscs of Neuropeptide and Receptor Homologues of the Insect Allatostatins [frontiersin.org]
- 3. scienceopen.com [scienceopen.com]
- 4. Allatostatin - Wikipedia [en.wikipedia.org]
- 5. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allatostatin gene expression in brain and midgut, and activity of synthetic allatostatins on feeding-related processes in the cockroach Blattella germanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of the allatostatin gene in endocrine cells of the cockroach midgut - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans. | Semantic Scholar [semanticscholar.org]
- 9. usbio.net [usbio.net]
- 10. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 13. linkpeptide.com [linkpeptide.com]
- 14. Identification of allatostatin neuropeptides family and their receptors in Sunn pest (Eurygaster integriceps) using transcriptome wide analysis [cropbiotech.journals.pnu.ac.ir]
- 15. Immunocytochemical analysis of putative allatostatin receptor (DAR-2) distribution in the CNS of larval Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 17. Unravelling the Evolution of the Allatostatin-Type A, KISS and Galanin Peptide-Receptor Gene Families in Bilaterians: Insights from Anopheles Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
Pleiotropic Functions of Allatostatin Peptides in Insects: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allatostatins (ASTs) are a diverse superfamily of neuropeptides that play crucial roles in regulating a wide array of physiological processes in insects. Initially identified as inhibitors of juvenile hormone (JH) biosynthesis, their functions are now known to be pleiotropic, extending to the regulation of feeding, digestion, muscle contraction, reproduction, and behavior. This technical guide provides a comprehensive overview of the three major families of allatostatins—Allatostatin-A, Allatostatin-B, and Allatostatin-C—delineating their primary structures, physiological functions, and underlying signaling mechanisms. A key focus of this document is the presentation of quantitative data in structured tables for comparative analysis, detailed experimental protocols for key assays, and visualization of signaling pathways and experimental workflows using Graphviz. This guide is intended to serve as a valuable resource for researchers in insect physiology, neurobiology, and those involved in the development of novel insect control strategies.
Introduction to Allatostatins
Allatostatins are neuropeptides that act as key regulators of a multitude of physiological processes in insects. They are broadly classified into three structurally unrelated families:
-
Allatostatin-A (AST-A): Characterized by a conserved C-terminal pentapeptide motif, Tyr/Phe-Xaa-Phe-Gly-Leu/Ile-NH2 (Y/FXFGL/I-amide).
-
Allatostatin-B (AST-B): Also known as myoinhibitory peptides (MIPs), these peptides possess a conserved tryptophan residue at position 2 and 9 of the C-terminus (W(X)6W-amide).
-
Allatostatin-C (AST-C): These peptides share a conserved C-terminal sequence of Pro-Ile-Ser-Cys-Phe-OH (PISCF-OH) and contain a disulfide bridge.
The pleiotropic nature of these peptides makes them fascinating subjects of study and potential targets for the development of novel insecticides. This guide will delve into the specific functions of each AST family, the experimental methods used to elucidate these functions, and the signaling pathways through which they exert their effects.
Allatostatin-A (AST-A)
AST-A peptides are among the most extensively studied allatostatins. While their role in JH inhibition is primarily observed in cockroaches, crickets, and termites, their functions related to feeding and gut motility are more broadly conserved across insect orders.[1][2]
Physiological Functions
-
Inhibition of Juvenile Hormone Synthesis: In certain insect orders, particularly Dictyoptera, AST-A peptides act on the corpora allata to inhibit the biosynthesis of JH.[2][3]
-
Regulation of Feeding Behavior: AST-A signaling plays a significant role in satiety and the cessation of feeding. Activation of AST-A-expressing neurons in Drosophila melanogaster has been shown to inhibit food intake.[4][5] In the cockroach Blattella germanica, injection of synthetic AST-As reduced food uptake by 50-60%.[3]
-
Modulation of Gut Motility: AST-A peptides are potent inhibitors of visceral muscle contractions. They have been shown to inhibit spontaneous contractions of the foregut, midgut, and hindgut in various insect species.[3][6] This myoinhibitory action contributes to their role in regulating the passage of food through the digestive tract.
-
Regulation of Digestive Enzyme Release: In some insects, AST-A can stimulate the release of digestive enzymes such as amylase and invertase in the midgut.[6]
Signaling Pathway
AST-A peptides exert their effects by binding to G-protein coupled receptors (GPCRs), typically referred to as AST-A receptors (AST-AR or DAR). These receptors are homologous to mammalian galanin receptors.[6] Upon ligand binding, AST-ARs can couple to G-proteins of the Gi/Go family.[7] This coupling can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, AST-A receptor activation can stimulate the intracellular calcium (iCa2+) signaling pathway.[8]
Allatostatin-B (AST-B) / Myoinhibitory Peptides (MIPs)
AST-B peptides, also known as Myoinhibitory Peptides (MIPs), are characterized by their potent inhibitory effects on muscle contractions.[9] Their role as allatostatins is not as universally conserved as their myoinhibitory function.
Physiological Functions
-
Inhibition of Muscle Contraction: AST-B/MIPs are powerful inhibitors of visceral muscle contractions, including those of the hindgut, oviduct, and heart.[10] This function is critical in processes such as digestion and reproduction.
-
Regulation of Juvenile Hormone Synthesis: In some insect species, such as the cricket Gryllus bimaculatus, AST-B peptides have been shown to inhibit JH biosynthesis.[10]
-
Other Functions: AST-B/MIPs have also been implicated in the regulation of ecdysis, circadian rhythms, and feeding behavior in various arthropods.[9][10]
Signaling Pathway
AST-B/MIPs bind to their own specific class of GPCRs. These receptors are related to vertebrate bombesin (B8815690) receptors.[11] The downstream signaling cascade for AST-B receptors is less well-characterized than for AST-A and AST-C, but is presumed to involve G-protein-mediated modulation of intracellular second messengers.
Allatostatin-C (AST-C)
AST-C peptides are structurally distinct from AST-A and AST-B, featuring a disulfide bridge that is crucial for their biological activity.[12]
Physiological Functions
-
Inhibition of Juvenile Hormone Synthesis: AST-C was first identified as a potent inhibitor of JH synthesis in the tobacco hornworm, Manduca sexta.[13] This function is particularly prominent in Lepidoptera.
-
Myoinhibition: Similar to the other allatostatin families, AST-C peptides exhibit myoinhibitory activity, suppressing the contractions of visceral muscles.[12]
-
Regulation of Feeding and Metabolism: Recent studies have highlighted the role of AST-C in regulating food intake and metabolic homeostasis. In Drosophila, gut-derived AST-C acts as a somatostatin (B550006) homolog, influencing glucagon-like adipokinetic hormone secretion.
-
Nociception and Immunity: In Drosophila, the AST-C signaling pathway has been shown to modulate nociception and the immune response.[14]
Signaling Pathway
AST-C peptides bind to GPCRs that are homologous to mammalian somatostatin receptors.[7] Studies in the stick insect Carausius morosus have shown that the AST-C receptor couples to the Gi2 protein.[12] Activation of the AST-C receptor can lead to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[15] The pathway can also involve the recruitment of β-arrestin2 and the activation of the ERK signaling cascade in a Gi protein-dependent manner.[12]
Quantitative Data on Allatostatin Functions
The following tables summarize available quantitative data on the effects of different allatostatin peptides on juvenile hormone synthesis, feeding behavior, and muscle contraction in various insect species.
Table 1: Inhibition of Juvenile Hormone (JH) Synthesis by Allatostatins
| Allatostatin Type | Insect Species | Peptide/Analog | IC50 / % Inhibition | Reference |
| AST-A | Diploptera punctata | H17 (analog) | 5.17 x 10⁻⁸ M | [16] |
| AST-A | Diploptera punctata | Analog 4 (N-methylated) | 6.44 x 10⁻⁸ M | [16] |
| AST-C | Lacanobia oleracea | Mas-AS | ~70% inhibition | [17] |
| AST-C | Manduca sexta | Mas-AS | Dose-dependent inhibition | [18] |
Table 2: Effects of Allatostatins on Feeding Behavior
| Allatostatin Type | Insect Species | Effect | Quantitative Data | Reference |
| AST-A | Blattella germanica | Inhibition of food intake | 50-60% reduction | [3] |
| AST-A | Drosophila melanogaster | Inhibition of food intake | Significant reduction | [4][19] |
Table 3: Effects of Allatostatins on Muscle Contraction
| Allatostatin Type | Insect Species | Muscle Type | Peptide/Analog | EC50 / Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | AST-B | Tenebrio molitor | Oviduct | Tenmo-MIP5 | 8.50 x 10⁻¹² M (Myostimulatory) |[20] | | AST-C | Scylla paramamosain (Crustacean) | N/A (Receptor Assay) | ScypaAST-CCC | IC50 = 6.683 nM |[15] |
Detailed Experimental Protocols
In Vitro Radiochemical Assay for Juvenile Hormone (JH) Biosynthesis
This protocol describes a method to quantify the in vitro rate of JH biosynthesis by the corpora allata (CA).[3][21]
Materials:
-
Insect Ringer's solution
-
Incubation medium (e.g., TC-199) supplemented with Ficoll and antibiotics
-
L-[methyl-³H]methionine
-
Liquid scintillation cocktail and vials
-
Dissecting microscope and tools
-
Incubator
Procedure:
-
Gland Dissection: Dissect the corpora allata from the insect head under a dissecting microscope in cold Ringer's solution. Carefully remove any adhering tissues.
-
Incubation: Transfer the dissected glands (singly or in pairs) to a vial containing 100 µL of incubation medium supplemented with L-[methyl-³H]methionine (final concentration ~100 µCi/mL).
-
Treatment: For experimental groups, add the allatostatin peptide of interest to the incubation medium at the desired concentration. Include a control group with no peptide.
-
Incubation Period: Incubate the glands for 3-4 hours at an appropriate temperature (e.g., 28°C) with gentle shaking.
-
Extraction: Stop the reaction by adding 500 µL of isooctane to each vial. Vortex vigorously for 1 minute to extract the radiolabeled JH into the organic phase.
-
Quantification: Transfer a known volume of the isooctane phase to a liquid scintillation vial containing scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Calculation: Calculate the rate of JH synthesis (e.g., in pmol/gland/hour) based on the specific activity of the radiolabeled methionine and the amount of radioactivity incorporated into JH.
Capillary Feeder (CAFE) Assay for Feeding Behavior
This assay is used to measure food consumption in small insects like Drosophila melanogaster.
Materials:
-
CAFE vials (e.g., 5 mL polystyrene round-bottom tubes) with foam stoppers
-
Calibrated glass capillaries (e.g., 5 µL)
-
Liquid food solution (e.g., 5% sucrose) with a non-toxic food dye
-
Mineral oil
-
Dissecting microscope or digital scanner
Procedure:
-
Fly Preparation: Anesthetize the insects and place a single fly in each CAFE vial containing a small amount of water or 1% agar (B569324) to maintain humidity. Allow the flies to acclimate.
-
Capillary Preparation: Fill the glass capillaries with the liquid food solution. To minimize evaporation, a small drop of mineral oil can be added to the top of the liquid column.
-
Assay Setup: Insert a filled capillary into each CAFE vial through the foam stopper, ensuring the tip is accessible to the fly.
-
Data Collection: At the beginning of the experiment (t=0) and at subsequent time points (e.g., 2, 4, 6, 24 hours), mark the position of the meniscus in each capillary. The change in the liquid level represents the volume consumed.
-
Analysis: Calculate the volume of food consumed by each fly over time. For dose-response experiments, different concentrations of allatostatin can be included in the liquid food.
In Vitro Insect Visceral Muscle Contraction Assay
This protocol is for measuring the myoactivity of allatostatins on insect visceral muscles, such as the hindgut.
Materials:
-
Insect saline solution
-
Dissecting dish with a silicone elastomer base
-
Force transducer and recording system
-
Perfusion system
-
Minutien pins
Procedure:
-
Tissue Dissection: Dissect the hindgut from the insect in cold saline. Carefully remove the surrounding fat body and Malpighian tubules.
-
Mounting: Transfer the hindgut to the dissecting dish containing fresh saline. Pin one end of the hindgut to the silicone base and attach the other end to the force transducer using a fine thread.
-
Recording Baseline Activity: Start the perfusion of fresh saline over the preparation and allow the hindgut to equilibrate until a stable pattern of spontaneous contractions is observed. Record this baseline activity.
-
Peptide Application: Switch the perfusion to a saline solution containing the allatostatin peptide at a known concentration. Record the changes in the frequency and amplitude of the muscle contractions.
-
Washout: After a set period of peptide application, switch the perfusion back to the control saline to observe if the effects of the peptide are reversible.
-
Data Analysis: Analyze the recorded traces to quantify the changes in contraction frequency and amplitude in response to the allatostatin. For dose-response curves, repeat the procedure with a range of peptide concentrations.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for characterizing allatostatin function and the logical relationship between allatostatin subtypes and their physiological roles.
Conclusion and Future Directions
The allatostatin superfamily of neuropeptides represents a complex and highly influential regulatory system in insects. Their pleiotropic functions, ranging from the control of hormone synthesis to the modulation of behavior, underscore their importance in insect physiology. The development of potent and selective agonists or antagonists for allatostatin receptors holds significant promise for the creation of novel, environmentally-friendly insect pest management strategies.
Future research should focus on:
-
Deorphanizing receptors: Identifying the cognate receptors for all allatostatin peptides in a wider range of insect species.
-
Elucidating downstream signaling: Further dissecting the intracellular signaling cascades activated by each allatostatin receptor subtype.
-
In vivo functional studies: Utilizing advanced genetic tools, such as CRISPR/Cas9, to perform targeted gene knockouts and gain a more precise understanding of the in vivo roles of allatostatins.
-
Structure-activity relationship studies: Designing and synthesizing novel allatostatin analogs with enhanced stability and receptor selectivity for potential use as insecticides.
By continuing to unravel the complexities of the allatostatin system, we can gain deeper insights into the fundamental biology of insects and pave the way for innovative applications in agriculture and public health.
References
- 1. Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology [mdpi.com]
- 2. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiochemical assay of juvenile hormone biosynthesis rate in ants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of juvenile hormone synthesis in wild-type and apterous mutant Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans. | Semantic Scholar [semanticscholar.org]
- 6. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Distribution and physiological effects of B-type allatostatins (myoinhibitory peptides, MIPs) in the stomatogastric nervous system of the crab, Cancer borealis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Allatostatin-A neurons inhibit feeding behavior in adult Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unravelling the Evolution of the Allatostatin-Type A, KISS and Galanin Peptide-Receptor Gene Families in Bilaterians: Insights from Anopheles Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, biological activity, and conformational study of N-methylated allatostatin analogues inhibiting juvenile hormone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Type A allatostatins from Drosophila melanogaster and Diplotera puncata activate two Drosophila allatostatin receptors, DAR-1 and DAR-2, expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The effect of B-type allatostatin neuropeptides on crosstalk between the insect immune response and cold tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Gas chromatography-mass spectroscopy analysis of juvenile hormone released by insect corpora allata - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibitory Role of Allatostatin C on Insect Gut Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatostatins are a diverse family of neuropeptides in insects that play crucial roles in regulating a wide array of physiological processes, including juvenile hormone synthesis, feeding behavior, and visceral organ contractility. Among these, Allatostatin C (AST-C) has emerged as a significant myoinhibitory peptide, particularly in the context of gut motility. Understanding the mechanisms by which AST-C modulates gut peristalsis is of paramount importance for the development of novel insect pest management strategies and for advancing our fundamental knowledge of insect physiology. This technical guide provides an in-depth overview of the effects of AST-C on insect gut motility, detailing quantitative data, experimental protocols, and the underlying signaling pathways.
Quantitative Data on Allatostatin C's Myoinhibitory Effects
The inhibitory action of Allatostatin C on insect gut motility has been quantified in several species. The following table summarizes the key findings, providing a basis for comparative analysis and future research.
| Insect Species | Gut Region | AST-C Analogue | Concentration | Observed Effect | Citation |
| Lacanobia oleracea (Tomato Moth) | Foregut | Manduca sexta AST (Manse-AS) | 10⁻⁷ M | Complete cessation of spontaneous contractions. | [1][2] |
| Rhodnius prolixus (Kissing Bug) | Anterior Midgut | Aedes aegypti AST-C | Dose-dependent | Decrease in the number of peristaltic waves. | [3][4][5] |
Experimental Protocols for Assessing Gut Motility
The following section outlines a generalized in vitro protocol for measuring the effects of Allatostatin C on insect gut motility, based on methodologies reported in the literature.
Insect Rearing and Dissection
-
Insect Species: Lacanobia oleracea larvae or adult Rhodnius prolixus.
-
Rearing Conditions: Maintain insects under controlled conditions of temperature, humidity, and photoperiod, specific to the species.
-
Dissection:
-
Anesthetize the insect by chilling on ice.
-
Perform dissection in a dissecting dish filled with cold physiological saline. The composition of a suitable insect saline is provided below.
-
Carefully excise the desired gut region (e.g., foregut or anterior midgut), ensuring minimal stretching or damage to the muscle tissue.
-
Remove surrounding tissues, such as fat bodies and Malpighian tubules.
-
In Vitro Gut Motility Assay
-
Apparatus:
-
Organ bath (1-5 ml volume) with a port for solution exchange.
-
Isotonic force transducer.
-
Amplifier and data acquisition system.
-
Micromanipulators for mounting the gut tissue.
-
-
Physiological Saline: A commonly used insect saline has the following composition:
-
NaCl: 154 mM
-
KCl: 2.7 mM
-
CaCl₂: 1.8 mM
-
Glucose: 11 mM
-
HEPES buffer: 10 mM
-
Adjust pH to 7.2. The saline should be continuously aerated with oxygen.
-
-
Procedure:
-
Mount the excised gut tissue vertically in the organ bath between a fixed hook and the force transducer using fine silk threads.
-
Apply a slight initial tension (e.g., 0.1-0.2 g) to the tissue and allow it to equilibrate for at least 30 minutes, with regular changes of fresh saline.
-
Record the spontaneous contractions of the gut muscle.
-
Once a stable baseline of contractions is established, introduce Allatostatin C into the organ bath at the desired concentrations.
-
Record the changes in contraction frequency and amplitude for a defined period.
-
To test for recovery, wash out the Allatostatin C with fresh saline.
-
Data Analysis
-
Measure the frequency (contractions per minute) and amplitude (force of contraction) of the gut peristalsis before and after the application of Allatostatin C.
-
Express the inhibitory effect as a percentage reduction in frequency or amplitude compared to the baseline.
-
For dose-response studies, plot the percentage inhibition against the logarithm of the Allatostatin C concentration to determine the IC₅₀ value.
Signaling Pathways and Visualizations
Allatostatin C exerts its myoinhibitory effect by binding to a specific G-protein coupled receptor (GPCR) on the surface of gut muscle cells. This receptor is homologous to the mammalian somatostatin (B550006) receptor and is coupled to an inhibitory G-protein (Gi/o).
Caption: Allatostatin C Signaling Pathway in Insect Gut Muscle.
The binding of Allatostatin C to its receptor triggers a conformational change, leading to the activation of the associated Gi/o protein. The activated α-subunit of the Gi/o protein then inhibits the enzyme adenylyl cyclase. This inhibition reduces the intracellular concentration of the second messenger, cyclic AMP (cAMP), from its precursor ATP. Lower levels of cAMP lead to decreased activation of Protein Kinase A (PKA). PKA is known to phosphorylate proteins involved in muscle relaxation; therefore, reduced PKA activity ultimately results in the inhibition of muscle contraction.
Caption: Experimental Workflow for In Vitro Gut Motility Assay.
Conclusion
Allatostatin C is a potent inhibitor of gut motility in a range of insect species. Its mechanism of action, mediated through a Gi/o-coupled GPCR, presents a promising target for the development of novel insect control agents. The data and protocols outlined in this guide provide a foundational resource for researchers and drug development professionals working in this field. Further research, including the generation of comprehensive dose-response data across a wider range of insect pests and the detailed characterization of the downstream signaling components, will be crucial for translating this fundamental knowledge into practical applications.
References
- 1. Interactions between allatostatins and allatotropin on spontaneous contractions of the foregut of larval Lacanobia oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 4. Allatostatin-C antagonizes the synergistic myostimulatory effect of allatotropin and serotonin in Rhodnius prolixus (Stal) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
Molecular Cloning of the Allatostatin Gene in Cockroaches: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular cloning of the allatostatin (AST) gene in cockroaches, a critical neuropeptide system involved in the regulation of juvenile hormone synthesis, feeding behavior, and gut motility. This document outlines the key molecular characteristics of the cockroach allatostatin gene, detailed protocols for its cloning and functional analysis, and a summary of quantitative data from key studies. The information presented here is intended to serve as a valuable resource for researchers in insect physiology, neurobiology, and those involved in the development of novel pest management strategies.
Introduction to Cockroach Allatostatins
Allatostatins are a family of neuropeptides that were first identified in the cockroach Diploptera punctata based on their ability to inhibit the biosynthesis of juvenile hormone (JH) by the corpora allata (CA), the primary endocrine gland responsible for JH production. Subsequent research has revealed that allatostatins are pleiotropic, exerting a wide range of physiological effects, including the inhibition of gut motility and the modulation of feeding behavior.
The cockroach allatostatin gene encodes a large prepropeptide precursor that is post-translationally processed to yield multiple mature AST peptides. These peptides typically share a conserved C-terminal motif, Tyr/Phe-Xaa-Phe-Gly-Leu-NH2 (where Xaa is a variable amino acid), which is crucial for their biological activity. The diverse functions of allatostatins make their cognate receptors, which are G-protein coupled receptors (GPCRs), attractive targets for the development of novel insecticides.
The Cockroach Allatostatin Gene and Precursor Protein
The allatostatin gene in cockroaches is a single-copy gene that gives rise to a large preproallatostatin precursor protein. This precursor contains multiple copies of allatostatin peptides, which are flanked by proteolytic cleavage sites, allowing for their release as mature, biologically active neuropeptides.
Table 1: Characteristics of the Allatostatin Gene and Precursor in Cockroaches
| Feature | Diploptera punctata | Periplaneta americana | Reference |
| Gene Copy Number | Single copy per haploid genome | Single copy per haploid genome | [1] |
| Precursor Size (amino acids) | 370 | ~370 | [1] |
| Number of Encoded AST Peptides | 13 | 14 | [1] |
| Conserved C-terminal Motif | Phe-Gly-Leu-NH2 | (Tyr/Phe)-Xaa-Phe-Gly-(Leu/Ile)-NH2 | [1] |
Allatostatin Signaling Pathway
Allatostatins exert their biological effects by binding to specific GPCRs on the surface of target cells. The cockroach allatostatin receptor is homologous to the mammalian somatostatin/galanin/kisspeptin receptors. Upon ligand binding, the receptor activates an intracellular signaling cascade that ultimately leads to the observed physiological response. While the complete downstream pathway in cockroaches is not fully elucidated, studies in Drosophila and other insects suggest a conserved mechanism involving the modulation of intracellular second messengers.
Figure 1: Proposed Allatostatin Signaling Pathway in Cockroaches.
Quantitative Data on Allatostatin Expression and Activity
The expression of the allatostatin gene and the biological activity of its peptide products have been quantified in several cockroach species. These data provide valuable insights into the physiological roles of allatostatins.
Table 2: Allatostatin Gene Expression in Blattella germanica
| Tissue | Physiological State | Relative preproAST mRNA Levels | Reference |
| Brain | During gonadotrophic cycle | Slight increase | [2] |
| During ootheca transport | High and stable | [2] | |
| Midgut | Middle of gonadotrophic cycle | Decline | [2] |
Table 3: Biological Activity of Diploptera punctata Allatostatins on Juvenile Hormone Synthesis
| Allatostatin Peptide | IC50 (nM) | Reference |
| Dippu-AST 1 | 107 | [3] |
| Dippu-AST 2 | 0.014 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the molecular cloning and functional characterization of the cockroach allatostatin gene.
Total RNA Extraction and cDNA Synthesis
This protocol describes the extraction of total RNA from cockroach tissues and its subsequent conversion into complementary DNA (cDNA), which serves as the template for gene cloning.
Figure 2: Workflow for RNA Extraction and cDNA Synthesis.
Protocol:
-
Tissue Dissection: Dissect the tissue of interest (e.g., brain, midgut, corpora allata) from the cockroach in cold sterile phosphate-buffered saline (PBS).
-
Homogenization: Immediately homogenize the tissue in 1 ml of Trizol reagent per 50-100 mg of tissue using a mechanical homogenizer.
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 ml of chloroform per 1 ml of Trizol, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 ml of isopropanol per 1 ml of Trizol used. Incubate for 10 minutes at room temperature and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 ml of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Air-dry the RNA pellet and resuspend in an appropriate volume of RNase-free water.
-
Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-5 µg of total RNA using a reverse transcription kit with oligo(dT) primers according to the manufacturer's instructions.
PCR Amplification of the Allatostatin Gene
This protocol outlines the use of polymerase chain reaction (PCR) to amplify the allatostatin gene from the synthesized cDNA.
Protocol:
-
Primer Design: Design degenerate primers based on conserved regions of known insect allatostatin gene sequences. Alternatively, if partial sequence information is available, design specific primers.
-
PCR Reaction Mixture: Prepare the following reaction mixture in a PCR tube:
-
5 µl of 10x PCR Buffer
-
1 µl of 10 mM dNTPs
-
1 µl of 10 µM Forward Primer
-
1 µl of 10 µM Reverse Primer
-
1 µl of cDNA template
-
0.5 µl of Taq DNA Polymerase
-
Nuclease-free water to a final volume of 50 µl
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 50-60°C for 30 seconds (optimize as needed)
-
Extension: 72°C for 1-2 minutes (depending on the expected product size)
-
-
Final Extension: 72°C for 10 minutes
-
-
Analysis of PCR Product: Analyze the PCR product by electrophoresis on a 1% agarose gel stained with ethidium (B1194527) bromide. A band of the expected size should be visible.
-
Purification and Cloning: Purify the PCR product from the gel using a gel extraction kit. Ligate the purified product into a TA cloning vector and transform into competent E. coli cells for sequencing.
Rapid Amplification of cDNA Ends (RACE)
RACE is a technique used to obtain the full-length sequence of a transcript when only a partial sequence is known. Both 5' and 3' RACE are performed to amplify the unknown ends of the allatostatin cDNA.
Protocol:
-
RNA Preparation: Use high-quality total RNA as the starting material.
-
5' RACE:
-
Synthesize first-strand cDNA using a gene-specific primer (GSP1) that is complementary to a known region of the allatostatin transcript.
-
Purify the first-strand cDNA.
-
Add a homopolymeric tail (e.g., poly(dC)) to the 3' end of the cDNA using terminal deoxynucleotidyl transferase (TdT).
-
Amplify the tailed cDNA by PCR using a nested gene-specific primer (GSP2) and an anchor primer that anneals to the homopolymeric tail.
-
-
3' RACE:
-
Synthesize first-strand cDNA using an oligo(dT)-adapter primer.
-
Amplify the cDNA by PCR using a gene-specific primer (GSP3) and a primer that anneals to the adapter sequence of the oligo(dT) primer.
-
-
Cloning and Sequencing: Clone and sequence the RACE products to obtain the full-length allatostatin cDNA sequence.
In Situ Hybridization
This technique is used to visualize the spatial expression pattern of the allatostatin gene within cockroach tissues.
Protocol:
-
Probe Synthesis: Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe from a cloned allatostatin cDNA fragment using in vitro transcription.
-
Tissue Preparation: Fix dissected tissues (e.g., brain, midgut) in 4% paraformaldehyde, followed by dehydration in a graded methanol (B129727) series.
-
Hybridization: Rehydrate the tissues and hybridize with the DIG-labeled probe overnight at 65°C.
-
Washes: Perform a series of stringent washes to remove the unbound probe.
-
Detection: Incubate the tissues with an anti-DIG antibody conjugated to alkaline phosphatase (AP). Detect the signal using a colorimetric substrate for AP (e.g., NBT/BCIP).
-
Imaging: Mount the stained tissues on slides and visualize the gene expression pattern using a microscope.
RNA Interference (RNAi) for Functional Analysis
RNAi is a powerful tool to study gene function by knocking down the expression of the target gene.
Figure 3: Workflow for RNA Interference (RNAi) in Cockroaches.
Protocol:
-
dsRNA Synthesis:
-
Amplify a 300-500 bp region of the allatostatin cDNA using PCR with primers containing the T7 promoter sequence at their 5' ends.
-
Use the purified PCR product as a template for in vitro transcription to synthesize double-stranded RNA (dsRNA) using a T7 RNA polymerase kit.
-
Purify the dsRNA and determine its concentration.
-
-
Injection:
-
Inject 1-5 µg of dsRNA into the abdomen or thorax of the cockroach using a microinjection system.
-
Inject a control group with dsRNA targeting a non-related gene (e.g., GFP).
-
-
Functional Assays:
-
After a few days, assess the efficiency of gene knockdown by measuring allatostatin mRNA levels using quantitative real-time PCR (qRT-PCR).
-
Perform functional assays to determine the phenotypic effects of allatostatin knockdown, such as measuring juvenile hormone synthesis, monitoring feeding behavior, or assessing gut motility.
-
Conclusion
The molecular cloning and characterization of the allatostatin gene in cockroaches have provided significant insights into the neuroendocrine regulation of key physiological processes in these insects. The detailed protocols and data presented in this guide offer a solid foundation for further research in this area. A thorough understanding of the allatostatin system holds great promise for the development of novel and specific strategies for the control of cockroach populations, which are major pests and vectors of disease. Future research should focus on further elucidating the downstream signaling pathways of allatostatin receptors and exploring the potential of these receptors as targets for the design of new insecticidal compounds.
References
- 1. Biological activities of the allatostatin family of peptides in the cockroach, Diploptera punctata, and potential interactions with receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unravelling the Evolution of the Allatostatin-Type A, KISS and Galanin Peptide-Receptor Gene Families in Bilaterians: Insights from Anopheles Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allatostatins in the nerves of the antennal pulsatile organ muscle of the cockroach Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
Allatostatin A: A Promising Target for Novel Insecticides
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The relentless challenge of insecticide resistance and the growing demand for environmentally benign pest management strategies necessitate the exploration of novel insecticidal targets. Allatostatin A (AstA), a pleiotropic neuropeptide endogenous to insects, presents a compelling target for the development of a new generation of insecticides. AstA plays a crucial role in regulating vital physiological processes, most notably the biosynthesis of juvenile hormone (JH), which governs insect development, metamorphosis, and reproduction.[1][2] By disrupting AstA signaling, it is possible to interfere with these fundamental processes, leading to developmental abnormalities, reproductive failure, and ultimately, insect mortality. This technical guide provides a comprehensive overview of Allatostatin A as a putative insecticide target, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological pathways and discovery workflows.
Introduction to Allatostatin A
Allatostatins are a diverse family of insect neuropeptides, with Allatostatin A being characterized by a conserved C-terminal amino acid sequence of Y/FXFGL-amide.[3][4] AstA is produced in various neurosecretory cells in the insect brain and gut, from where it is released to act on its target tissues.[3][5] The primary and most well-studied function of AstA is the potent inhibition of juvenile hormone synthesis by the corpora allata, a pair of endocrine glands located behind the brain.[1][2][6] Beyond JH regulation, AstA exhibits a range of other biological activities, including the inhibition of gut motility, modulation of feeding behavior, and regulation of digestive enzyme secretion, highlighting its role as a key coordinator of insect physiology.[3][5][7]
The receptors for Allatostatin A (AstARs) are G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that are highly tractable as drug targets.[2][8][9][10] The absence of AstA and its specific receptors in vertebrates makes them an attractive target for developing species-specific insecticides with potentially minimal off-target effects on non-insect organisms.
Quantitative Data on Allatostatin A and its Analogs
The efficacy of Allatostatin A and its synthetic analogs has been quantified in various insect species through in vitro and in vivo assays. The following tables summarize key quantitative data, primarily focusing on the inhibition of juvenile hormone biosynthesis and insecticidal activity.
Table 1: In Vitro Inhibition of Juvenile Hormone (JH) Biosynthesis by Allatostatin A Analogs
| Compound | Insect Species | IC50 (nM) | Reference |
| H17 (AST mimic) | Diploptera punctata (Cockroach) | 12 | [11] |
| K15 (AST analogue) | Diploptera punctata (Cockroach) | 1.79 | [12][13] |
| K24 (AST analogue) | Diploptera punctata (Cockroach) | 5.32 | [12][13] |
| Dippu-AST 1 (Natural) | Diploptera punctata (Cockroach) | 8 | [12][13] |
| Analog I | Diploptera punctata (Cockroach) | 90 | [14] |
| Analog II | Diploptera punctata (Cockroach) | 130 | [14] |
Table 2: In Vivo Insecticidal Activity of Allatostatin A Analogs
| Compound | Insect Species | Assay Type | LC50 / IC50 | Reference |
| H17 (AST mimic) | Diploptera punctata (Cockroach) | Injection | 33 nM | [11] |
| S1 (Non-peptide analog) | Not Specified | Oral Administration | 0.020 mg/g | [15] |
| S3 (Non-peptide analog) | Not Specified | Oral Administration | 0.0016 mg/g | [15] |
| V029-3547 | Thaumetopoea pityocampa (Pine Processionary Moth) | Larval Toxicity | >63.3% mortality at >500 ppm | [16] |
| AST-C ligand | Thaumetopoea pityocampa (Pine Processionary Moth) | Larval Toxicity | 100% mortality | [16] |
| III-2 (AST-A analog) | Spodoptera frugiperda (Fall Armyworm) | Larval Toxicity | 18.7 mg/L | [17] |
Experimental Protocols
This section provides generalized methodologies for key experiments used to evaluate the potential of Allatostatin A and its analogs as insecticides.
Radiochemical Assay for Juvenile Hormone (JH) Biosynthesis
This in vitro assay is the primary method for quantifying the inhibitory effect of compounds on JH production by the corpora allata (CA).
-
Principle: The assay measures the incorporation of a radiolabeled precursor, typically [methyl-³H]methionine, into JH. The methyl group from methionine is transferred to the JH precursor in the final step of its biosynthesis.
-
Generalized Protocol:
-
Dissection: Dissect corpora allata from the target insect species under a microscope in a suitable physiological saline.
-
Incubation: Incubate individual pairs of CA in a small volume of incubation medium containing a known concentration of the test compound (e.g., Allatostatin A analog) and [methyl-³H]methionine. Control incubations are performed without the test compound.
-
Extraction: After a defined incubation period (e.g., 3 hours), terminate the reaction and extract the newly synthesized radiolabeled JH from the incubation medium using an organic solvent (e.g., isooctane).
-
Quantification: Quantify the amount of radiolabeled JH using liquid scintillation counting.
-
Data Analysis: Calculate the rate of JH synthesis (e.g., in fmol/h/pair of CA) and determine the IC50 value of the test compound by performing a dose-response analysis.[18]
-
In Vitro Gut Motility Assay
This assay is used to assess the myoinhibitory effects of Allatostatin A and its analogs on insect gut muscles.
-
Principle: The spontaneous or stimulated contractions of an isolated insect gut preparation are recorded, and the effect of the test compound on the frequency and amplitude of these contractions is measured.
-
Generalized Protocol:
-
Dissection: Dissect a section of the insect gut (e.g., foregut, midgut, or hindgut) and mount it in an organ bath containing physiological saline.
-
Recording: Connect one end of the gut preparation to a force transducer to record isometric or isotonic contractions.
-
Application of Compound: After a period of stabilization and recording of baseline contractions, add the test compound to the organ bath at a known concentration.
-
Data Acquisition and Analysis: Record the changes in contraction frequency and amplitude. Analyze the data to determine the inhibitory effect of the compound.
-
Receptor Binding Assay
This assay is used to determine the binding affinity of a ligand (e.g., a radiolabeled Allatostatin A analog) to its receptor.
-
Principle: A radiolabeled ligand is incubated with a preparation of cell membranes containing the Allatostatin A receptor. The amount of ligand that binds specifically to the receptor is measured.
-
Generalized Protocol:
-
Membrane Preparation: Prepare a crude membrane fraction from insect tissues known to express the Allatostatin A receptor (e.g., brain, gut) or from cells engineered to express the receptor.
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand in the presence (for non-specific binding) and absence (for total binding) of a high concentration of an unlabeled competing ligand.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Perform saturation binding experiments to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[19]
-
In Vivo Insecticidal Bioassay
These assays are crucial for evaluating the practical insecticidal potential of a compound.
-
Principle: The test compound is administered to the target insect, and mortality or other developmental effects are recorded over time.
-
Generalized Protocol:
-
Compound Administration: Administer the test compound to the insects through various routes, such as topical application, injection, or oral ingestion (by incorporating the compound into an artificial diet).
-
Observation: Maintain the treated insects under controlled environmental conditions and monitor them for mortality, developmental abnormalities (e.g., failed molting, deformed pupae), and behavioral changes.
-
Data Collection: Record the number of dead or affected insects at regular intervals.
-
Data Analysis: Calculate the lethal concentration (LC50) or lethal dose (LD50) of the compound, which is the concentration or dose required to kill 50% of the test population.[20]
-
Signaling Pathways and Experimental Workflows
Allatostatin A Signaling Pathway
Allatostatin A exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells. The binding of AstA to its receptor initiates an intracellular signaling cascade that ultimately leads to a physiological response. While the complete pathway is still under investigation, key components have been identified.
Caption: Allatostatin A Signaling Pathway.
Experimental Workflow for Allatostatin-Based Insecticide Discovery
The discovery and development of novel insecticides targeting the Allatostatin A system follows a structured workflow, from initial screening to lead optimization and in vivo testing.
Caption: Insecticide Discovery Workflow.[21][22][23]
Conclusion and Future Directions
Allatostatin A and its receptors represent a highly promising and underexploited target for the development of novel, selective, and environmentally safer insecticides. The wealth of information on its physiological roles, coupled with the availability of robust screening assays, provides a solid foundation for insecticide discovery programs. The development of stable and potent Allatostatin A analogs, particularly non-peptide mimics, has already shown significant promise in laboratory settings.[15]
Future research should focus on several key areas:
-
High-throughput screening of diverse chemical libraries to identify novel small molecule agonists or antagonists of the Allatostatin A receptor.
-
Structure-based drug design to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
-
Elucidation of the detailed downstream signaling pathways of the Allatostatin A receptor to identify additional targets for intervention.
-
Comprehensive in vivo studies to evaluate the efficacy of promising candidates against a broader range of pest insects and to assess their non-target effects and environmental fate.
By leveraging our understanding of the Allatostatin A system, the scientific community is well-positioned to develop innovative and sustainable solutions for insect pest management.
References
- 1. Allatostatin - Wikipedia [en.wikipedia.org]
- 2. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family [frontiersin.org]
- 5. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of allatostatins in the regulation of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF | PLOS Genetics [journals.plos.org]
- 8. Unravelling the Evolution of the Allatostatin-Type A, KISS and Galanin Peptide-Receptor Gene Families in Bilaterians: Insights from Anopheles Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Frontiers | Evolution and Potential Function in Molluscs of Neuropeptide and Receptor Homologues of the Insect Allatostatins [frontiersin.org]
- 11. A potential insect growth regulator: synthesis and bioactivity of an allatostatin mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, biological activity, and hologram quantitative structure-activity relationships of novel allatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure-Based Discovery of Nonpeptide Allatostatin Analogues for Pest Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The radiochemical assay for juvenile hormone biosynthesis in insects: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. webdoc.agsci.colostate.edu [webdoc.agsci.colostate.edu]
Neuroendocrine Regulation of Juvenile Hormone by Allatostatin-A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatostatins are a significant family of neuropeptides that play a crucial role in the regulation of insect physiology, most notably in the inhibition of juvenile hormone (JH) biosynthesis.[1][2][3] Juvenile hormones are sesquiterpenoids that are vital for controlling a wide array of developmental and reproductive processes in insects. The synthesis of JH primarily occurs in the corpora allata (CA), a pair of endocrine glands located behind the brain.[3] The precise regulation of JH titers is essential for normal insect development, metamorphosis, and reproduction.
This technical guide focuses on Allatostatin-A (AST-A), a prominent member of the allatostatin family characterized by a conserved C-terminal motif, Y/FXFGL-amide.[4] Initially identified in the cockroach Diploptera punctata, AST-A peptides have been found to be widespread among insects.[4] They are recognized as potent inhibitors of JH synthesis, acting directly on the corpora allata.[1][5] Understanding the neuroendocrine pathways through which AST-A exerts its inhibitory effects is of paramount importance for basic insect physiology and offers promising avenues for the development of novel, target-specific insecticides. This document provides a comprehensive overview of the quantitative effects of AST-A, detailed experimental protocols for its study, and a visualization of its signaling pathway.
Data Presentation: Quantitative Inhibition of Juvenile Hormone Synthesis by Allatostatins
The inhibitory potency of various Allatostatin-A peptides and their analogues on juvenile hormone synthesis has been quantified in several insect species. The following tables summarize key quantitative data from in vitro studies, providing a comparative overview of their efficacy.
| Peptide/Analogue | Insect Species | Parameter | Value | Reference |
| Allatostatin 1 | Diploptera punctata | Concentration for >40% JH synthesis inhibition | 10⁻⁹ M | [5][6] |
| Allatostatin 2 | Diploptera punctata | Concentration for >40% JH synthesis inhibition | 10⁻⁸ M | [5][6] |
| Allatostatin 3 | Diploptera punctata | Concentration for >40% JH synthesis inhibition | 7 x 10⁻⁷ M | [5][6] |
| Allatostatin 4 | Diploptera punctata | Concentration for >40% JH synthesis inhibition | 10⁻⁸ M | [5][6] |
| Analogue 1 (of H17) | Diploptera punctata | IC₅₀ | 5.17 x 10⁻⁸ M | [7] |
| Analogue 4 (of H17) | Diploptera punctata | IC₅₀ | 6.44 x 10⁻⁸ M | [7] |
| ASB2 | Diploptera punctata (10-day-old females) | IC₅₀ | ~0.35 nM and ~3 nM (biphasic) | [8] |
Signaling Pathway of Allatostatin-A in Corpora Allata
Allatostatin-A peptides exert their inhibitory effect on juvenile hormone synthesis by binding to specific G-protein coupled receptors (GPCRs) on the surface of corpora allata cells.[1][2][9] The activation of these receptors triggers an intracellular signaling cascade that ultimately leads to a reduction in JH production. While the complete pathway is still under investigation in many species, key components have been identified.
The AST-A receptor is homologous to the mammalian galanin receptor and is often coupled to an inhibitory G-protein of the Gαi/o subtype.[4] Upon ligand binding, the activated G-protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, studies have shown that changes in cAMP and cGMP levels are not always significant, suggesting other signaling mechanisms are at play.[10] A crucial downstream effect of AST-A receptor activation is the modulation of intracellular calcium (Ca²⁺) concentrations.[11] This can occur through the regulation of ion channels, leading to a decrease in Ca²⁺ influx, which is essential for maximal JH synthesis.[11]
Caption: Allatostatin-A signaling pathway in a corpus allatum cell.
Experimental Protocols
In Vitro Radiochemical Assay for Juvenile Hormone Synthesis
This protocol is a standard method for quantifying the rate of JH biosynthesis by isolated corpora allata.[12] It relies on the incorporation of a radiolabeled precursor, typically L-[methyl-³H]methionine, into the JH molecule.
Materials:
-
Insect Ringer's solution (e.g., Grace's insect medium)
-
L-[methyl-³H]methionine
-
Allatostatin-A peptides or analogues
-
Incubation medium (e.g., TC-199)
-
Iso-octane (or other organic solvent)
-
Silica (B1680970) gel thin-layer chromatography (TLC) plates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Dissecting microscope and tools
Procedure:
-
Dissection: Dissect the corpora allata from the insect head in cold Ringer's solution under a dissecting microscope. Carefully remove any adhering tissues.
-
Pre-incubation: Transfer the isolated corpora allata to a vial containing incubation medium and pre-incubate for 30-60 minutes at the appropriate temperature (typically 25-28°C) to allow the glands to stabilize.
-
Incubation with Allatostatin: Replace the pre-incubation medium with fresh medium containing the desired concentration of Allatostatin-A. For control glands, use medium without the peptide. Incubate for a defined period (e.g., 1-3 hours).
-
Radiolabeling: Add L-[methyl-³H]methionine to the incubation medium to a final concentration of approximately 5 µM. Continue the incubation for 2-4 hours.
-
Extraction: Terminate the reaction by adding an organic solvent such as iso-octane to the incubation vial. Vortex vigorously to extract the newly synthesized radiolabeled JH.
-
Separation: Spot the organic phase onto a silica gel TLC plate and develop the chromatogram using an appropriate solvent system (e.g., hexane:ethyl acetate). This step separates JH from other radiolabeled compounds.
-
Quantification: Scrape the silica gel corresponding to the JH spot into a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of JH synthesis as picomoles of JH produced per hour per pair of glands, taking into account the specific activity of the radiolabeled methionine.
Caption: Experimental workflow for the radiochemical assay of JH synthesis.
In Vitro Culture of Corpora Allata for Neuropeptide Bioassays
This protocol describes the maintenance of corpora allata in culture for assessing the biological activity of neuropeptides like Allatostatin-A.[13]
Materials:
-
Leibovitz's L-15 medium supplemented with fetal bovine serum and insect hemolymph
-
Sterile dissecting tools and petri dishes
-
Culture plates (e.g., 96-well)
-
Humidified incubator
-
Allatostatin-A peptides or analogues
Procedure:
-
Aseptic Dissection: Under sterile conditions, dissect the corpora allata from surface-sterilized insects.
-
Washing: Wash the dissected glands multiple times in sterile Ringer's solution to remove any contaminants.
-
Plating: Place individual or pairs of glands in the wells of a culture plate containing the supplemented L-15 medium.
-
Treatment: Add the Allatostatin-A peptides at various concentrations to the culture medium. Include appropriate controls (medium alone, vehicle control).
-
Incubation: Maintain the cultures in a humidified incubator at a constant temperature (e.g., 27°C) for the desired duration of the experiment.
-
Assessment of Viability and Function: At the end of the incubation period, the glands can be processed for various analyses, such as the radiochemical assay for JH synthesis (as described above) or morphological examination to assess cell viability.
Calcium Imaging of Corpora Allata
This protocol allows for the real-time visualization of changes in intracellular calcium concentration in corpora allata cells in response to Allatostatin-A application.[14][15]
Materials:
-
Genetically encoded calcium indicator (e.g., GCaMP) expressed in the corpora allata (requires transgenic insects) or a calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Dissecting microscope and tools
-
Imaging chamber
-
Confocal or fluorescence microscope equipped with a sensitive camera
-
Perfusion system for solution exchange
-
Image analysis software
Procedure:
-
Preparation of Glands: Dissect the corpora allata from insects expressing a calcium indicator or incubate dissected glands with a calcium-sensitive dye according to the manufacturer's instructions.
-
Mounting: Mount the prepared glands in an imaging chamber with a glass coverslip bottom, ensuring the tissue is immobilized.
-
Imaging Setup: Place the imaging chamber on the stage of the microscope. Perfuse the chamber with insect Ringer's solution.
-
Baseline Recording: Acquire a baseline fluorescence signal from the corpora allata cells before the application of the stimulus.
-
Stimulation: Perfuse the chamber with a solution containing Allatostatin-A at the desired concentration.
-
Image Acquisition: Continuously record the fluorescence intensity of the calcium indicator during and after the application of Allatostatin-A.
-
Data Analysis: Analyze the recorded images to quantify the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium levels.
Conclusion
Allatostatin-A plays a pivotal role in the negative regulation of juvenile hormone synthesis, a fundamental process in insect life. The quantitative data presented here highlight the potent inhibitory effects of these neuropeptides. The detailed experimental protocols provide a framework for researchers to investigate the mechanisms of Allatostatin-A action and to screen for novel compounds that may disrupt JH regulation for pest management strategies. The visualization of the AST-A signaling pathway offers a model for understanding the molecular events that translate the neuropeptide signal into a physiological response. Further research in this area will undoubtedly uncover more intricate details of this neuroendocrine system and may lead to the development of a new generation of environmentally-benign insecticides.
References
- 1. Allatostatin - Wikipedia [en.wikipedia.org]
- 2. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans. | Semantic Scholar [semanticscholar.org]
- 4. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Synthesis, biological activity, and conformational study of N-methylated allatostatin analogues inhibiting juvenile hormone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity studies reveal two allatostatin receptor types in corpora allata of Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unravelling the Evolution of the Allatostatin-Type A, KISS and Galanin Peptide-Receptor Gene Families in Bilaterians: Insights from Anopheles Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of the role of cyclic nucleotides in allatostatin-induced inhibition of juvenile hormone biosynthesis in Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Manipulation of intracellular calcium affects in vitro juvenile hormone synthesis by larval corpora allata of Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radiochemical assay of juvenile hormone biosynthesis rate in ants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro growth of corpora allata from Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ex Vivo Calcium Imaging for Visualizing Brain Responses to Endocrine Signaling in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium Imaging in Drosophila Organs [protocols.io]
The Allatostatin Neuropeptide Family in Diploptera punctata: A Technical Guide for Researchers
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
The allatostatin (AST) family of neuropeptides in the Pacific beetle cockroach, Diploptera punctata, represents a pivotal system in the regulation of insect physiology, most notably the biosynthesis of juvenile hormone (JH). This technical guide provides a comprehensive overview of the allatostatin system in this model organism, consolidating current knowledge on the peptide family, their cognate receptor, signaling pathways, and functional roles. Detailed summaries of quantitative data are presented in tabular format to facilitate comparative analysis. Furthermore, this guide outlines the general experimental protocols employed in allatostatin research and includes visualizations of key biological processes to support further investigation and potential applications in pest management and drug discovery.
Introduction
The allatostatins are a diverse family of neuropeptides primarily recognized for their potent inhibitory effect on the synthesis of juvenile hormone by the corpora allata (CA) in many insect species. Diploptera punctata has served as a crucial model organism for the study of these peptides since their initial discovery. The allatostatins in this species belong to the A-type, or FGLamide allatostatins, characterized by a conserved C-terminal motif of Phe-Gly-Leu-NH2. Beyond their allatostatic function, these peptides exhibit pleiotropic effects, influencing processes such as vitellogenesis, muscle contraction, and serving as neuromodulators throughout the nervous system. Understanding the intricacies of the allatostatin system in D. punctata offers valuable insights into insect endocrinology and presents opportunities for the development of novel insect control agents.
The Allatostatin Precursor and Peptide Family
In Diploptera punctata, the allatostatins are encoded by a single gene that gives rise to a large preproallatostatin precursor protein. This precursor, approximately 41.5 kDa, contains 13 distinct allatostatin-like peptide sequences, each flanked by consensus cleavage sites for processing.[1] With one exception, these peptides all share the characteristic C-terminal Phe-Gly-Leu-amide (FGL-NH2) motif, which is essential for biological activity. In addition to this FGLamide family, a second type of allatostatin, an octadecapeptide designated ASB2, has also been identified in the brains of D. punctata.[2]
Allatostatin Peptide Sequences
The primary amino acid sequences of the known allatostatins identified in Diploptera punctata are summarized in Table 1.
| Peptide Name | Sequence |
| FGLamide Family (from precursor) | |
| Dippu-AST 1 | Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH2 |
| Dippu-AST 2 | Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2 |
| Dippu-AST 3 | Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 |
| Dippu-AST 4 | Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 |
| Dippu-AST 5 | Ala-Arg-Tyr-Tyr-Phe-Gly-Leu-NH2 |
| Dippu-AST 6 | Tyr-Pro-Gln-Glu-His-Arg-Phe-Ser-Phe-Gly-Leu-NH2 |
| Dippu-AST 7 | Asp-Gly-Arg-Met-Tyr-Ser-Phe-Gly-Leu-NH2 |
| Dippu-AST 8 | Gly-Gln-His-Arg-Phe-Ser-Phe-Gly-Leu-NH2 |
| Dippu-AST 9 | Ser-Arg-Pro-Tyr-Ser-Phe-Gly-Leu-NH2 |
| Dippu-AST 10 | Asp-Pro-Asn-Gly-Arg-Met-His-Phe-Ser-Phe-Gly-Leu-NH2 |
| Dippu-AST 11 | Gln-Gln-Arg-Tyr-Arg-Phe-Gly-Leu-NH2 |
| Dippu-AST 12 | Gly-Glu-Gly-Ala-Arg-Tyr-Phe-Gly-Leu-NH2 |
| Dippu-AST 13 | Pro-Pro-Gln-Pro-Lys-Glu-Arg-Phe-Arg-Phe-Gly-Leu-NH2 |
| Type B Allatostatin | |
| ASB2 | Ala-Tyr-Ser-Tyr-Val-Ser-Glu-Tyr-Lys-Arg-Leu-Pro-Val-Tyr-Asn-Phe-Gly-Leu-NH2 |
Quantitative Data on Allatostatin Function
The primary and most extensively studied function of allatostatins in D. punctata is the inhibition of juvenile hormone III biosynthesis. The potency of individual allatostatins varies significantly.
Inhibition of Juvenile Hormone Synthesis
The following table summarizes the reported 50% inhibitory concentrations (IC50) and 50% effective doses (ED50) of various D. punctata allatostatins on juvenile hormone synthesis by the corpora allata in vitro.
| Peptide | IC50 / ED50 (nM) | Reference |
| Dippu-AST 1 | 107 (ED50) | [1] |
| Dippu-AST 2 | 0.014 (IC50) | [1] |
| ASB2 | 0.31 (IC50 on day-10 female CA) | [2] |
| ASB2-(11-18) | 48 (IC50 on day-10 female CA) | [2] |
Hemolymph Concentrations
Allatostatins are present in the hemolymph and act as hormones. The concentration of allatostatins in the hemolymph is subject to physiological regulation. In hemocytes and plasma, allatostatin concentrations are approximately 0.1-0.2 fmol/µl.[3]
The Allatostatin Receptor and Signaling Pathway
The biological effects of allatostatins are mediated by a specific G-protein coupled receptor (GPCR), designated Dippu-AstR.[4] This receptor shares sequence similarity with mammalian galanin and somatostatin (B550006) receptors.
Allatostatin Receptor (Dippu-AstR)
Dippu-AstR is a 425 amino acid protein.[4] The gene encoding this receptor is expressed in various tissues, including the brain, corpora allata, midgut, ovaries, testes, and abdominal ganglia, consistent with the pleiotropic functions of allatostatins.[4]
Signaling Pathway
Upon binding of an allatostatin peptide, the Dippu-AstR undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein. Studies suggest that the allatostatin receptor in insects is coupled to a Gi/o-type G-protein. This is supported by the observation that treatment of corpora allata with allatostatins does not lead to an increase in the levels of the second messengers cyclic AMP (cAMP) or cyclic GMP (cGMP).[5][6] Activation of a Gi/o protein typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels, and can also involve the modulation of ion channels and other effector proteins. The precise downstream effectors of the allatostatin receptor in D. punctata are still under investigation.
Experimental Protocols
Detailed, step-by-step protocols for allatostatin research are often specific to the laboratory and instrumentation. The following sections provide an overview of the general methodologies commonly employed.
Peptide Extraction and Purification
-
Tissue Dissection: Brain-retrocerebral complexes are dissected from adult female D. punctata in a saline solution.
-
Homogenization and Extraction: Tissues are homogenized in an acidic extraction solution (e.g., acetone, methanol/water/acetic acid mixtures) to precipitate larger proteins and extract the peptides.
-
Centrifugation: The homogenate is centrifuged to pellet the precipitated material, and the supernatant containing the peptides is collected.
-
Solid-Phase Extraction (SPE): The supernatant is passed through a C18 SPE cartridge to desalt and partially purify the peptides.
-
High-Performance Liquid Chromatography (HPLC): Further purification and separation of the allatostatins are achieved using reverse-phase HPLC, typically with a C18 column and a gradient of acetonitrile (B52724) in water with trifluoroacetic acid. Fractions are collected and assayed for biological activity.
References
- 1. Biological activities of the allatostatin family of peptides in the cockroach, Diploptera punctata, and potential interactions with receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of an allatostatin from adult Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allatostatin in hemocytes of the cockroach Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of allatostatin receptor mRNA levels in the cockroach, Diploptera punctata, using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the role of cyclic nucleotides in allatostatin-induced inhibition of juvenile hormone biosynthesis in Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. collectionscanada.gc.ca [collectionscanada.gc.ca]
Methodological & Application
Application Notes and Protocols for the Synthesis of Allatostatin II
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the chemical synthesis, purification, and characterization of the neuropeptide Allatostatin II. Allatostatins are a family of pleiotropic neuropeptides found in insects that are primarily known for their role in inhibiting the biosynthesis of juvenile hormone, a critical regulator of development, reproduction, and behavior.[1][2][3] The protocol herein details the step-by-step methodology for solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry, followed by peptide cleavage from the resin, purification by reversed-phase high-performance liquid chromatography (RP-HPLC), and identity confirmation using MALDI-TOF mass spectrometry. Additionally, a summary of the this compound signaling pathway is provided.
Introduction to this compound
This compound is a decapeptide with the amino acid sequence Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2.[2] It belongs to the allatostatin family of neuropeptides that regulate a wide array of physiological processes in insects, making it a significant target for the development of novel and environmentally benign insecticides.[1] Synthetic this compound is an invaluable tool for studying insect endocrinology, neuropeptide signaling, and for screening potential pest control agents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2 |
| Molecular Formula | C49H74N14O13 |
| Molar Mass | 1067.2 g/mol |
| Purity (Typical) | >95% (as determined by HPLC)[2] |
| Form | Lyophilized powder[2] |
Synthesis of this compound via Fmoc Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is most effectively achieved through Fmoc-based solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Materials and Reagents
Table 2: Reagents and Materials for this compound Synthesis
| Reagent/Material | Grade/Specification |
| Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g substitution |
| Fmoc-Gly-OH | Peptide synthesis grade |
| Fmoc-Asp(OtBu)-OH | Peptide synthesis grade |
| Fmoc-Arg(Pbf)-OH | Peptide synthesis grade |
| Fmoc-Leu-OH | Peptide synthesis grade |
| Fmoc-Tyr(tBu)-OH | Peptide synthesis grade |
| Fmoc-Ala-OH | Peptide synthesis grade |
| Fmoc-Phe-OH | Peptide synthesis grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Peptide synthesis grade |
| 1-Hydroxybenzotriazole (HOBt) | Peptide synthesis grade |
| Piperidine (B6355638) | Anhydrous |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | ACS grade |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Phenol | ACS grade |
| Thioanisole | Reagent grade |
| 1,2-Ethanedithiol (EDT) | Reagent grade |
| Diethyl ether | Anhydrous |
Experimental Protocol: Peptide Chain Assembly
This protocol is for a 0.1 mmol scale synthesis.
-
Resin Swelling: Swell 200 mg of Rink Amide MBHA resin in DMF in a peptide synthesis vessel for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (General Cycle):
-
In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HOBt in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and allow to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
To monitor the completion of the coupling reaction, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Sequential Coupling: Repeat steps 2 and 3 for each amino acid in the this compound sequence in the C-terminal to N-terminal direction: Leu, Gly, Phe, Ala, Tyr(tBu), Leu, Arg(Pbf), Gly, Asp(OtBu), and Gly.
-
Final Deprotection: After the final amino acid (Gly) has been coupled, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the final peptide-resin with DMF (5 times), DCM (5 times), and methanol (B129727) (3 times). Dry the resin under vacuum for at least 4 hours.
Caption: Workflow for the synthesis of this compound.
Cleavage and Deprotection
The peptide is cleaved from the resin support, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail.
Cleavage Cocktail
For a peptide containing Arginine and Tyrosine, a scavenger-rich cleavage cocktail is essential to prevent side reactions. Reagent K is a suitable choice.[4][5]
Table 3: Composition of Reagent K
| Component | Volume Percentage | Purpose |
| Trifluoroacetic acid (TFA) | 82.5% | Cleavage and deprotection |
| Phenol | 5% | Scavenger for Tyr |
| Water | 5% | Scavenger |
| Thioanisole | 5% | Scavenger for Arg |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger |
Experimental Protocol: Cleavage
-
Place the dried peptide-resin in a reaction vessel.
-
Add Reagent K (10 mL per gram of resin) to the resin.
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification by RP-HPLC
The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
HPLC Parameters
Table 4: HPLC Purification Parameters
| Parameter | Specification |
| Column | Preparative C18 column (e.g., 10 µm, 250 x 21.2 mm) |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 5-65% B over 60 minutes |
| Flow Rate | 15 mL/min |
| Detection | 220 nm |
Experimental Protocol: Purification
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Filter the peptide solution through a 0.45 µm filter.
-
Inject the filtered solution onto the equilibrated HPLC column.
-
Run the gradient method as described in Table 4.
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the fractions with >95% purity.
-
Lyophilize the pooled fractions to obtain the pure this compound peptide as a white powder.
Characterization by MALDI-TOF Mass Spectrometry
The identity of the purified peptide is confirmed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
Sample Preparation
Table 5: MALDI-TOF Sample Preparation
| Parameter | Specification |
| Matrix | α-Cyano-4-hydroxycinnamic acid (HCCA) |
| Matrix Solution | Saturated solution of HCCA in 50% acetonitrile, 0.1% TFA |
| Sample Concentration | ~1 pmol/µL in 0.1% TFA |
| Spotting Method | Dried-droplet method (1 µL of sample mixed with 1 µL of matrix on the target plate) |
Experimental Protocol: Mass Analysis
-
Prepare the sample and matrix solution as described in Table 5.
-
Spot the sample-matrix mixture onto the MALDI target plate and allow it to air dry.
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in positive ion reflector mode.
-
The expected monoisotopic mass for [M+H]+ of this compound is approximately 1067.2 Da.
This compound Signaling Pathway
Allatostatins exert their biological effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells.[6] The this compound receptor, upon ligand binding, is believed to couple to an inhibitory G-protein (Gi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately inhibits the synthesis of juvenile hormone in the corpora allata. The receptor may also signal through β-arrestin.[7]
Caption: this compound signaling pathway.
Storage and Stability
The lyophilized this compound peptide should be stored at -20°C for long-term stability (up to 12 months).[2] For short-term storage, 4°C is acceptable.[2] Reconstituted peptide solutions should be stored at -20°C.[2] To maximize product recovery, centrifuge the vial before opening.[2]
References
Application Notes and Protocols for In Vitro Bioassay of Allatostatin II Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatostatins (ASTs) are a diverse family of neuropeptides in insects that play crucial roles in regulating various physiological processes. A primary function of Allatostatins, particularly the A-type (AST-A) and C-type (AST-C), is the inhibition of juvenile hormone (JH) biosynthesis by the corpora allata (CA), the endocrine glands responsible for JH production.[1][2] Allatostatin II (AST-II), a member of the AST-A family, is a potent inhibitor of JH synthesis and is a key target for the development of novel, species-specific insecticides.[3] These application notes provide detailed protocols for an in vitro bioassay to quantitatively assess the biological activity of this compound by measuring its inhibitory effect on juvenile hormone synthesis in isolated corpora allata.
Principle of the Bioassay
The bioassay is based on the direct measurement of juvenile hormone biosynthesis by isolated corpora allata glands incubated in vitro. The rate of JH synthesis is quantified using a sensitive radiochemical assay. This method involves incubating the glands with a radiolabeled precursor, typically L-[methyl-³H]methionine. The radiolabeled methyl group is incorporated into the JH molecule during the final step of its biosynthesis. By measuring the amount of radiolabeled JH produced, the rate of synthesis can be determined. The inhibitory activity of this compound is assessed by comparing the rate of JH synthesis in the presence of the peptide to that of a control group without the peptide.
Quantitative Data Summary
The following table summarizes the inhibitory activity of various Allatostatins on juvenile hormone synthesis as reported in the literature. This data provides a reference for the expected potency of these peptides.
| Allatostatin Peptide | Insect Species | Inhibitory Concentration / IC50/ED50 | Reference |
| Allatostatin 1 | Diploptera punctata | >40% inhibition at 10⁻⁹ M | [4][5] |
| Allatostatin 2 | Diploptera punctata | >40% inhibition at 10⁻⁸ M; ED50 of 0.014 nM | [4][5] |
| Allatostatin 3 | Diploptera punctata | >40% inhibition at 7 x 10⁻⁷ M | [4][5] |
| Allatostatin 4 | Diploptera punctata | >40% inhibition at 10⁻⁸ M | [4][5] |
| Manduca sexta AST | Lacanobia oleracea | ~70% inhibition | |
| Dip-allatostatin-2 | Lacanobia oleracea | No significant effect at 1 mM | [6] |
Signaling Pathways
Allatostatins exert their effects by binding to G protein-coupled receptors (GPCRs) on the surface of corpora allata cells.[7] The subsequent intracellular signaling cascade leads to the inhibition of juvenile hormone synthesis. While the complete pathways for all allatostatin types are still under investigation, the general mechanisms are outlined below.
Caption: Generalized signaling pathways for Allatostatin-A and Allatostatin-C.
Experimental Workflow
The overall workflow for the in vitro bioassay of this compound activity is depicted below.
Caption: Experimental workflow for the this compound in vitro bioassay.
Experimental Protocols
Materials and Reagents
-
Insect Model: Diploptera punctata (cockroach) is a commonly used model as it produces only JH III. Other insect species can be used, but the type of JH produced should be known.
-
This compound: Synthetic AST-II peptide of high purity.
-
L-[methyl-³H]methionine: Specific activity >70 Ci/mmol.
-
Insect Tissue Culture Medium: Grace's Insect Medium or a custom-formulated medium.
-
Bovine Serum Albumin (BSA)
-
Antibiotics: Penicillin, Streptomycin.
-
Solvents: Isooctane (B107328) (2,2,4-trimethylpentane), Methanol, Hexane (all HPLC grade).
-
Scintillation Cocktail
-
Dissection Tools: Fine forceps, dissecting scissors, minuten pins.
-
Incubation Vials: Glass vials with Teflon-lined caps.
-
Liquid Scintillation Counter
Preparation of Incubation Medium
-
Prepare the desired insect tissue culture medium according to the manufacturer's instructions. A commonly used medium is Grace's Insect Medium.
-
Supplement the medium with 0.1% Bovine Serum Albumin (BSA) to prevent the peptide from adhering to the glass vials.
-
Add antibiotics (e.g., 100 U/mL penicillin and 100 µg/mL streptomycin) to prevent bacterial contamination.
-
Prepare a stock solution of this compound in the incubation medium. A serial dilution should be prepared to test a range of concentrations.
Dissection of Corpora Allata
-
Anesthetize the insect by chilling on ice.
-
Dissect out the brain-corpora cardiaca-corpora allata complex under a dissecting microscope in cold insect saline.
-
Carefully remove the corpora allata (CA) from the complex using fine forceps. The CA are small, paired glands located posterior to the brain.
-
Transfer the isolated CA to fresh, cold incubation medium.
In Vitro Radiochemical Assay
-
To individual glass vials, add 50 µL of incubation medium containing the desired concentration of this compound (for the experimental group) or medium without AST-II (for the control group).
-
Add L-[methyl-³H]methionine to each vial to a final concentration of approximately 5 µM.
-
Carefully transfer one pair of corpora allata to each vial.
-
Cap the vials and incubate for 3 hours at 28-30°C with gentle shaking.
-
To establish a baseline rate of JH synthesis, a pre-incubation step of 3 hours in medium without AST-II can be performed, followed by transfer to the experimental medium.[5]
Extraction of Juvenile Hormone
-
After incubation, add 250 µL of isooctane to each vial.
-
Vortex vigorously for 1 minute to extract the lipophilic juvenile hormone into the organic phase.
-
Centrifuge briefly to separate the phases.
-
Transfer the upper isooctane layer to a new vial.
-
Repeat the extraction with another 250 µL of isooctane and pool the organic phases.
-
Evaporate the isooctane to dryness under a gentle stream of nitrogen.
Quantification of Radiolabeled Juvenile Hormone
-
Re-dissolve the dried extract in a suitable volume (e.g., 500 µL) of a non-polar solvent like hexane.
-
Add an appropriate volume of scintillation cocktail to the vial.
-
Quantify the amount of radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of newly synthesized JH.
Data Analysis
-
Calculate the rate of JH synthesis for each sample (expressed as fmol of JH/pair of CA/hour). This requires knowledge of the specific activity of the L-[methyl-³H]methionine.
-
Determine the percentage inhibition of JH synthesis for each concentration of this compound using the following formula:
% Inhibition = [1 - (JH synthesis rate in experimental group / JH synthesis rate in control group)] x 100
-
Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value (the concentration of AST-II that causes 50% inhibition of JH synthesis).
Conclusion
This in vitro bioassay provides a robust and sensitive method for quantifying the biological activity of this compound and other potential inhibitors of juvenile hormone biosynthesis. The detailed protocols and data presented herein will be a valuable resource for researchers in insect physiology and for professionals engaged in the discovery and development of novel insect control agents. The modular nature of this protocol allows for its adaptation to different insect species and for the screening of a wide range of potential allatostatin analogs or mimetics.
References
- 1. Frontiers | Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family [frontiersin.org]
- 2. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of juvenile hormone synthesis in wild-type and apterous mutant Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. [PDF] Juvenile hormone synthesis by corpora allata of tomato moth, Lacanobia oleracea (Lepidoptera: Noctuidae), and the effects of allatostatins and allatotropin in vitro | Semantic Scholar [semanticscholar.org]
- 7. Allatostatin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Quantifying Juvenile Hormone Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for quantifying the inhibition of juvenile hormone (JH) synthesis, a critical process in insect development, reproduction, and behavior. The following protocols for Radiochemical Assay (RCA), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are designed to assist researchers in screening and characterizing potential JH synthesis inhibitors.
Introduction to Juvenile Hormone and its Synthesis
Juvenile hormones (JHs) are a group of sesquiterpenoids unique to insects that regulate a wide array of physiological processes, including metamorphosis, reproduction, and diapause. The primary site of JH biosynthesis is the corpora allata (CA), a pair of endocrine glands located behind the brain. The JH biosynthesis pathway can be broadly divided into the formation of farnesyl pyrophosphate (FPP) from acetyl-CoA via the mevalonate (B85504) pathway, followed by the conversion of FPP into the final JH molecule. Key enzymes in this pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and juvenile hormone acid methyltransferase (JHAMT), are major targets for inhibitors.
The regulation of JH synthesis is complex, involving stimulatory neuropeptides called allatotropins and inhibitory neuropeptides known as allatostatins. Allatostatins, in particular, have been shown to reversibly inhibit JH synthesis, making them and their mimics promising candidates for the development of novel insect growth regulators.
Methods for Quantifying Juvenile Hormone Synthesis Inhibition
Several robust methods are available for the quantitative analysis of JH biosynthesis and its inhibition. The choice of method often depends on the specific research question, available equipment, and the required sensitivity and throughput.
Radiochemical Assay (RCA)
The RCA is a widely used in vitro method to measure the rate of JH biosynthesis by isolated corpora allata. It relies on the incorporation of a radiolabeled precursor, typically L-[methyl-³H]methionine, into the JH molecule. The amount of radiolabeled JH produced is then quantified by liquid scintillation counting.
Experimental Protocol: Radiochemical Assay
-
Dissection of Corpora Allata (CA):
-
Dissect the retrocerebral complex containing the corpora cardiaca (CC) and corpora allata (CA) from the insect head in an appropriate physiological saline (e.g., mosquito saline buffer: 138 mM NaCl, 8.4 mM KCl, 4 mM CaCl₂, 12 mM NaH₂PO₄, 42.5 mM sucrose).
-
Carefully clean away any adhering tissue.
-
-
Incubation:
-
Place individual or pooled CA-CC complexes into a silanized glass vial containing 100-150 µL of incubation medium (e.g., Tissue Culture Medium 199) supplemented with Ficoll and a known concentration of L-[methyl-³H]methionine.
-
For inhibitor studies, add the test compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-toxic to the glands) to the incubation medium at various concentrations. A solvent control (medium with solvent but no inhibitor) must be included.
-
Incubate the vials for 2-4 hours at a controlled temperature (e.g., 32°C) in the dark with gentle agitation.
-
-
Extraction of JH:
-
Stop the reaction and extract the newly synthesized radiolabeled JH by adding a water-immiscible organic solvent, such as hexane (B92381) or isooctane.
-
Vortex the mixture vigorously for 1 minute to ensure efficient extraction of the lipophilic JH into the organic phase.
-
Centrifuge briefly to separate the aqueous and organic phases.
-
-
Purification and Quantification:
-
Transfer the organic phase to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Redissolve the residue in a small volume of a suitable solvent.
-
To remove any unincorporated radiolabeled precursor, the extract can be passed through a small silica (B1680970) column or subjected to thin-layer chromatography (TLC).
-
Add the purified extract to a scintillation vial with a suitable scintillation cocktail.
-
Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of JH synthesis (e.g., in fmol/gland/hour) based on the specific activity of the radiolabeled precursor.
-
For inhibition studies, express the JH synthesis rate in the presence of the inhibitor as a percentage of the solvent control.
-
Plot the percentage inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of JH synthesis).
-
Experimental Workflow for Radiochemical Assay (RCA)
Caption: Workflow for the Radiochemical Assay (RCA).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful physicochemical method for the identification and quantification of JH and its precursors. This technique offers high sensitivity and specificity and does not require the use of radioisotopes.
Experimental Protocol: GC-MS Quantification
-
Sample Preparation (from in vitro CA culture):
-
Perform the incubation of CA with or without inhibitors as described in the RCA protocol (steps 1 and 2), but without the radiolabeled precursor.
-
Add a known amount of an internal standard (e.g., a deuterated JH analog) to the sample before extraction to correct for sample loss during processing.
-
-
Extraction:
-
Extract JH using an organic solvent like hexane.
-
Vortex and centrifuge to separate the phases.
-
Transfer the organic phase to a new vial and dry it under nitrogen.
-
-
Derivatization (Optional but often recommended):
-
To improve the chromatographic properties and mass spectrometric fragmentation of JH, a derivatization step can be performed. For example, JH can be converted to its d₃-methoxyhydrin derivative.
-
-
GC-MS Analysis:
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., hexane).
-
Inject an aliquot of the sample into the GC-MS system.
-
GC Conditions: Use a capillary column suitable for separating nonpolar compounds. The oven temperature program should be optimized to achieve good separation of JH from other sample components.
-
MS Conditions: The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification. In SIM mode, specific ions characteristic of JH and the internal standard are monitored.
-
-
Data Analysis:
-
Identify the JH peak in the chromatogram based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the amount of JH by comparing the peak area of the endogenous JH to that of the internal standard.
-
Calculate the rate of JH synthesis and the percentage inhibition as described for the RCA.
-
Experimental Workflow for GC-MS Quantification
Application Note: Allatostatin C Receptor Binding Assay
Introduction
The Allatostatin C (AST-C) receptor (AstR-C) is a G protein-coupled receptor (GPCR) that plays a crucial role in the physiology of insects, primarily by inhibiting the synthesis of juvenile hormone. As an ortholog of the vertebrate somatostatin (B550006) receptor, it represents a significant target for the development of novel and specific insecticides. Characterizing the interaction of novel ligands with the AstR-C is fundamental for such drug discovery efforts. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor, providing key parameters such as the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory constant (Ki) of competing ligands.
This application note provides a detailed protocol for a competitive radioligand binding assay for the Allatostatin C receptor, intended for researchers in entomology, pharmacology, and drug development.
Signaling Pathway
The Allatostatin C receptor is a Class A GPCR. Upon binding of the endogenous ligand, Allatostatin C, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. Specifically, AstR-C couples primarily to Gαi/o subunits, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The receptor can also signal through β-arrestin recruitment, which is involved in receptor desensitization and internalization.
Caption: Allatostatin C Receptor Signaling Pathway.
Experimental Principles
This protocol describes a competitive binding assay, which measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand for binding to the AstR-C. The assay is performed using membranes prepared from cells heterologously expressing the receptor. The amount of radioligand bound to the receptor is quantified in the presence of varying concentrations of the test compound. This allows for the determination of the test compound's inhibitory constant (Ki), a measure of its binding affinity.
Data Presentation
The results of a competitive binding assay are typically presented as a sigmoidal dose-response curve, plotting the percentage of specific binding against the logarithm of the competitor concentration. Key quantitative data derived from binding assays are summarized below.
| Parameter | Description | Typical Units |
| Kd | Dissociation constant of the radioligand; a measure of its affinity. Determined from saturation binding experiments. | nM or pM |
| Bmax | Maximum number of binding sites in the membrane preparation. Determined from saturation binding experiments. | fmol/mg protein |
| IC50 | Concentration of a competitor that displaces 50% of the specific binding of the radioligand. | nM or µM |
| Ki | Inhibitory constant of the competitor; an intrinsic measure of its binding affinity, calculated from the IC50. | nM or µM |
Experimental Protocols
Part 1: Membrane Preparation from AstR-C Expressing Cells
This protocol assumes the use of a stable cell line (e.g., HEK293 or CHO) expressing the Allatostatin C receptor.
Materials:
-
Cell scraper
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA) with protease inhibitors added fresh
-
Homogenizer (Dounce or polytron)
-
High-speed refrigerated centrifuge
-
BCA Protein Assay Kit
Procedure:
-
Grow AstR-C expressing cells to confluency in appropriate culture flasks.
-
Wash the adherent cells twice with ice-cold PBS.
-
Scrape the cells into a 50 mL conical tube in the presence of ice-cold PBS.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension on ice.
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate Assay Buffer.
-
Determine the total protein concentration of the membrane preparation using a BCA assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Part 2: Allatostatin C Receptor Competitive Binding Assay
Materials:
-
AstR-C membrane preparation
-
Radioligand (e.g., a custom synthesized [125I]-labeled Allatostatin C analog)
-
Non-labeled Allatostatin C (for non-specific binding determination)
-
Test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
96-well filter plates (e.g., glass fiber filters)
-
Vacuum manifold or cell harvester
-
Scintillation fluid and scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + Assay Buffer + Membrane Preparation.
-
Non-specific Binding (NSB): Radioligand + excess non-labeled Allatostatin C (e.g., 1 µM) + Membrane Preparation.
-
Competitor Binding: Radioligand + varying concentrations of test compound + Membrane Preparation.
-
-
Reaction: Add the components in the following order: Assay Buffer, test compound/non-labeled ligand, radioligand, and finally the membrane preparation to initiate the reaction. The final assay volume is typically 100-200 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium. This should be optimized in preliminary kinetic experiments.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through the 96-well filter plate using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand.
-
Washing: Quickly wash the filters three times with ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a scintillation counter.
Part 3: Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding (where 100% is the specific binding in the absence of a competitor) against the log concentration of the test compound.
-
-
Determine IC50:
-
Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.
-
-
Calculate Ki:
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Caption: Workflow for an Allatostatin C Receptor Competitive Binding Assay.
Conclusion
The protocol described provides a robust framework for assessing the binding affinity of novel compounds targeting the Allatostatin C receptor. Such assays are indispensable for the structure-activity relationship (SAR) studies required in the early phases of insecticide discovery. While radioligand binding is a powerful technique, non-radioactive alternatives such as those based on fluorescence resonance energy transfer (FRET) or scintillation proximity assays (SPA) may also be developed for higher throughput screening. The choice of assay will depend on the specific research goals, available resources, and the need for throughput.
Application Notes and Protocols for Studying Allatostatin C Function Using RNA Interference (RNAi)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Allatostatin C and RNAi
Allatostatins are a diverse family of neuropeptides in insects that regulate a wide array of physiological processes.[1] Based on their primary structures, they are categorized into three main types: Allatostatin-A, -B, and -C.[1] Allatostatin C (AstC), the insect counterpart to vertebrate somatostatin, is a key regulator of juvenile hormone synthesis, feeding behavior, circadian rhythms, and reproduction.[2][3] AstC peptides are characterized by a conserved disulfide bridge formed by two cysteine residues, which is crucial for their biological activity.[1] They exert their effects by binding to specific G protein-coupled receptors (GPCRs), primarily AstC-R1 and AstC-R2.[2][4]
RNA interference (RNAi) is a powerful and highly specific gene silencing mechanism that has become an invaluable tool for functional genomics in insects.[5] By introducing double-stranded RNA (dsRNA) homologous to a target gene's mRNA, the cell's endogenous RNAi machinery is triggered, leading to the degradation of the specific mRNA and a subsequent reduction in the corresponding protein levels.[6][7] This "knockdown" of gene expression allows researchers to study the resulting phenotype and infer the gene's function.[8] This document provides detailed protocols for using RNAi to investigate the function of Allatostatin C in insects.
Allatostatin C Signaling Pathway
The Allatostatin C signaling pathway is initiated when the AstC neuropeptide, released from neurosecretory cells, binds to its specific G protein-coupled receptors (GPCRs), AstC-R1 and/or AstC-R2, on the surface of target cells.[2][4] This binding activates intracellular signaling cascades, often involving Gαi proteins, which typically lead to an inhibitory response within the cell.[9] For example, in Drosophila melanogaster, AstC released from dorsal clock neurons (DN1s) acts on AstC-R2 in evening-active neurons (LNds) to directly inhibit their activity, thereby modulating locomotor behavior.[10] Similarly, AstC from a specific subset of pacemaker neurons (AstC-DN1p) inhibits the brain's insulin-producing cells (IPCs) by binding to its receptors, which in turn suppresses the production of juvenile hormone and regulates the circadian rhythm of oogenesis.[2][3]
Experimental Workflow for RNAi-Mediated Knockdown of Allatostatin C
The overall workflow for studying AstC function using RNAi involves several key steps, from the design and synthesis of dsRNA to the analysis of the resulting phenotype. The process begins with designing a dsRNA construct specific to the AstC gene of the target insect species. This is followed by in vitro transcription to synthesize the dsRNA. The purified dsRNA is then delivered to the insect, typically via microinjection. After a suitable incubation period to allow for gene knockdown, the efficiency of silencing is validated using quantitative PCR (qPCR). Finally, the functional consequences of AstC knockdown are assessed through various physiological and behavioral assays.
Detailed Experimental Protocols
Protocol: dsRNA Synthesis for Allatostatin C
This protocol describes the synthesis of dsRNA targeting the Allatostatin C gene using an in vitro transcription kit with T7 RNA polymerase.
Materials:
-
Target insect cDNA
-
PCR primers with T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') appended to the 5' end of both forward and reverse primers.
-
High-fidelity DNA polymerase
-
In vitro transcription kit (e.g., MEGAscript™ T7 Transcription Kit)
-
Nuclease-free water
-
DNA purification kit
-
RNA purification kit (e.g., MEGAclear™ Transcription Clean-Up Kit)
Methodology:
-
Primer Design: Design PCR primers to amplify a 300-500 bp region of the Allatostatin C coding sequence. Use bioinformatics tools to ensure the selected region has minimal off-target similarity to other genes.[11] Add the T7 promoter sequence to the 5' end of both primers.
-
Template PCR Amplification: Perform PCR using the designed primers and insect cDNA as a template to generate a DNA template for in vitro transcription.
-
Purify PCR Product: Purify the PCR product using a standard DNA purification kit to remove primers, dNTPs, and polymerase.
-
In Vitro Transcription: Set up the in vitro transcription reaction according to the manufacturer's protocol. This reaction will synthesize both sense and antisense RNA strands from the PCR template.
-
dsRNA Annealing: After the transcription reaction, the mixture is heated to 65-70°C for 5 minutes and then allowed to cool slowly to room temperature. This allows the sense and antisense strands to anneal, forming dsRNA.
-
Purification of dsRNA: Purify the synthesized dsRNA using an RNA purification kit to remove unincorporated nucleotides and enzymes.
-
Quantification and Quality Control: Measure the concentration of the dsRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the dsRNA by running an aliquot on a 1% agarose (B213101) gel. A single band corresponding to the expected size of the dsRNA should be visible.
Protocol: dsRNA Injection in Insects
This protocol outlines the general procedure for delivering dsRNA into insects via intrathoracic microinjection.[12]
Materials:
-
Purified AstC dsRNA (and control dsRNA, e.g., dsGFP)
-
Microinjector system (e.g., Nanoject)
-
Pulled glass capillary needles
-
Cold plate or ice
-
Stereomicroscope
-
Insect handling tools (forceps, brushes)
-
Target insects (e.g., adult Drosophila melanogaster, cockroaches, or beetles)
Methodology:
-
Needle Preparation: Pull glass capillary tubes to create fine-tipped needles.[13] Calibrate the needle to ensure a consistent injection volume.[13]
-
dsRNA Loading: Load the needle with the purified dsRNA solution (typically at a concentration of 1-5 µg/µL in nuclease-free water or injection buffer).[12]
-
Anesthetization: Anesthetize the insects by placing them on a cold plate or in a vial on ice for a few minutes until they are immobilized.[14]
-
Injection: Under a stereomicroscope, carefully insert the needle into the insect's thorax, often between the pleural plates.[12][13] Inject a precise volume of the dsRNA solution (e.g., 50-200 nL, delivering 50-1000 ng of dsRNA per insect).[12]
-
Recovery: Transfer the injected insects to a fresh vial with food and allow them to recover at their standard rearing temperature.
-
Incubation: Maintain the insects for 3-5 days post-injection to allow for the degradation of the target mRNA before proceeding with validation and phenotyping.[12]
Protocol: Validation of Gene Knockdown by RT-qPCR
This protocol is for quantifying the reduction in Allatostatin C mRNA levels following RNAi treatment.
Materials:
-
Injected insects (dsAstC and dsControl groups)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for Allatostatin C and one or more stable reference genes (e.g., Actin, GAPDH, RPL32).[15][16]
-
SYBR Green qPCR master mix
-
qPCR instrument
Methodology:
-
RNA Extraction: At the desired time point post-injection, collect whole insects or specific tissues (e.g., heads, midguts) and extract total RNA using a suitable kit.[8]
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reactions containing SYBR Green master mix, cDNA template, and primers for both the target gene (AstC) and reference gene(s).
-
Run qPCR: Perform the qPCR reaction using a standard thermal cycling program: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[17][18]
-
Data Analysis: Calculate the relative expression of the AstC gene using the ΔΔCt method.[16] The expression level in the dsAstC-treated group is normalized to the reference gene(s) and compared to the normalized expression in the control group.
Data Presentation: Quantitative Outcomes of Allatostatin C Knockdown
The following tables summarize potential quantitative data from RNAi studies on Allatostatin C, based on findings from published research.
Table 1: Validation of Allatostatin C Gene Knockdown by RT-qPCR
| Treatment Group | Target Gene | Normalized Relative Expression (mean ± SE) | Knockdown Efficiency (%) |
|---|---|---|---|
| dsControl (e.g., dsGFP) | AstC | 1.00 ± 0.12 | 0% |
| dsAstC | AstC | 0.25 ± 0.08 | 75% |
This table illustrates a typical outcome where dsRNA targeting AstC significantly reduces its mRNA levels compared to a non-specific dsRNA control.
Table 2: Phenotypic Effects of Allatostatin C Knockdown in Drosophila melanogaster
| Phenotypic Assay | Control Group (dsGFP) (mean ± SE) | dsAstC Knockdown Group (mean ± SE) | p-value | Reference |
|---|---|---|---|---|
| Reproduction | ||||
| Eggs Laid / Female / 48h | 45.2 ± 3.5 | 62.8 ± 4.1 | < 0.01 | [2][4] |
| Metabolism | ||||
| Kr-h1 mRNA levels (JH proxy) | 1.00 ± 0.15 | 1.85 ± 0.21 | < 0.05 | [2] |
| Behavior | ||||
| Evening Locomotor Activity (counts/30min) | 85.6 ± 7.2 | 55.1 ± 6.8 | < 0.01 | [10] |
This table summarizes data showing that AstC knockdown can lead to increased egg-laying (suggesting AstC normally inhibits this process) and altered locomotor activity, consistent with its known functions.[2][10]
Table 3: Effects of Allatostatin C Knockdown on Development in Dendroctonus armandi
| Treatment Group | Pupal Mortality (%) | Emergence Rate (%) | Abnormal Morphology (%) | Reference |
|---|---|---|---|---|
| Control (vector) | 15.00 | 72.00 | 16.39 | [5] |
| dsAstC | 48.00 | 35.00 | 54.46 | [5] |
This table presents data from a study on a beetle species, where knockdown of AstC resulted in increased pupal mortality and developmental abnormalities, highlighting its role in metamorphosis.[5]
Applications in Research and Drug Development
-
Functional Genomics: RNAi is a primary tool for elucidating the diverse roles of AstC in insect physiology, including its influence on reproduction, metabolism, behavior, and development.[2][5]
-
Drug Discovery: Understanding the AstC signaling pathway can inform the design of agonists or antagonists for AstC receptors.[19][22] These compounds could be developed into biopesticides that disrupt insect physiology. For example, a recent study identified specific agonists for the AstC receptor in the pine processionary moth, demonstrating their potential as targeted larvicides.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. sdbonline.org [sdbonline.org]
- 4. The neuropeptide allatostatin C from clock-associated DN1p neurons generates the circadian rhythm for oogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | RNA Interference in Insects: Protecting Beneficials and Controlling Pests [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. Molecular and Phenotypic Characterization Following RNAi Mediated Knockdown in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Allatostatin-C/AstC-R2 Is a Novel Pathway to Modulate the Circadian Activity Pattern in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Off-target effects of RNAi correlate with the mismatch rate between dsRNA and non-target mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of double-stranded RNAi intrathoracic injection method in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. 2.6. dsRNA Synthesis and Injection RNA Interference [bio-protocol.org]
- 15. Selection of Reference Genes for the Normalization of RT-qPCR Data in Gene Expression Studies in Insects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Transcriptomic-based selection of reference genes for quantitative real-time PCR in an insect endosymbiotic model [frontiersin.org]
- 18. Selection and Validation of Reference Genes For qRT-PCR Analysis of Rhopalosiphum padi (Hemiptera: Aphididae) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovering allatostatin type-C receptor specific agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Allatostatin Gene Silencing using Double-Stranded RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatostatins (ASTs) are a family of neuropeptides that play a crucial role in regulating various physiological processes in insects, most notably the inhibition of Juvenile Hormone (JH) biosynthesis.[1][2] Juvenile hormone is essential for development, reproduction, and behavior in insects.[3] The targeted silencing of the Allatostatin gene through RNA interference (RNAi) presents a promising avenue for the development of novel and specific insect pest control strategies. This document provides detailed protocols and application notes for the generation of double-stranded RNA (dsRNA) to achieve Allatostatin gene silencing.
RNA interference is a natural mechanism of gene regulation where double-stranded RNA molecules trigger the degradation of homologous mRNA, leading to reduced expression of the target gene.[4][5] The generation of dsRNA specific to the Allatostatin gene allows for a targeted reduction in AST levels, thereby disrupting the normal regulation of JH synthesis and other physiological functions.
Allatostatin Signaling Pathway
Allatostatin A (AstA) peptides exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells, such as the corpora allata, the glands responsible for JH synthesis.[2][6] These receptors are homologous to mammalian galanin receptors.[3][7] Upon binding of Allatostatin, the receptor undergoes a conformational change, activating an associated intracellular G-protein. The activated G-protein, in turn, modulates the activity of downstream effector enzymes or ion channels, leading to a physiological response, such as the inhibition of juvenile hormone synthesis.[6][8]
Generating dsRNA for Allatostatin Gene Silencing
The most common and effective method for generating dsRNA for gene silencing in a laboratory setting is through in vitro transcription of a PCR-generated DNA template.[9][10] This method involves creating a DNA template of the target Allatostatin gene sequence flanked by T7 RNA polymerase promoters. The subsequent in vitro transcription reaction synthesizes both the sense and antisense RNA strands, which then anneal to form dsRNA.
Experimental Workflow for dsRNA Synthesis
The overall workflow for producing dsRNA targeting the Allatostatin gene is a multi-step process that begins with the design of primers and culminates in purified dsRNA ready for use.
Quantitative Data Summary
The efficacy of Allatostatin gene silencing can be influenced by factors such as the dsRNA concentration, delivery method, and the target insect species. The following table summarizes quantitative data from studies on Allatostatin gene silencing.
| Target Gene | Insect Species | dsRNA Size (bp) | dsRNA Delivery Method & Concentration | Knockdown Efficiency | Reference |
| preproallatostatin | Blattella germanica (German cockroach) | 928 | Injection | ~70-80% reduction in brain AST peptide levels | [11] |
| Allatostatin C | Dendroctonus armandi (Chinese white pine beetle) | Not specified | Injection (200 ng/beetle) | Significant reduction in mRNA levels | [12] |
| Allatostatin | Helicoverpa armigera (Cotton bollworm) | Not specified | Injection | Induced mortality rates of 13.33% to 20% | [13] |
Experimental Protocols
Protocol 1: In Vitro Synthesis of Allatostatin dsRNA
This protocol describes the generation of a DNA template by PCR and subsequent in vitro transcription to produce dsRNA targeting the Allatostatin gene.[9][14]
Materials:
-
Insect genomic DNA or cDNA
-
Gene-specific primers for Allatostatin with T7 promoter sequences
-
PCR reaction mix (including Taq polymerase, dNTPs, and buffer)
-
Agarose (B213101) gel and electrophoresis equipment
-
PCR product purification kit
-
In vitro transcription kit (e.g., T7 RiboMAX™ Express RNAi System)
-
Nuclease-free water
-
dsRNA purification kit or phenol:chloroform
-
Spectrophotometer
-
Ethanol (B145695) (70% and 100%)
-
Sodium acetate
Procedure:
-
Primer Design: Design forward and reverse primers specific to a 300-600 bp region of the Allatostatin gene. Add the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') to the 5' end of both primers.
-
PCR Amplification:
-
Set up a standard PCR reaction using the designed primers and insect gDNA or cDNA as a template.
-
Use a PCR program with an initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. Optimize the annealing temperature based on the primer melting temperatures.
-
-
PCR Product Purification:
-
Run the PCR product on a 1% agarose gel to confirm the amplification of a single band of the expected size.
-
Purify the PCR product from the gel or directly from the PCR reaction using a suitable purification kit.
-
-
In Vitro Transcription:
-
Use a commercial in vitro transcription kit following the manufacturer's instructions.
-
Typically, 1 µg of the purified PCR product is used as a template in a reaction containing T7 RNA polymerase, rNTPs, and reaction buffer.
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
dsRNA Annealing and Purification:
-
Following transcription, the reaction mixture contains single-stranded RNAs that will anneal to form dsRNA upon cooling. Some protocols include a specific annealing step of heating to 95°C for 1 minute followed by slow cooling to room temperature.
-
Treat the reaction with DNase I to remove the DNA template.
-
Purify the dsRNA using a dsRNA purification kit or by phenol:chloroform extraction followed by ethanol precipitation.
-
-
Quantification and Quality Control:
-
Resuspend the purified dsRNA in nuclease-free water.
-
Measure the concentration and purity of the dsRNA using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Verify the integrity and size of the dsRNA by running an aliquot on a 1% agarose gel.
-
Protocol 2: Quantification of Allatostatin mRNA Levels by qRT-PCR
This protocol is for quantifying the reduction in Allatostatin mRNA levels following dsRNA treatment.[15]
Materials:
-
Total RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for Allatostatin and a reference gene (e.g., actin, GAPDH)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from control and dsRNA-treated insects using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and primers for both the Allatostatin gene and a reference gene.
-
Run the qPCR program according to the instrument's instructions.
-
-
Data Analysis:
-
Calculate the relative expression of the Allatostatin gene using the ΔΔCt method, normalizing to the expression of the reference gene.
-
Compare the normalized expression levels between the dsRNA-treated and control groups to determine the knockdown efficiency.
-
Protocol 3: Quantification of Allatostatin Peptide Levels by ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the amount of Allatostatin neuropeptide.[12][16]
Materials:
-
Tissue samples (e.g., brain, midgut) from control and dsRNA-treated insects
-
Extraction buffer
-
Primary antibody specific to Allatostatin
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
ELISA plate
-
Substrate for the enzyme
-
Stop solution
-
Plate reader
Procedure:
-
Sample Preparation: Homogenize tissue samples in extraction buffer and centrifuge to collect the supernatant.
-
ELISA:
-
Coat the wells of an ELISA plate with a capture antibody or the sample extract.
-
Block non-specific binding sites.
-
Add the primary antibody and incubate.
-
Wash the plate and add the enzyme-conjugated secondary antibody.
-
Wash the plate again and add the substrate.
-
Stop the reaction and measure the absorbance using a plate reader.
-
-
Data Analysis: Generate a standard curve using known concentrations of synthetic Allatostatin peptide. Use the standard curve to determine the concentration of Allatostatin in the tissue samples.
Protocol 4: Measurement of Juvenile Hormone Biosynthesis Rate
A radiochemical assay is commonly used to measure the rate of JH biosynthesis by the corpora allata (CA).[11][17]
Materials:
-
Corpora allata dissected from control and dsRNA-treated insects
-
Incubation medium
-
Radiolabeled precursor (e.g., [methyl-³H]-methionine)
-
Organic solvent for extraction (e.g., hexane)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Gland Dissection and Incubation:
-
Dissect the corpora allata from insects and place them in an incubation medium.
-
Add the radiolabeled precursor to the medium and incubate for a defined period (e.g., 3 hours).
-
-
JH Extraction:
-
Stop the reaction and extract the newly synthesized radiolabeled JH from the medium using an organic solvent.
-
-
Quantification:
-
Transfer the organic phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: The amount of radioactivity is proportional to the rate of JH biosynthesis. Compare the rates between control and dsRNA-treated groups.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers interested in utilizing RNAi to silence the Allatostatin gene in insects. The successful generation of specific dsRNA and its effective delivery can lead to a significant reduction in Allatostatin levels, providing a powerful tool for studying its physiological roles and for the development of novel pest management strategies. Careful optimization of dsRNA design, delivery, and downstream analysis is crucial for achieving reliable and reproducible results.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Allatostatin - Wikipedia [en.wikipedia.org]
- 3. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF | PLOS Genetics [journals.plos.org]
- 4. Frontiers | Double-Stranded RNA Technology to Control Insect Pests: Current Status and Challenges [frontiersin.org]
- 5. Double-strand RNA (dsRNA) delivery methods in Insects: Diaphorina citri - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sdbonline.org [sdbonline.org]
- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 9. Neurobiology ELISA Protocol | Thermo Fisher Scientific - BR [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Radiochemical assay of juvenile hormone biosynthesis rate in ants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The application of enzyme-linked immunosorbent assays (ELISA) to neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Khan Academy [khanacademy.org]
- 14. ELISA Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ELISA Protocol [protocols.io]
- 17. The radiochemical assay for juvenile hormone biosynthesis in insects: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Allatostatin II Antibody in ELISA
For Researchers, Scientists, and Drug Development Professionals
Product: Allatostatin II Polyclonal Antibody (Hypothetical)
Introduction and Application Notes
Allatostatins are a family of pleiotropic neuropeptides found in insects and other invertebrates that regulate a wide range of physiological processes.[1] this compound (AST-II), a key member of this family, is primarily known for its role in inhibiting the synthesis of juvenile hormone (JH), a critical regulator of insect development, metamorphosis, and reproduction.[1][2] Beyond its effects on JH, this compound is also involved in modulating feeding behavior, gut motility, and metabolic processes.[2] These functions make the this compound signaling pathway a compelling target for the development of novel and specific insecticides.[3]
This document provides detailed protocols and application notes for the use of a hypothetical polyclonal antibody raised against this compound in an Enzyme-Linked Immunosorbent Assay (ELISA). The described competitive ELISA is a sensitive method for the quantification of this compound in various biological samples, such as hemolymph, tissue homogenates, and cell culture supernatants.
Applications:
-
Measurement of endogenous this compound levels in insect tissues.
-
Screening of compounds that modulate this compound secretion.
-
Pharmacokinetic studies of this compound analogs in pest control research.
This compound Signaling Pathway
Allatostatins, including this compound, exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells.[1][3][4] While the specific downstream effectors for every Allatostatin receptor are not fully elucidated, the general mechanism involves the activation of a heterotrimeric G-protein, leading to intracellular signaling cascades that ultimately modulate cellular function, such as the inhibition of juvenile hormone synthesis in the corpora allata.[1][5]
Quantitative Data (Example)
The following tables summarize typical performance characteristics for this hypothetical this compound antibody in a competitive ELISA format. Optimal conditions should be determined by the end-user.
Table 1: Antibody Specifications & Recommended Dilutions
| Parameter | Specification |
| Immunogen | Synthetic this compound peptide |
| Host | Rabbit |
| Clonality | Polyclonal |
| Isotype | IgG |
| Purity | Affinity Purified |
| Formulation | Lyophilized from PBS |
| Recommended Dilution | 1:1000 - 1:5000 (for plate coating) |
Table 2: ELISA Performance Characteristics (Example Data)
| Parameter | Value |
| Assay Type | Competitive ELISA |
| Standard Curve Range | 10 pg/mL – 1000 pg/mL |
| Sensitivity (LOD) | ~5 pg/mL |
| Intra-Assay CV | < 10% |
| Inter-Assay CV | < 15% |
| Sample Types | Hemolymph, Tissue Homogenates, Cell Culture Media |
Experimental Protocols
Competitive ELISA Protocol
This protocol is designed to quantify this compound (AST-II) in a sample. The concentration of AST-II in the sample is inversely proportional to the signal generated.
Materials Required:
-
This compound Polyclonal Antibody
-
This compound Peptide Standard
-
Biotinylated this compound Peptide
-
96-well microplate (high protein binding)
-
Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol Steps:
-
Antibody Coating:
-
Dilute the this compound antibody to its optimal concentration (e.g., 1:2000) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the 96-well microplate.
-
Cover the plate and incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well. Pat the plate dry on paper towels after the last wash.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Cover and incubate for 1-2 hours at room temperature (RT).
-
Wash the plate three times with Wash Buffer as described above.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound Peptide Standard in Assay Buffer (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.6, 0 pg/mL).
-
Prepare samples by diluting them in Assay Buffer.
-
In a separate dilution plate (or tubes), mix 50 µL of each standard or sample with 50 µL of a fixed, pre-optimized concentration of Biotinylated this compound Peptide.
-
Transfer 100 µL of these mixtures to the corresponding wells of the antibody-coated plate.
-
Cover and incubate for 2 hours at RT with gentle shaking.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Dilute Streptavidin-HRP in Assay Buffer according to the manufacturer's instructions.
-
Add 100 µL of diluted Streptavidin-HRP to each well.
-
Cover and incubate for 1 hour at RT.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at RT for 15-30 minutes, monitoring for color development.
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.
-
Data Analysis
-
Calculate the average absorbance for each set of replicate standards and samples.
-
Subtract the average zero standard (0 pg/mL) absorbance from all other readings.
-
Plot a standard curve with the standard concentrations on the x-axis (log scale) and their corresponding absorbance on the y-axis (linear scale).
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve. Remember to account for any sample dilution factors.
References
Application Notes: Mass Spectrometry for the Identification of Allatostatin II in Hemolymph
Introduction
Allatostatins are a family of neuropeptides in insects that play a crucial role in inhibiting the synthesis of juvenile hormone, a key regulator of development, reproduction, and behavior.[1][2] Allatostatin II, a member of this family, is a decapeptide with the sequence Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2.[3] Its presence and concentration in hemolymph (insect blood) are of significant interest to researchers in endocrinology, pest management, and drug development. Mass spectrometry has emerged as a powerful and sensitive technique for the identification and quantification of neuropeptides like this compound directly from complex biological matrices such as hemolymph.[4][5]
This document provides detailed application notes and protocols for the identification of this compound in hemolymph using two common mass spectrometry techniques: Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound Signaling Pathway
Allatostatins exert their biological effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells.[6][7] The binding of this compound to its receptor initiates an intracellular signaling cascade that ultimately leads to the inhibition of juvenile hormone synthesis. The signaling pathway for Allatostatin C, a related peptide, has been shown to involve the activation of the Gi alpha subunit of the G-protein, which in turn inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[8][9] This is often followed by the recruitment of β-arrestin2 and the activation of the ERK phosphorylation pathway.[8] While the specific downstream effectors for this compound are still under investigation, a similar Gi-coupled pathway is hypothesized.
References
- 1. linkpeptide.com [linkpeptide.com]
- 2. Allatostatin - Wikipedia [en.wikipedia.org]
- 3. usbio.net [usbio.net]
- 4. mdpi.com [mdpi.com]
- 5. The Hemolymph Proteome of Fed and Starved Drosophila Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Situ Hybridization Detection of Allatostatin mRNA
These application notes provide a comprehensive guide for the detection of Allatostatin (AstA) mRNA in tissue samples using in situ hybridization (ISH). The protocols are intended for researchers, scientists, and drug development professionals working to understand the localization and quantification of AstA gene expression.
Introduction to Allatostatin and In Situ Hybridization
Allatostatins are a family of neuropeptides found in insects and other invertebrates that play crucial roles in inhibiting juvenile hormone biosynthesis, regulating feeding behavior, gut motility, and sleep.[1][2] The Allatostatin A (AstA) type is particularly well-studied and signals through two G-protein coupled receptors, Allatostatin A Receptor 1 (AstA-R1) and Allatostatin A Receptor 2 (AstA-R2), which are homologous to mammalian galanin receptors.[1][2][3][4] Understanding the spatial expression pattern of AstA mRNA is critical for elucidating its physiological functions and for identifying neuronal circuits it modulates.
In situ hybridization (ISH) is a powerful technique that allows for the precise localization of specific mRNA sequences within the morphological context of a cell or tissue.[5] This method utilizes a labeled nucleic acid probe that is complementary to the target mRNA sequence. The probe hybridizes to the target mRNA, and the label can then be detected, providing a visual representation of gene expression at the cellular level. Non-radioactive methods, such as those using digoxigenin (B1670575) (DIG)-labeled probes, offer excellent sensitivity, cellular resolution, and safety compared to radioactive methods.[6]
Quantitative Data Presentation
Effective data analysis in ISH experiments requires systematic quantification. Below are template tables for organizing and presenting quantitative data from Allatostatin mRNA ISH experiments. Researchers should adapt these tables to their specific experimental design.
Table 1: Quantification of Allatostatin mRNA Expressing Cells
This table is designed to compare the number of cells expressing AstA mRNA under different experimental conditions. Quantification can be performed by manual cell counting from multiple tissue sections and biological replicates.
| Experimental Condition | Brain Region/Tissue | Number of AstA mRNA-positive cells (Mean ± SEM) | n (biological replicates) | P-value (vs. Control) |
| Control | Central Brain | e.g., 150 ± 12 | e.g., 5 | N/A |
| Optic Lobe | e.g., 45 ± 5 | e.g., 5 | N/A | |
| Experimental (e.g., Starvation) | Central Brain | e.g., 210 ± 18 | e.g., 5 | e.g., < 0.05 |
| Optic Lobe | e.g., 42 ± 6 | e.g., 5 | e.g., > 0.05 (ns) | |
| Drug Treatment X | Central Brain | e.g., 95 ± 10 | e.g., 5 | e.g., < 0.01 |
| Optic Lobe | e.g., 25 ± 4 | e.g., 5 | e.g., < 0.05 |
Table 2: Semi-Quantitative Analysis of Signal Intensity
This table is for the semi-quantitative analysis of the ISH signal intensity in specific cells or regions, which can be measured using image analysis software (e.g., ImageJ/Fiji).[7]
| Experimental Condition | Brain Region/Tissue | Relative Signal Intensity (Mean ± SEM) | n (cells analyzed) | P-value (vs. Control) |
| Control | Posterior Lateral Protocerebrum (PLP) Neurons | e.g., 1.00 ± 0.08 | e.g., 50 | N/A |
| Enteroendocrine Cells (EECs) | e.g., 1.00 ± 0.11 | e.g., 50 | N/A | |
| Experimental (e.g., Starvation) | PLP Neurons | e.g., 1.75 ± 0.15 | e.g., 50 | e.g., < 0.001 |
| EECs | e.g., 2.10 ± 0.20 | e.g., 50 | e.g., < 0.001 | |
| Drug Treatment X | PLP Neurons | e.g., 0.65 ± 0.07 | e.g., 50 | e.g., < 0.01 |
| EECs | e.g., 0.50 ± 0.06 | e.g., 50 | e.g., < 0.01 |
Allatostatin A Signaling Pathway
Allatostatin A peptides are released from specific neurons and enteroendocrine cells and bind to two known receptors, AstA-R1 and AstA-R2.[3][4] These receptors are involved in a variety of downstream effects, including the regulation of feeding, sleep, and metabolism by modulating the activity of other key peptidergic neurons.[1][3][8]
References
- 1. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF | PLOS Genetics [journals.plos.org]
- 2. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type A allatostatins from Drosophila melanogaster and Diplotera puncata activate two Drosophila allatostatin receptors, DAR-1 and DAR-2, expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RNA In Situ Hybridization with Drosophila Embryos | Bender Lab [bender.hms.harvard.edu]
- 6. Digoxigenin as an alternative probe labeling for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Semi-quantitative analysis of somatostatin mRNA distribution in the rat central nervous system using in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sdbonline.org [sdbonline.org]
Application Notes and Protocols for High-Throughput Screening of Allatostatin Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatostatins (ASTs) are a significant family of neuropeptides in insects that play crucial roles in regulating vital physiological processes, including feeding behavior, gut motility, and the biosynthesis of juvenile hormone.[1] These peptides exert their effects by binding to and activating specific G-protein coupled receptors (GPCRs) known as Allatostatin receptors (AST-Rs). The critical functions of AST-Rs in insect physiology make them promising targets for the development of novel and specific insecticides.
There are two primary, structurally distinct families of allatostatins and their receptors: Allatostatin-A (AstA) and Allatostatin-C (AstC).
-
Allatostatin-A Receptors (AstA-R): These receptors, including subtypes like AstA-R1 and AstA-R2 in Drosophila, are homologous to vertebrate galanin and somatostatin (B550006) receptors.[2][3] They are primarily coupled to Gαq proteins, initiating a signaling cascade that leads to an increase in intracellular calcium (Ca²⁺).
-
Allatostatin-C Receptors (AstC-R): This receptor type has been shown to couple to inhibitory Gαi proteins.[4] Activation of AstC-R leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4]
This document provides detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel ligands—both agonists and antagonists—targeting these receptors. The protocols cover functional assays for both major signaling pathways and a competitive binding assay.
Allatostatin Receptor Signaling Pathways
The activation of Allatostatin receptors triggers distinct downstream signaling cascades depending on the receptor subtype and its associated G-protein. High-throughput screening assays are designed to detect the modulation of these signaling events.
AstA-R (Gαq-Coupled) Signaling Pathway
Activation of AstA receptors typically leads to the activation of the Gαq pathway, culminating in the release of calcium from intracellular stores.
AstC-R (Gαi-Coupled) Signaling Pathway
The activation of AstC receptors results in the inhibition of adenylyl cyclase through the Gαi pathway, leading to a reduction in cellular cAMP levels.
Quantitative Data of Allatostatin Receptor Ligands
The following tables summarize the potency of known ligands for Allatostatin-C receptors. This data can be used as a reference for hit validation and comparison of newly identified compounds.
Table 1: Agonist Potency (EC₅₀) at the Thaumetopoea pityocampa Allatostatin-C Receptor (AlstR-C) [4]
| Compound Name | Ligand Type | EC₅₀ (µM) | Assay Type |
| AST-C (Native Peptide) | Endogenous Agonist | 0.000623 | TGF-α Shedding |
| D074-0013 | Synthetic Agonist | 1.421 | TGF-α Shedding |
| D074-0034 | Synthetic Agonist | 4.700 | TGF-α Shedding |
| J100-0311 | Synthetic Agonist | 5.662 | TGF-α Shedding |
| V029-3547 | Synthetic Agonist | 8.174 | TGF-α Shedding |
Table 2: Antagonist Potency (IC₅₀) at Allatostatin Receptors
| Compound Name | Target Receptor | IC₅₀ (µM) | Assay Type | Reference |
| Data Not Available | AstA-R / AstC-R | - | - | - |
| Data Not Available | AstA-R / AstC-R | - | - | - |
Experimental Protocols
The following protocols are designed for a 96-well or 384-well plate format, suitable for high-throughput screening.
Protocol 1: Calcium Mobilization Assay for AstA-R Agonists and Antagonists
This assay is ideal for identifying compounds that modulate Gαq-coupled AstA receptors by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 or CHO cells stably expressing the target AstA receptor.
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Probenecid (B1678239) solution (e.g., 250 mM in NaOH/water).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Reference agonists and antagonists.
-
Test compound library.
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed the AstA-R expressing cells into microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: a. Prepare the dye loading solution by adding Fluo-4 AM and Pluronic F-127 to the Assay Buffer. Add probenecid to a final concentration of 2.5 mM to inhibit dye leakage. b. Remove the cell culture medium from the plates and add the dye loading solution to each well. c. Incubate the plates for 45-60 minutes at 37°C, 5% CO₂.
-
Compound Addition and Measurement: a. After incubation, wash the cells gently with Assay Buffer containing probenecid to remove extracellular dye. b. Place the plate into the fluorescence plate reader and allow it to equilibrate. c. For Agonist Screening: Add test compounds at various concentrations and immediately begin monitoring fluorescence (Excitation: ~485 nm, Emission: ~525 nm). d. For Antagonist Screening: Pre-incubate the cells with test compounds for 15-30 minutes, then add a known concentration of an AstA-R agonist (typically an EC₈₀ concentration) and monitor the inhibition of the fluorescence signal.
-
Data Analysis: a. The change in fluorescence intensity over baseline indicates receptor activation. b. For agonists, plot the peak fluorescence response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀. c. For antagonists, plot the percent inhibition of the agonist response against the antagonist concentration to determine the IC₅₀.
Protocol 2: cAMP Assay for AstC-R Agonists and Antagonists
This protocol is designed to identify compounds that modulate Gαi-coupled AstC receptors by measuring changes in intracellular cAMP levels.
Materials:
-
HEK293 or CHO cells stably expressing the target AstC receptor.
-
Solid white 96-well or 384-well microplates suitable for luminescence.
-
Assay Buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation.
-
Forskolin solution (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., Promega GloSensor™, Cisbio HTRF® cAMP).
-
Reference agonists and antagonists.
-
Test compound library.
-
Luminometer plate reader.
Methodology:
-
Cell Plating: Seed the AstC-R expressing cells into the appropriate white microplates and incubate overnight at 37°C, 5% CO₂.
-
Compound Addition: a. For Agonist Screening: Add varying concentrations of test compounds to the cells. b. For Antagonist Screening: Add varying concentrations of test compounds, followed by a pre-determined concentration of a reference agonist.
-
cAMP Stimulation and Incubation: a. Add forskolin to all wells to raise the basal level of cAMP. The final concentration of forskolin should be optimized to produce a submaximal response (e.g., 10 µM).[4] b. Incubate the plate for 15-30 minutes at 37°C.
-
cAMP Detection: a. Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen detection kit. This typically involves adding a lysis buffer followed by detection reagents. b. After an appropriate incubation period, measure the luminescence signal using a plate reader.
-
Data Analysis: a. For Gαi-coupled receptors, agonists will cause a decrease in the luminescence signal relative to the forskolin-only control. b. For agonists, plot the decrease in signal against compound concentration to calculate an EC₅₀ value. c. For antagonists, plot the reversal of the agonist-induced signal decrease against antagonist concentration to calculate an IC₅₀ value.
Protocol 3: Radioligand Binding Assay for Allatostatin Receptors
This competitive binding assay quantifies the ability of a test compound to displace a radiolabeled ligand from the receptor, allowing for the determination of binding affinity (Ki).
Materials:
-
Cell membranes prepared from cells overexpressing the target AST-R.
-
Radiolabeled allatostatin analog (e.g., ¹²⁵I-labeled AstA or AstC peptide).
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold).
-
Non-specific binding control: A high concentration (e.g., 1 µM) of the corresponding unlabeled allatostatin peptide.
-
96-well filter plates (e.g., glass fiber, GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Vacuum filtration manifold.
-
Scintillation fluid and a microplate scintillation counter.
Methodology:
-
Assay Setup: In a 96-well incubation plate, set up the following in triplicate:
-
Total Binding: 25 µL Binding Buffer, 25 µL radioligand, 50 µL membrane preparation.
-
Non-specific Binding (NSB): 25 µL non-specific binding control, 25 µL radioligand, 50 µL membrane preparation.
-
Competition: 25 µL test compound dilution, 25 µL radioligand, 50 µL membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly transfer the contents of the incubation plate to the pre-soaked filter plate and apply a vacuum to separate the bound from the free radioligand.
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Counting: a. Dry the filter plate completely. b. Add scintillation fluid to each well. c. Count the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: a. Calculate Specific Binding = Total Binding - Non-specific Binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. d. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Miniaturization of fluorescence polarization receptor-binding assays using CyDye-labeled ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Frontiers | Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family [frontiersin.org]
Application Notes and Protocols for Measuring Allatostatin II Levels in Hemolymph
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Allatostatins are a family of neuropeptides in insects and other arthropods that play a crucial role in inhibiting the synthesis of juvenile hormone, a key hormone involved in development, reproduction, and behavior.[1][2][3] The quantification of Allatostatin levels, particularly Allatostatin II, in the hemolymph provides valuable insights into the physiological state of an insect and is of significant interest in the development of novel pest management strategies.[4] These application notes provide detailed protocols for the collection of hemolymph and the subsequent measurement of this compound levels using Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Section 1: Hemolymph Collection
Accurate measurement of this compound begins with proper hemolymph collection, minimizing contamination and degradation of the target peptide.[4][5]
1.1. General Considerations:
-
Cold Anesthesia: To immobilize the insect and reduce peptidase activity, perform dissections on a cold surface (e.g., a petri dish on ice).[6][7]
-
Anticoagulants and Protease Inhibitors: To prevent coagulation and degradation of peptides, collect hemolymph into a pre-chilled tube containing an anticoagulant and a protease inhibitor cocktail.[8] A common anticoagulant buffer (ACB) consists of 4.5 mM citric acid and 9 mM sodium citrate.[9] Phenylthiourea can be included to prevent melanization.[8]
-
Minimizing Contamination: Be cautious to avoid contamination from gut contents or damaged tissues, which can interfere with subsequent analyses.[10]
1.2. Protocol for Hemolymph Collection from Larvae:
This protocol is adapted from methods used for various insect larvae.[7][10]
-
Anesthetize the larva by placing it on ice for 5-10 minutes.
-
Clean the exterior of the larva with 70% ethanol.
-
Using fine-tipped forceps or ophthalmic scissors, carefully make a small incision in the cuticle, typically on the dorsal side or at the base of a proleg.[10]
-
Gently apply pressure to the larva's body to allow a droplet of hemolymph to exude.
-
Collect the hemolymph droplet using a pre-chilled micropipette tip containing anticoagulant and protease inhibitors.
-
Immediately transfer the hemolymph to a pre-chilled microcentrifuge tube on ice.
-
Centrifuge the collected hemolymph at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the hemocytes.
-
Carefully collect the supernatant (plasma) for this compound analysis. Store at -80°C until use.
1.3. Protocol for Hemolymph Collection from Adult Insects:
This protocol is a general guide adaptable for various adult insects like cockroaches and beetles.[6][9]
-
Anesthetize the adult insect using CO2 or by chilling on ice.[9]
-
Carefully remove an antenna or a leg at the joint.
-
A droplet of hemolymph will form at the site of amputation.
-
Collect the hemolymph using a capillary tube or a micropipette as described for larvae.
-
Process and store the hemolymph as described in the larval collection protocol.
Section 2: Quantification of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a sensitive and high-throughput method for quantifying specific peptides like this compound in biological fluids.[1][3] This protocol outlines a competitive ELISA, which is a common format for small molecules.
2.1. Principle:
In a competitive ELISA, unlabeled this compound in the sample competes with a fixed amount of labeled (e.g., biotinylated or enzyme-conjugated) this compound for binding to a limited number of anti-Allatostatin II antibody-coated wells. The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample.
2.2. Data Presentation: ELISA Performance Characteristics
| Parameter | Typical Value | Reference |
| Detection Range | 0.1 - 10 ng/mL | [1] |
| Sensitivity (ED50) | Varies with antibody and conjugate | [1] |
| Cross-reactivity | Should be tested against other Allatostatin isoforms | [1] |
2.3. Experimental Protocol: Competitive ELISA for this compound
-
Coating:
-
Dilute the anti-Allatostatin II antibody in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
Prepare a standard curve of known concentrations of this compound.
-
Add 50 µL of the standards or hemolymph samples to the appropriate wells.
-
Add 50 µL of biotinylated this compound conjugate to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Substrate Reaction:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H2SO4).
-
-
Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance against the log of the this compound concentration.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
Section 3: Quantification of this compound by HPLC-Mass Spectrometry (HPLC-MS)
HPLC-MS offers high specificity and the ability to measure multiple Allatostatin isoforms simultaneously.[11][12] This method is particularly useful for validating ELISA results and for discovering novel Allatostatins.
3.1. Principle:
Hemolymph samples are first processed to remove abundant proteins and salts that can interfere with the analysis.[11] The extracted peptides are then separated by reverse-phase HPLC based on their hydrophobicity. The separated peptides are ionized and their mass-to-charge ratio is measured by a mass spectrometer, allowing for specific detection and quantification of this compound.
3.2. Data Presentation: HPLC-MS Parameters
| Parameter | Typical Value/Method | Reference |
| Sample Preparation | Protein precipitation (e.g., with acetonitrile), solid-phase extraction (SPE) with C18 cartridges | [6][11] |
| HPLC Column | C18 reverse-phase column | [12] |
| Mobile Phase | Gradient of acetonitrile (B52724) in water with 0.1% formic acid | [12] |
| Ionization Source | Electrospray Ionization (ESI) | [11] |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF), Triple Quadrupole | [11][13] |
| Acquisition Mode | Data-Independent Acquisition (DIA) or Multiple Reaction Monitoring (MRM) | [12][13] |
3.3. Experimental Protocol: HPLC-MS for this compound
-
Sample Preparation:
-
To 10 µL of hemolymph plasma, add 90 µL of a 1:3 (v/v) solution of chloroform/methanol to precipitate proteins.[6]
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant and dry it in a vacuum centrifuge.
-
Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.
-
Desalt the sample using a C18 ZipTip or a similar solid-phase extraction method.
-
-
HPLC Separation:
-
Inject the desalted sample onto a C18 HPLC column.
-
Elute the peptides using a gradient of acetonitrile in water, both containing 0.1% formic acid. A typical gradient might be from 5% to 60% acetonitrile over 30 minutes.[12]
-
-
Mass Spectrometry Analysis:
-
Analyze the eluent from the HPLC using an ESI-equipped mass spectrometer.
-
For quantification, use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of this compound and specific fragment ions for detection.
-
Alternatively, a high-resolution mass spectrometer can be used in Data-Independent Acquisition (DIA) mode for broader profiling of all peptides in the sample.[12]
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass-to-charge ratio.
-
Quantify the amount of this compound by integrating the area of the peak and comparing it to a standard curve generated with synthetic this compound.
-
Section 4: Signaling Pathway
Allatostatins exert their effects by binding to G protein-coupled receptors (GPCRs) on the surface of target cells, such as the corpora allata cells that produce juvenile hormone.
Disclaimer: These protocols are intended as a general guide. Optimization of specific steps may be required depending on the insect species and experimental conditions.
References
- 1. insectreproduction-ibe.csic.es [insectreproduction-ibe.csic.es]
- 2. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allatostatin in hemocytes of the cockroach Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemolymph and tissue-bound peptidase-resistant analogs of the insect allatostatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of Dip-allatostatins by hemolymph from the cockroach, Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of a new method for collecting hemolymph and measuring phenoloxidase activity in Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changes in composition and levels of hemolymph proteins during metamorphosis of Manduca sexta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of B-type allatostatin neuropeptides on crosstalk between the insect immune response and cold tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high quality method for hemolymph collection from honeybee larvae | PLOS One [journals.plos.org]
- 11. Measurement of Neuropeptides in Crustacean Hemolymph via MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry Profiling and Quantitation of Changes in Circulating Hormones Secreted over Time in Cancer borealis Hemolymph Due to Feeding Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Albendazole and Metabolites in Silkworm Bombyx mori Hemolymph by Ultrafast Liquid Chromatography Tandem Triple Quadrupole Mass Spectrometry | PLOS One [journals.plos.org]
Cloning the Allatostatin Receptor Gene from Drosophila melanogaster: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allatostatins are a pleiotropic family of neuropeptides in insects that regulate a wide range of physiological processes, including feeding behavior, sleep, metabolism, and gut motility.[1][2] These peptides exert their effects by binding to specific G-protein coupled receptors (GPCRs). In the fruit fly, Drosophila melanogaster, a key model organism for genetic and physiological studies, three main types of Allatostatins have been identified: A, B, and C, each with their cognate receptors. Understanding the function and regulation of these receptors is of significant interest for basic research and for the development of novel pest control strategies or therapeutic agents. This document provides detailed application notes and protocols for the cloning of Allatostatin receptor genes from Drosophila melanogaster, focusing on the Allatostatin-A receptors (DAR-1 and DAR-2) as primary examples.
Introduction
The Allatostatin signaling system is a crucial regulator of insect physiology. In Drosophila, the Allatostatin-A (AstA) system, comprised of several peptide ligands and two identified receptors, DAR-1 (also known as AlstR) and DAR-2, has been shown to be homologous to the mammalian somatostatin/galanin/opioid receptor systems.[1][3] These receptors are involved in the inhibition of food intake and the promotion of sleep.[3] The Allatostatin-C (AstC) system, through its receptors like AstC-R2, has been implicated in the modulation of the circadian activity patterns and the innate immune response.[4][5]
The ability to clone and express these receptor genes is fundamental for their detailed characterization, including ligand-binding studies, downstream signaling pathway elucidation, and the screening of potential agonists or antagonists. This guide provides a comprehensive workflow and detailed protocols for the successful cloning of Allatostatin receptor genes from Drosophila melanogaster.
Data Presentation
Quantitative Analysis of Allatostatin Receptor Gene Expression and Ligand Affinity
The following tables summarize key quantitative data for Allatostatin receptors in Drosophila melanogaster, including their expression levels across different tissues and the binding affinities of their respective ligands.
Table 1: Gene and Protein Information for Drosophila melanogaster Allatostatin Receptors
| Receptor Name | Alternative Name(s) | FlyBase ID | Amino Acid Length | G-protein Coupling |
| Allatostatin A Receptor 1 | DAR-1, AlstR | FBgn0029744 | 394 | Gαi/o |
| Allatostatin A Receptor 2 | DAR-2 | FBgn0039600 | 425 | Not explicitly stated |
| Allatostatin C Receptor 1 | AstC-R1 | FBgn0036790 | 483 | Gαi, Gαq |
| Allatostatin C Receptor 2 | AstC-R2 | FBgn0051702 | 489 | Not explicitly stated |
Table 2: Tissue-Specific Expression of Allatostatin Receptor Genes (RNA-Seq Data from FlyAtlas 2)
| Gene | Adult Head | Adult Midgut | Adult Hindgut | Larval CNS | Larval Midgut |
| AstA-R1 (DAR-1) | 15.8 | 2.5 | 1.2 | 10.5 | 0.8 |
| AstA-R2 (DAR-2) | 3.2 | 85.7 | 45.3 | 0.5 | 112.4 |
| AstC-R1 | 25.1 | 1.8 | 0.7 | 3.5 | 0.4 |
| AstC-R2 | 12.3 | 0.9 | 0.5 | 6.8 | 0.3 |
| Expression values are presented as Fragments Per Kilobase of transcript per Million mapped reads (FPKM). Data retrieved from FlyAtlas 2.[6][7] |
Table 3: Ligand Binding Affinities (EC50) for Allatostatin-A Receptors
| Receptor | Ligand | EC50 Value | Assay System | Reference |
| DAR-1 (AlstR) | Drosophila Allatostatin-A peptide (native) | 55 pM | Xenopus oocytes expressing the receptor and GIRK channels | [1] |
| DAR-2 | Drostatin-A4 | 10 nM | CHO cells expressing the receptor (bioluminescence assay) | [8] |
| DAR-2 | Drostatin-A1, -A2, -A3 | ~80 nM | CHO cells expressing the receptor (bioluminescence assay) | [8] |
Signaling Pathways
The Allatostatin receptors are G-protein coupled receptors that initiate intracellular signaling cascades upon ligand binding. The specific downstream pathways can vary depending on the receptor subtype and the cellular context.
Experimental Workflow for Allatostatin Receptor Gene Cloning
The general workflow for cloning an Allatostatin receptor gene from Drosophila melanogaster involves several key steps, from sample preparation to final clone verification.
Experimental Protocols
The following protocols provide a detailed methodology for each step of the cloning process.
Protocol 1: Total RNA Extraction from Drosophila melanogaster Adult Heads
Materials:
-
Adult Drosophila melanogaster (2-5 days old)
-
TRIzol® reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
Liquid nitrogen
-
RNase-free microcentrifuge tubes (1.5 mL)
-
Homogenizer or pestle
-
Microcentrifuge
Procedure:
-
Collect 50-100 adult flies and freeze them in liquid nitrogen.
-
Separate the heads from the bodies by vortexing the frozen flies vigorously. The heads can be isolated using a series of cooled sieves.
-
Transfer the isolated heads to a pre-chilled 1.5 mL microcentrifuge tube.
-
Add 1 mL of TRIzol® reagent and homogenize the tissue thoroughly using a homogenizer or a pestle until no visible particles remain.
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase (containing the RNA) to a new RNase-free tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol. Mix gently by inverting the tube and incubate for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in 20-50 µL of RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Store the RNA at -80°C.
Protocol 2: First-Strand cDNA Synthesis
Materials:
-
Total RNA (1-5 µg)
-
Oligo(dT) primers or random hexamers
-
Reverse transcriptase (e.g., SuperScript™ III or IV)
-
dNTP mix (10 mM)
-
DTT (0.1 M)
-
RNase inhibitor
-
5X First-Strand Buffer
-
RNase-free water
Procedure:
-
In an RNase-free PCR tube, combine:
-
Total RNA: 1-5 µg
-
Oligo(dT) primer (50 µM) or random hexamers (50 ng/µL): 1 µL
-
dNTP mix (10 mM): 1 µL
-
RNase-free water: to a final volume of 13 µL
-
-
Incubate at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.
-
Prepare a master mix by combining:
-
5X First-Strand Buffer: 4 µL
-
DTT (0.1 M): 1 µL
-
RNase inhibitor (40 U/µL): 1 µL
-
-
Add 6 µL of the master mix to the RNA/primer mixture.
-
Incubate at 50°C for 2 minutes (for SuperScript™ III/IV).
-
Add 1 µL of reverse transcriptase (200 U/µL).
-
Incubate at 50°C for 60 minutes.
-
Inactivate the enzyme by heating at 70°C for 15 minutes.
-
The resulting cDNA can be used directly for PCR or stored at -20°C.
Protocol 3: PCR Amplification of the Allatostatin Receptor Gene
This protocol describes a standard PCR reaction. For initial cloning with degenerate primers, the annealing temperature will need to be optimized (e.g., by using a gradient PCR).
Materials:
-
cDNA template (from Protocol 2)
-
Forward and reverse primers (degenerate or gene-specific, 10 µM)
-
High-fidelity DNA polymerase (e.g., Phusion® or Q5®)
-
5X Polymerase Buffer
-
dNTP mix (10 mM)
-
Nuclease-free water
Procedure:
-
Set up the PCR reaction in a PCR tube:
-
5X Polymerase Buffer: 10 µL
-
dNTP mix (10 mM): 1 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
cDNA template: 1-2 µL
-
High-fidelity DNA polymerase: 0.5 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Perform PCR using the following cycling conditions (example):
-
Initial denaturation: 98°C for 30 seconds
-
30-35 cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 50-65°C for 30 seconds (optimize for your primers)
-
Extension: 72°C for 30-60 seconds (depending on the expected product size)
-
-
Final extension: 72°C for 5-10 minutes
-
-
Analyze the PCR product by running 5 µL on a 1% agarose (B213101) gel.
Protocol 4: Ligation and Transformation
Materials:
-
Purified PCR product
-
Cloning vector (e.g., pGEM®-T Easy or a TOPO® TA cloning vector)
-
T4 DNA Ligase and buffer
-
Competent E. coli cells (e.g., DH5α or TOP10)
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SOC medium
-
LB agar (B569324) plates with appropriate antibiotic selection
Procedure:
-
Set up the ligation reaction:
-
Cloning vector (e.g., 50 ng): 1 µL
-
Purified PCR product (3:1 molar ratio to vector): X µL
-
T4 DNA Ligase Buffer (10X): 1 µL
-
T4 DNA Ligase: 1 µL
-
Nuclease-free water: to a final volume of 10 µL
-
-
Incubate at room temperature for 1-3 hours, or at 4°C overnight.
-
Thaw competent E. coli cells on ice.
-
Add 2-5 µL of the ligation reaction to 50 µL of competent cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45-60 seconds.
-
Immediately place the tube back on ice for 2 minutes.
-
Add 250 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Spread 50-100 µL of the cell suspension onto pre-warmed LB agar plates containing the appropriate antibiotic.
-
Incubate the plates overnight at 37°C.
Protocol 5: Clone Verification by Sanger Sequencing
Materials:
-
Plasmid DNA from overnight bacterial cultures
-
Sequencing primers (vector-specific or gene-specific)
-
Sanger sequencing service
Procedure:
-
Inoculate single colonies into liquid LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Extract plasmid DNA using a miniprep kit according to the manufacturer's instructions.
-
Verify the presence of the insert by restriction enzyme digestion and agarose gel electrophoresis.
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Prepare samples for Sanger sequencing according to the service provider's guidelines. Typically, this involves mixing a specific amount of plasmid DNA with the sequencing primer.
-
Analyze the sequencing results to confirm the identity and integrity of the cloned Allatostatin receptor gene.
Conclusion
The protocols and data presented in this document provide a comprehensive resource for the successful cloning and initial characterization of Allatostatin receptor genes from Drosophila melanogaster. By following these detailed methodologies, researchers can efficiently isolate these important genes, enabling further studies into their physiological roles and their potential as targets for novel therapeutic or pest management strategies. The provided quantitative data and signaling pathway diagrams offer a solid foundation for initiating such research endeavors.
References
- 1. Reverse physiology in Drosophila: identification of a novel allatostatin‐like neuropeptide and its cognate receptor structurally related to the mammalian somatostatin/galanin/opioid receptor family | The EMBO Journal [link.springer.com]
- 2. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allatostatin-C/AstC-R2 Is a Novel Pathway to Modulate the Circadian Activity Pattern in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FlyAtlas 2: The RNAseq-based atlas of Drosophila gene expression [flyatlas.gla.ac.uk]
- 7. FlyAtlas 2 in 2022: enhancements to the Drosophila melanogaster expression atlas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of four Drosophila allatostatins as the cognate ligands for the Drosophila orphan receptor DAR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Allatostatin II Dose-Response Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Allatostatin II (AST-II) in bioassays. The information is tailored to scientists and drug development professionals aiming to generate reliable and reproducible dose-response curves.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address common issues encountered during the optimization of this compound dose-response curves.
Peptide Handling and Storage
Question: My this compound peptide solution seems to have lost activity. How should I properly store and handle the peptide?
Answer: Proper handling and storage of this compound, a synthetic peptide, are critical for maintaining its biological activity.[1] Lyophilized this compound powder should be stored at -20°C for long-term stability (up to 12 months).[1] For short-term use, it can be stored at 4°C.[1]
When preparing a stock solution, allow the lyophilized powder to reach room temperature in a desiccator before opening to prevent condensation. Reconstitute the peptide in a small amount of an appropriate solvent (e.g., sterile, nuclease-free water or a buffer compatible with your assay). It is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or lower to avoid repeated freeze-thaw cycles, which can degrade the peptide. For further dilutions, use your assay buffer.[1]
Question: I'm observing precipitate in my this compound stock solution after thawing. What should I do?
Answer: Precipitation can occur if the peptide concentration is too high for the solvent or if the solution has undergone multiple freeze-thaw cycles. If you observe precipitation, gently vortex the solution to try and redissolve the peptide. If it does not fully redissolve, you may need to centrifuge the vial and use the supernatant, though this will alter the effective concentration. To avoid this, ensure your stock concentration is not excessively high and always prepare single-use aliquots.
Experimental Setup and Execution
Question: I am not observing any response in my bioassay, even at high concentrations of this compound. What are the possible causes?
Answer: A complete lack of response can stem from several factors:
-
Peptide Inactivity: The peptide may have degraded due to improper storage or handling. Prepare a fresh stock solution from lyophilized powder.
-
Incorrect Reagents or Buffer Conditions: Ensure all reagents are within their expiration dates and stored correctly. Verify the pH and composition of your assay buffer, as incorrect conditions can inhibit the biological response.
-
Cell/Tissue Health: If using a cell-based or tissue-based assay, ensure the cells or tissues are healthy and responsive. Poor cell viability or tissue damage during dissection can lead to a lack of response.
-
Assay Temperature: Biological reactions are often temperature-sensitive. Ensure your incubation steps are carried out at the optimal temperature for your specific assay.[2]
-
Omission of a Critical Step: Carefully review your protocol to ensure no steps or reagents were missed.[2]
Question: My dose-response curve is not sigmoidal and appears irregular or flat. What could be the problem?
Answer: An irregular or flat dose-response curve can be due to:
-
Inappropriate Dose Range: You may be working outside the effective concentration range of this compound. Perform a wider range-finding experiment with serial dilutions spanning several orders of magnitude (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability between wells.[2] Use calibrated pipettes and proper technique.
-
Insufficient Incubation Time: The incubation time may not be long enough for the peptide to elicit a maximal response. A time-course experiment can help determine the optimal incubation period.
-
Reagent Degradation: Critical reagents in your assay may have degraded. Prepare fresh reagents and repeat the experiment.[2]
Data Interpretation and Unexpected Results
Question: My dose-response curve has an inverted "U" or "U" shape (non-monotonic). Is this expected for this compound?
Answer: Non-monotonic dose-response curves (NMDRCs), such as "U" or inverted "U" shapes, can occur and are not necessarily an artifact.[3][4] For allatostatins, biphasic dose-response curves have been observed, which may suggest the presence of multiple receptor subtypes with different affinities or opposing downstream signaling pathways.[5] If you consistently observe an NMDRC, consider the following:
-
Biological Complexity: The observed effect may be the net result of multiple biological processes that are differentially affected by varying concentrations of this compound.
-
Receptor Desensitization: At very high concentrations, GPCRs can become desensitized, leading to a diminished response.
-
Off-Target Effects: At high concentrations, the peptide may be interacting with other receptors or cellular components, leading to unexpected effects.
It is crucial to use a sufficient number of data points across a wide range of concentrations to accurately characterize an NMDRC.
Question: I'm seeing a stimulatory effect in my bioassay, but this compound is supposed to be inhibitory. Why is this happening?
Answer: While allatostatins are primarily known as inhibitors (e.g., of juvenile hormone synthesis or muscle contraction), some studies have reported unexpected stimulatory effects.[6] For example, a B-type allatostatin was found to have a myostimulatory effect on the oviduct muscles of Tenebrio molitor.[6] This could be due to:
-
Tissue/Receptor Specificity: The effect of allatostatins can be highly dependent on the specific tissue and receptor subtype being studied.
-
Pleiotropic Nature: Allatostatins are pleiotropic neuropeptides, meaning they can have multiple, sometimes opposing, effects in different physiological contexts.[1][7]
If you observe a consistent stimulatory effect, it may be a genuine biological response in your specific experimental system.
Question: There is high variability between my replicate experiments. How can I improve the reproducibility of my this compound bioassay?
Answer: Improving reproducibility requires careful attention to detail at every step:
-
Standardize Protocols: Ensure all experimental parameters (e.g., cell density, incubation times, temperatures, reagent concentrations) are kept consistent between experiments.
-
Peptide Aliquoting: Use single-use aliquots of your this compound stock solution to avoid variability from freeze-thaw cycles.
-
Consistent Biological Material: If using primary tissues like corpora allata, standardize the age, sex, and physiological state of the insects from which they are dissected.
-
Automated Liquid Handling: If available, use automated liquid handlers for pipetting to minimize human error.
-
Statistical Analysis: Employ appropriate statistical methods to analyze your data and assess inter-assay variability.[8]
Data Presentation
The following tables summarize key quantitative data for allatostatin bioassays to aid in experimental design.
Table 1: Reported IC₅₀/EC₅₀ Values for Allatostatins in Different Bioassays
| Allatostatin Type | Peptide/Analog | Bioassay | Species | Reported IC₅₀/EC₅₀ |
| Allatostatin-B | ASB2 | Inhibition of Juvenile Hormone Synthesis | Diploptera punctata | ~0.35 nM and ~3 nM (biphasic)[5] |
| Allatostatin-A Analog | Analog 1 | Inhibition of Juvenile Hormone Synthesis | Diploptera punctata | 5.17 x 10⁻⁸ M[8] |
| Allatostatin-A Analog | Analog 4 | Inhibition of Juvenile Hormone Synthesis | Diploptera punctata | 6.44 x 10⁻⁸ M[8] |
| Allatostatin-B (MIP) | Tenmo-MIP5 | Myostimulation of Oviduct Muscle | Tenebrio molitor | 8.50 x 10⁻¹² M[6] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | Up to 12 months[1] |
| Lyophilized Powder | 4°C | Short-term[1] |
| Reconstituted Stock Solution | -20°C or lower | Weeks to months (single-use aliquots recommended) |
Experimental Protocols
Protocol 1: In Vitro Radiochemical Assay for Inhibition of Juvenile Hormone (JH) Synthesis by Corpora Allata (CA)
This protocol is a generalized procedure based on the principles of the radiochemical assay (RCA) for JH biosynthesis.[3][9]
1. Dissection and Culture of Corpora Allata (CA): a. Anesthetize the insect (e.g., adult female cockroach, Diploptera punctata) on ice. b. Dissect out the corpora allata glands under sterile insect saline. c. Transfer the glands to an appropriate culture medium (e.g., L-15B medium supplemented with fetal bovine serum and insect hemolymph).[10]
2. Pre-incubation: a. Pre-incubate the glands in the culture medium for a short period (e.g., 30-60 minutes) to allow them to recover from the dissection.
3. This compound Treatment: a. Prepare serial dilutions of this compound in the culture medium. A typical concentration range to test would be 10⁻¹⁰ M to 10⁻⁶ M. Include a vehicle-only control. b. Replace the medium in the wells containing the CA with the this compound dilutions or control medium. c. Incubate for a defined period (e.g., 1-2 hours).
4. Radiolabeling: a. Add a radiolabeled precursor, such as [methyl-³H]-methionine, to each well at a final concentration that is not limiting for JH synthesis. b. Incubate for a fixed period (e.g., 3-4 hours) to allow for the incorporation of the radiolabel into newly synthesized JH.
5. Extraction of Juvenile Hormone: a. Terminate the incubation and transfer the medium from each well to a separate tube containing an organic solvent (e.g., hexane (B92381) or isooctane). b. Vortex vigorously to extract the lipophilic JH into the organic phase. c. Centrifuge to separate the phases.
6. Quantification: a. Transfer a known volume of the organic phase to a scintillation vial. b. Allow the solvent to evaporate. c. Add scintillation cocktail and quantify the amount of radiolabeled JH using a scintillation counter.
7. Data Analysis: a. Calculate the rate of JH synthesis for each concentration of this compound. b. Plot the percentage inhibition of JH synthesis against the log of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Mandatory Visualizations
References
- 1. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF | PLOS Genetics [journals.plos.org]
- 3. Radiochemical assay of juvenile hormone biosynthesis rate in ants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity studies reveal two allatostatin receptor types in corpora allata of Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans. | Semantic Scholar [semanticscholar.org]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Synthesis, biological activity, and conformational study of N-methylated allatostatin analogues inhibiting juvenile hormone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The radiochemical assay for juvenile hormone biosynthesis in insects: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro growth of corpora allata from Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Allatostatin II antibody cross-reactivity issues.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cross-reactivity issues with Allatostatin II antibodies.
Frequently Asked Questions (FAQs)
Q1: My this compound antibody is showing unexpected bands in my Western Blot. What could be the cause?
A1: Unexpected bands in a Western Blot can arise from several factors. One common cause is cross-reactivity of the antibody with other proteins that share similar structural motifs or epitopes. Allatostatins belong to a family of peptides with some sequence homology, which can lead to cross-reactivity. Other potential causes include non-specific binding of the primary or secondary antibodies, or protein degradation. To troubleshoot, consider running a peptide competition assay, optimizing antibody concentrations, and ensuring proper blocking and washing steps.
Q2: I am observing non-specific staining in my Immunohistochemistry (IHC) experiment with the this compound antibody. How can I resolve this?
A2: Non-specific staining in IHC can be due to several reasons, including cross-reactivity with other endogenous proteins, electrostatic interactions, or issues with tissue processing and blocking. To minimize non-specific staining, it is crucial to perform an antigen retrieval optimization, use an appropriate blocking solution (e.g., serum from the same species as the secondary antibody), and titrate your primary antibody to the lowest effective concentration. Including proper negative controls, such as incubating the tissue with the antibody diluent alone, is also essential.
Q3: How can I confirm that my this compound antibody is specific to this compound and not cross-reacting with other Allatostatins?
A3: Validating the specificity of your this compound antibody is critical for reliable results. Two robust methods for confirming specificity are:
-
Peptide Blocking (Competition Assay): Pre-incubate your antibody with a molar excess of the this compound immunizing peptide. This should block the antibody's binding sites, leading to a significant reduction or elimination of the signal in your assay. If the signal persists, it may be due to non-specific binding or cross-reactivity.
-
Knockout (KO) Validation: The gold standard for antibody validation is to test the antibody on a sample from a knockout animal or cell line that does not express this compound. In a true negative control, a specific antibody should not produce a signal in the KO sample.
Q4: What is the potential for cross-reactivity between this compound and other Allatostatin peptides?
A4: Cross-reactivity is possible due to sequence homology among Allatostatin family members, particularly at the C-terminus. Below is a comparison of Allatostatin sequences from Diploptera punctata.
Data Presentation: Allatostatin Sequence Homology
The following table summarizes the amino acid sequences of Allatostatin I, II, III, and IV from Diploptera punctata, highlighting regions of homology that could contribute to antibody cross-reactivity.
| Allatostatin Type | Amino Acid Sequence |
| Allatostatin I | Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH2 |
| This compound | Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2 |
| Allatostatin III | Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 |
| Allatostatin IV | Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 |
Note: The conserved C-terminal region is highlighted in bold.
Experimental Protocols
Here are detailed methodologies for key experiments to troubleshoot and validate your this compound antibody.
Peptide Blocking Protocol for Western Blot
-
Prepare Antibody-Peptide Mixture:
-
Determine the optimal concentration of your primary this compound antibody for your Western Blot protocol.
-
In a microcentrifuge tube, mix the primary antibody with a 10-100 fold molar excess of the this compound blocking peptide.
-
Incubate the mixture at room temperature for 1-2 hours with gentle agitation, or overnight at 4°C.
-
-
Western Blot Procedure:
-
Run your protein samples on an SDS-PAGE gel and transfer to a membrane as per your standard protocol.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Prepare two identical blots. Incubate one blot with the pre-incubated antibody-peptide mixture and the other with the primary antibody alone (positive control). Incubate overnight at 4°C with gentle agitation.
-
Wash the membranes three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membranes three times for 10 minutes each with TBST.
-
Develop the blot using an ECL substrate and image.
-
-
Analysis:
-
Compare the signal intensity between the blot incubated with the antibody-peptide mixture and the positive control. A significant reduction or absence of the band in the blocked sample indicates specific binding.
-
Knockout (KO) Validation Workflow for Western Blot
-
Sample Preparation:
-
Prepare protein lysates from both wild-type (WT) and this compound knockout (KO) cells or tissues.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
-
Western Blot Procedure:
-
Load equal amounts of protein from the WT and KO lysates onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the this compound primary antibody at its optimal dilution overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Develop the blot and image.
-
-
Analysis:
-
A specific antibody should show a distinct band at the expected molecular weight in the WT lane and no band in the KO lane.
-
Visualizations
This compound Signaling Pathway
Allatostatin receptors are G-protein coupled receptors (GPCRs). While the specific downstream signaling of this compound is not fully elucidated, a representative pathway based on related GPCRs is depicted below.
Caption: Representative this compound signaling pathway via a G-protein coupled receptor.
Troubleshooting Workflow for Antibody Cross-Reactivity
This diagram outlines a logical workflow for troubleshooting suspected antibody cross-reactivity.
Improving the stability of synthetic Allatostatin II peptides.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with synthetic Allatostatin II (AST-II) peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A: this compound (AST-II) is a neuropeptide, specifically a decapeptide with the sequence Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2.[1][2] In invertebrates, particularly insects, allatostatins are known to regulate a variety of physiological processes.[1] A primary and well-studied function is the inhibition of Juvenile Hormone (JH) synthesis by the corpora allata, an endocrine gland in insects.[3][4] Due to their role in regulating insect development and reproduction, allatostatins and their analogs are investigated as potential pest control agents.[5][6]
Q2: Why is the stability of synthetic this compound a significant concern in experimental settings?
A: Like many peptides, synthetic AST-II is highly susceptible to rapid degradation by peptidases, which are enzymes that break down peptides.[4][5] This enzymatic degradation can occur in vivo (in live organisms) and in vitro (in biological samples like plasma or cell culture).[5][7] This instability leads to a very short biological half-life, which can dramatically reduce the peptide's efficacy in experiments, leading to inconsistent or misleading results.[7][8] For instance, a study on a related allatostatin in Blattella germanica reported a half-life of only 3 to 6 minutes in the insect's internal milieu.[9]
Q3: What are the primary pathways of this compound degradation?
A: The primary degradation pathways for AST-II and other peptides are enzymatic hydrolysis by proteases and peptidases.[10][11] These enzymes are abundant in plasma, tissues, and even on cell surfaces. Degradation can occur via:
-
Exopeptidases: These enzymes cleave peptide bonds from the ends of the peptide. Aminopeptidases act on the N-terminus, while carboxypeptidases act on the C-terminus.[12]
-
Endopeptidases: These enzymes cleave peptide bonds within the peptide chain.[5]
Physical degradation pathways, such as aggregation, adsorption to surfaces, and denaturation, can also contribute to loss of activity, particularly during storage and handling.[11][13]
Q4: What general strategies can be employed to improve the stability of my synthetic AST-II peptide?
A: Several chemical modification strategies can enhance peptide stability by making them more resistant to enzymatic degradation:[10][14]
-
Terminal Modifications: Acetylating the N-terminus and amidating the C-terminus can block the action of aminopeptidases and carboxypeptidases, respectively.[12][14] The native AST-II sequence is already C-terminally amidated.
-
D-Amino Acid Substitution: Replacing standard L-amino acids with their D-enantiomers at strategic positions can make the peptide unrecognizable to many proteases, which are stereospecific for L-amino acids.[10][15]
-
Backbone Modifications: Introducing non-natural amino acids or creating cyclic analogs can conformationally constrain the peptide, making it less accessible to proteases.[15]
-
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to the peptide increases its size and steric hindrance, which can protect it from enzymes and reduce renal clearance.[16][17]
Troubleshooting Guide
Issue 1: My synthetic AST-II shows high activity in simple biochemical assays but has low or no efficacy in cell-based assays or in vivo.
| Possible Cause | Troubleshooting/Verification Step | Recommended Solution |
| Rapid Enzymatic Degradation | Perform an in vitro stability assay by incubating the peptide in serum or plasma (e.g., from your animal model or human plasma) and measure the concentration of intact peptide over time using HPLC or LC-MS.[7][12] | 1. Modify the Peptide: Synthesize an analog with enhanced stability using strategies like D-amino acid substitution or N-terminal acetylation.[12][14] 2. Use Peptidase Inhibitors: For in vitro experiments only, include a cocktail of broad-spectrum peptidase inhibitors in your assay buffer. Note: This is not a solution for in vivo studies. |
| Poor Bioavailability/Cell Penetration | If the target receptor is intracellular, assess the peptide's ability to cross the cell membrane. | 1. Lipidation: Add a fatty acid chain to the peptide to increase its lipophilicity and membrane interaction.[16] 2. Use Cell-Penetrating Peptides (CPPs): Conjugate AST-II to a known CPP. |
| Improper Storage or Handling | Review storage conditions. Peptides should be stored lyophilized at -20°C or lower, protected from light and moisture.[13] Avoid repeated freeze-thaw cycles.[13] | Re-dissolve a fresh aliquot of lyophilized peptide in a sterile, appropriate buffer immediately before use. Ensure the pH of the final solution is suitable for maintaining peptide stability (typically near neutral).[8] |
Issue 2: I am observing high variability and poor reproducibility in my experimental results.
| Possible Cause | Troubleshooting/Verification Step | Recommended Solution |
| Peptide Oxidation | Check the peptide sequence for oxidation-prone residues like Methionine (Met) or Cysteine (Cys). AST-II does not contain these, but analogs might. Oxidation can lead to a loss of activity over time.[13] | Store lyophilized powder and solutions under an inert gas like argon or nitrogen.[13] Use high-quality, degassed solvents for reconstitution. |
| Peptide Aggregation | Visually inspect the peptide solution for cloudiness or precipitates. Use techniques like dynamic light scattering (DLS) to check for aggregates. | Optimize the formulation by adjusting pH, ionic strength, or including excipients like sugars (e.g., trehalose) or non-ionic surfactants.[17][18] |
| Contamination | Trifluoroacetic acid (TFA) is often present as a counter-ion from purification and can interfere with cellular assays.[13] Endotoxins can cause unwanted immune responses in immunological assays.[13] | 1. TFA Removal: Perform a salt exchange procedure (e.g., ion-exchange chromatography) to replace TFA with a more biocompatible counter-ion like acetate (B1210297) or chloride. 2. Endotoxin (B1171834) Control: Purchase peptides with guaranteed low endotoxin levels or perform endotoxin removal if necessary.[13] |
Quantitative Data on Peptide Stability
The stability of a peptide is often quantified by its half-life (t½), the time it takes for 50% of the peptide to be degraded under specific conditions.
Table 1: Half-Life of Allatostatin Analogs in Biological Milieu
| Peptide | Organism/System | Half-Life (t½) | Reference |
| DRLYSFGL-NH₂ (BLAST-2) | Blattella germanica (in vivo) | 3 - 6 minutes | [9] |
| Note: Data for the specific AST-II sequence is limited, but the rapid degradation of a closely related allatostatin highlights the general instability of this peptide family. |
Table 2: Summary of Common Stability-Enhancing Modifications
| Modification Strategy | Mechanism of Action | Typical Application |
| N-terminal Acetylation | Blocks degradation by aminopeptidases.[12] | Protects the N-terminus of many therapeutic peptides.[12] |
| C-terminal Amidation | Blocks degradation by carboxypeptidases.[12] | Prevents degradation from the C-terminus.[12] |
| D-Amino Acid Substitution | Creates protease-resistant peptide bonds due to enzyme stereospecificity.[10][15] | Increases in vivo half-life and resistance to proteolysis. |
| PEGylation | Increases hydrodynamic size, shielding the peptide from proteases and reducing renal clearance.[16][17] | Extends the circulation time of therapeutic peptides. |
| Lipidation (Fatty Acid Acylation) | Promotes binding to serum albumin, which acts as a carrier and protects from degradation and clearance.[12][16] | Enhances the in vivo lifetime of analogs for peptides like GLP-1.[12] |
| Cyclization | Reduces conformational flexibility, making the peptide a poorer substrate for proteases.[15] | Creates more stable and receptor-selective analogs.[15] |
Experimental Protocols & Visualizations
Allatostatin Signaling Pathway
Allatostatins exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells, such as those in the corpora allata.[3] This binding initiates an intracellular signaling cascade that ultimately inhibits the synthesis of Juvenile Hormone. The AST-A receptor is homologous to the mammalian galanin/somatostatin receptor family.[19]
Caption: Simplified this compound signaling pathway.
Troubleshooting Workflow for Peptide Instability
This workflow provides a logical sequence of steps to diagnose and address issues arising from suspected peptide instability.
Caption: Troubleshooting workflow for AST-II instability.
Protocol: In Vitro Peptide Stability Assay in Plasma
This protocol provides a general method to assess the stability of a peptide in plasma.[7][12]
Materials:
-
Test peptide (e.g., this compound) stock solution (1 mg/mL in water or appropriate buffer).
-
Human or animal plasma (e.g., from a commercial source, ensure it is anti-coagulated with heparin or EDTA).
-
Incubator or water bath set to 37°C.
-
Quenching/Precipitation Solution: Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA) or 10% Trichloroacetic Acid (TCA). Note: Organic solvents like ACN often provide better peptide recovery than strong acids.[7][20]
-
Microcentrifuge tubes (low-bind recommended).
-
Microcentrifuge (capable of >12,000 x g).
-
HPLC or LC-MS system for analysis.
Experimental Workflow Diagram:
Caption: Experimental workflow for an in vitro plasma stability assay.
Procedure:
-
Preparation: Thaw a sufficient aliquot of plasma on ice and then pre-warm it to 37°C in a water bath for at least 15 minutes.
-
Initiate Reaction: Spike the pre-warmed plasma with the AST-II stock solution to achieve a final concentration of approximately 10-50 µM. Mix gently by inversion and immediately withdraw the first aliquot (this is your t=0 time point).
-
Sampling: Continue incubating the plasma-peptide mixture at 37°C. At subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw identical volumes of the mixture.
-
Quench Reaction: Immediately add each aliquot to a microcentrifuge tube containing 2-3 volumes of ice-cold quenching solution (e.g., for a 50 µL aliquot, add 100-150 µL of ACN/TFA). The cold organic solvent will stop enzymatic activity and precipitate plasma proteins.
-
Protein Precipitation: Vortex the quenched sample vigorously for 30 seconds.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) at 4°C for 10-15 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant, which contains the peptide, and transfer it to an HPLC vial for analysis.
-
Analysis: Analyze the concentration of the remaining intact peptide in each sample using a validated HPLC or LC-MS method.
-
Data Interpretation: Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample. Plot this percentage against time and fit the data to a one-phase decay model to calculate the peptide's half-life (t½).
References
- 1. usbio.net [usbio.net]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. Allatostatin - Wikipedia [en.wikipedia.org]
- 4. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hemolymph and tissue-bound peptidase-resistant analogs of the insect allatostatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Based Discovery of Nonpeptide Allatostatin Analogues for Pest Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptidesuk.com [peptidesuk.com]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. genscript.com [genscript.com]
- 14. researchgate.net [researchgate.net]
- 15. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 16. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 17. Ways To Improve The Stability Of Peptides - www.pharmasources.com [pharmasources.com]
- 18. Innovative Formulation Strategies for Biosimilars: Trends Focused on Buffer-Free Systems, Safety, Regulatory Alignment, and Intellectual Property Challenges [mdpi.com]
- 19. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Allatostatin II Solid-Phase Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yield, during the solid-phase peptide synthesis (SPPS) of Allatostatin II.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of this compound? A1: The primary sequence of this compound (Dip-AST II) is Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2.[1][2] The C-terminus is amidated, which requires the use of a specific resin, such as Rink Amide, during synthesis.
Q2: What are the most common causes of low yield in this compound synthesis? A2: Low yield in the SPPS of this compound can stem from several factors, including incomplete coupling reactions, peptide aggregation on the solid support, and side reactions involving specific amino acid residues like Aspartic Acid (Asp) and Arginine (Arg).[3][4] Inefficient final cleavage from the resin or loss of product during work-up can also contribute significantly.[5]
Q3: Which amino acid residues in this compound are considered "difficult"? A3: The this compound sequence contains residues that can present challenges:
-
Aspartic Acid (Asp): Prone to a base-catalyzed side reaction forming an aspartimide intermediate. This can lead to impurities and lower the yield of the target peptide.[3]
-
Arginine (Arg): The bulky guanidinium (B1211019) side chain and its protecting group (e.g., Pbf) can sterically hinder coupling reactions.[3]
-
Hydrophobic Residues (Leu, Tyr, Phe): The presence of multiple hydrophobic residues can lead to inter-chain aggregation on the resin, especially as the peptide elongates. This can block reactive sites and prevent reactions from going to completion.[6]
Q4: Which coupling reagents are recommended for overcoming difficult couplings in this compound synthesis? A4: For challenging sequences like this compound, high-efficiency coupling reagents are recommended. Aminium/uronium salts like HATU, HCTU, and COMU are generally more effective than standard carbodiimide (B86325) reagents like DIC, especially for sterically hindered couplings.[7][8][9] HATU is particularly effective for hindered amino acids and helps suppress racemization.[7] COMU offers comparable efficiency to HATU with the added benefit of being based on the non-explosive OxymaPure.[8][10]
Q5: How can I monitor the efficiency of each coupling step? A5: The most common method for monitoring coupling efficiency in real-time is to use a qualitative colorimetric test, such as the Kaiser (ninhydrin) test.[5] This test detects the presence of free primary amines on the resin. A positive result (blue beads) indicates that the coupling reaction is incomplete, and a recoupling step is necessary.[5]
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to diagnosing and resolving low yield during this compound synthesis.
Initial Diagnosis: Synthesis Failure or Cleavage/Work-up Issue?
The first step is to determine the source of the low yield.
-
Procedure: Before cleaving the entire batch, take a small sample of the peptide-resin (10-20 mg).[5]
-
Test Cleavage: Perform a standard cleavage reaction on this small sample.
-
Analysis: Analyze the crude product using Mass Spectrometry (MS).
-
Interpretation:
-
Target Mass Present: If the MS shows a clear peak for the full-length this compound, the synthesis was at least partially successful. The low yield may be due to inefficient cleavage, poor peptide precipitation, or losses during work-up. Proceed to the Cleavage and Work-up Optimization section.
-
Target Mass Absent or Weak (with many truncated sequences): If the target mass is missing or the spectrum is dominated by peaks corresponding to shorter, incomplete peptides, the problem lies within the synthesis steps (coupling or deprotection). Proceed to the On-Resin Synthesis Optimization section.
-
Caption: A workflow to diagnose the root cause of low peptide yield.
On-Resin Synthesis Optimization
If the diagnostic test points to issues during the synthesis cycles, consider the following solutions.
Issue 1: Incomplete Amino Acid Coupling
Symptoms:
-
Presence of deletion sequences (peptides missing one or more amino acids) in the MS analysis.
-
A positive Kaiser test after the coupling step, indicating unreacted free amines.[5]
Solutions:
-
Extend Reaction Times: Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight, especially for difficult residues like Arginine.[11]
-
Double Coupling: After the standard coupling time, filter the reagents and add a fresh solution of the same activated amino acid for a second coupling reaction. This is particularly useful for sterically hindered residues.[3]
-
Upgrade Coupling Reagent: If using DIC/HOBt, switch to a more potent aminium/uronium reagent like HATU or COMU. These reagents generate more reactive esters, driving the reaction to completion more effectively.[8][9]
-
Increase Reagent Concentration: Increasing the concentration of the Fmoc-amino acid and coupling reagents (e.g., to 0.5 M) can improve reaction kinetics.[3]
Issue 2: Peptide Aggregation
Symptoms:
-
Consistently poor coupling yields, especially after a sequence of hydrophobic residues (e.g., Leu-Tyr-Ala-Phe).
-
Resin beads clumping together, leading to poor swelling and solvent flow.
Solutions:
-
Incorporate "Difficult Sequence" Protocols:
-
Microwave Synthesis: Microwave energy can disrupt secondary structures and accelerate coupling reactions.[12]
-
Chaotropic Salts: Adding salts like LiCl to the DMF can help break up aggregates.
-
Solvent Choice: Temporarily switching the synthesis solvent from DMF to NMP, which has better solvating properties, can be beneficial.
-
Table 1: Comparison of Common Coupling Reagents for Difficult Sequences
| Reagent | Relative Reactivity | Racemization Risk | Key Advantages | Considerations |
| DIC/HOBt | Medium | Low (with HOBt) | Cost-effective, good for standard couplings. | May be insufficient for sterically hindered amino acids; byproduct can be difficult to wash away.[13] |
| HBTU | Medium-High | Low | A widely used, cost-effective standard reagent. | Less effective than HATU for severely hindered couplings.[7] |
| HCTU | High | Low | More reactive than HBTU due to the electron-withdrawing chloro group.[7] | |
| HATU | Very High | Very Low | Highly efficient for hindered couplings (like Arg) and suppresses racemization.[7][8] | Higher cost compared to HBTU/DIC. |
| COMU | High | Very Low | Reactivity is comparable to HATU; based on non-explosive OxymaPure, making it safer.[7][10] |
Table 2: Potential Side Reactions for this compound Residues
| Residue | Side Reaction | Mechanism | Prevention / Mitigation |
| Asp (D) | Aspartimide Formation | Base-catalyzed intramolecular cyclization of the aspartic acid side chain with the peptide backbone nitrogen. | Use a slower-activating coupling reagent combination like DIC/HOBt for the following amino acid. Use protecting groups like 3-methyl-pent-3-yl (OMpe) if the problem persists.[3] |
| Arg (R) | Incomplete Coupling | Steric hindrance from the bulky Pbf protecting group on the side-chain guanidino group. | Use a highly efficient coupling reagent (HATU, COMU). Perform a double coupling. Increase coupling time.[3] |
Cleavage and Work-up Optimization
If the on-resin synthesis appears successful, optimize the final steps to maximize yield.
Solutions:
-
Optimize Cleavage Cocktail: For a peptide containing Tyr and Arg, a standard cleavage cocktail is Trifluoroacetic acid (TFA) with scavengers to protect sensitive side chains. A common mixture is TFA/TIS/water (95:2.5:2.5 v/v) .[4]
-
Ensure Sufficient Cleavage Time: Allow the cleavage reaction to proceed for at least 2-3 hours at room temperature with occasional mixing to ensure complete removal of the peptide and side-chain protecting groups.[5]
-
Maximize Peptide Precipitation:
-
Use a large volume of ice-cold diethyl ether (at least 10 times the volume of the TFA solution).[4]
-
Ensure the ether is sufficiently cold (-20°C).
-
If the peptide is highly hydrophobic and shows some solubility in ether, first reduce the volume of the TFA solution by gently blowing a stream of nitrogen over it before adding it to the cold ether. This increases the peptide concentration and promotes more efficient precipitation.[4]
-
-
Thorough Washing: After centrifuging to pellet the peptide, carefully decant the ether and wash the pellet with more cold ether to remove residual scavengers and cleaved protecting groups.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines a single cycle of amino acid addition.
Caption: The iterative workflow for elongating a peptide chain in SPPS.
-
Resin Swelling: Swell the Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 1-2 hours with gentle agitation.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Monitoring (Optional but Recommended): Perform a Kaiser test (see Protocol 2) to confirm the completion of the coupling. If the test is positive, repeat step 4 (recouple).
-
Repeat: Return to step 2 for the next amino acid in the sequence.
Protocol 2: Kaiser (Ninhydrin) Test
-
Sample Collection: Take a small sample of resin beads (approx. 5-10 mg) after the post-coupling wash and place them in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions:
-
Solution A: 5% Ninhydrin in ethanol.
-
Solution B: 80% Phenol in ethanol.
-
Solution C: 2% 0.001M KCN in pyridine.
-
-
Heating: Heat the test tube at 100-110°C for 5 minutes.[5]
-
Interpretation of Results: [5]
-
Intense Blue Beads: Coupling has failed or is very incomplete. Recoupling is necessary.
-
Light Blue Beads: Incomplete coupling. Consider extending coupling time or performing a double couple.
-
Colorless/Yellow Beads: Coupling is complete. You can proceed to the next deprotection step.
-
Protocol 3: Peptide Cleavage and Precipitation
References
- 1. pnas.org [pnas.org]
- 2. usbio.net [usbio.net]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. peptide.com [peptide.com]
Allatostatin II (AST-II/AST-C) RNAi Technical Support Center
Welcome to the technical support center for Allatostatin II (also known as Allatostatin-C or AST-C) RNAi experiments. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to AST-II gene knockdown efficiency.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or inconsistent knockdown efficiency for the Allatostatin-II (AST-II) gene?
A1: Low RNAi efficiency is a common challenge in insects and can stem from several factors. The most prevalent issues include:
-
Inefficient Cellular Uptake: For RNAi to be effective, dsRNA must be internalized by the target cells. This process, often mediated by endocytosis, can be inefficient.[3][4] Furthermore, the dsRNA can become trapped within endosomes, preventing it from reaching the cytoplasm where the RNAi machinery resides.[3][4]
-
Poor dsRNA Design: The length and sequence of your dsRNA are critical. Shorter dsRNAs (<60 nt) may be less effective, and certain sequence features, like thermodynamic asymmetry, can significantly influence the efficacy of the resulting siRNAs.[3][5][6]
-
Variable RNAi Machinery: The core components of the RNAi pathway (like Dicer and Argonaute) can vary in expression and efficiency across different insect species and even different tissues, leading to inconsistent results.[4]
Q2: How can I improve the stability of my dsRNA after delivery?
A2: Protecting dsRNA from nuclease degradation is key to improving knockdown efficiency. Consider these strategies:
-
Increase dsRNA Concentration/Volume: While not always optimal, a higher initial dose can help overcome rapid degradation by saturating the nucleases.
Q3: What are the best practices for designing dsRNA for AST-II?
A3: A well-designed dsRNA is fundamental for success.
-
Length: Aim for longer dsRNA fragments (e.g., 200-600 bp) as they tend to be more stable and produce a larger pool of siRNAs.[3]
-
Sequence Selection: Choose a unique region of the AST-II mRNA to avoid off-target effects. Use bioinformatics tools to perform a genome-wide search to ensure specificity.
-
GC Content: Avoid regions with very high or very low GC content, as this can affect the secondary structure and processing of the dsRNA.
Q4: How do I properly validate my AST-II knockdown results?
A4: Validation is critical to ensure your observed phenotype is a direct result of AST-II silencing. A multi-pronged approach is recommended:
-
Quantitative Real-Time PCR (qPCR): This is the most common method to quantify mRNA levels. For the most accurate results, purify polyadenylated (polyA) mRNA for your cDNA synthesis and design primers that amplify the 5' region of the mRNA cleavage site.[10][11] This strategy prevents the detection of non-functional 3' cleavage fragments, which can lead to an underestimation of knockdown efficiency.[10][11]
-
Phenotypic Analysis: Correlate the molecular data with a known biological function of AST-II. For example, since AST-II can inhibit juvenile hormone (JH) synthesis, you might observe developmental abnormalities, such as deformed adults or prolonged pupal duration.[12][13]
-
Western Blotting: If a specific antibody for AST-II is available, Western blotting is the gold standard for confirming a reduction at the protein level.[10]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common issues in AST-II RNAi experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Knockdown (at mRNA level) | 1. dsRNA Degradation: Hemolymph/gut nucleases are destroying the dsRNA.[1][8] 2. Poor dsRNA Quality/Design: dsRNA is impure, has the wrong sequence, or is not optimally designed.[5] 3. Inefficient Delivery/Uptake: dsRNA is not reaching the target cells or being internalized.[2][4] 4. Suboptimal qPCR Assay: qPCR primers or template are detecting cleavage fragments, masking the true knockdown.[10][11] | 1. Verify dsRNA Integrity: Run dsRNA on an agarose (B213101) gel before and after incubation with hemolymph to check for degradation. If degradation is observed, consider co-silencing dsRNase genes.[8] 2. Redesign dsRNA: Use an online tool to design a new dsRNA fragment targeting a different region of the gene. Verify the sequence of your final construct. 3. Optimize Delivery: Titrate the dsRNA concentration. If using injection, ensure the needle penetrates the cuticle correctly. For feeding, ensure the insect is consuming the diet. 4. Optimize qPCR: Design primers to the 5' region of the target site. Use polyA-purified mRNA for cDNA synthesis.[10][11] |
| mRNA Knockdown is Successful, but No Phenotype is Observed | 1. Insufficient Protein Depletion: The remaining AST-II protein level is still sufficient for normal function due to high stability or slow turnover. 2. Gene Redundancy: Another gene or pathway is compensating for the loss of AST-II function.[3] 3. Timing of Analysis: The phenotype may take longer to manifest. 4. Off-Target Effects: The dsRNA may be silencing another gene that masks or counteracts the expected phenotype. | 1. Confirm Protein Knockdown: Use Western blotting if possible. Extend the duration of the experiment to allow for protein turnover. 2. Investigate Compensatory Pathways: Review literature for functionally redundant neuropeptides or signaling pathways. 3. Perform a Time-Course Experiment: Analyze the phenotype at multiple time points post-dsRNA delivery. 4. Validate with a Second dsRNA: Use a different, non-overlapping dsRNA for AST-II. A consistent phenotype supports specificity.[14] |
| High Variability Between Replicates | 1. Inconsistent dsRNA Delivery: Variation in injection volume, feeding amount, or the site of injection. 2. Biological Variation: Natural differences in physiology among individual insects. 3. Technical Error: Inconsistent sample collection, RNA extraction, or qPCR setup. | 1. Standardize Delivery Protocol: Practice injection technique to ensure consistent volume and placement. For feeding assays, measure consumption. 2. Increase Sample Size: Use a larger number of insects per treatment group to account for biological variability. 3. Review Procedures: Ensure consistent timing for sample collection and meticulous technique during molecular analysis steps. |
Quantitative Data on AST-C RNAi Efficiency
The following table summarizes reported knockdown efficiency from a study involving AST-C. This data can serve as a benchmark for your own experiments.
| Organism | Target Gene | Delivery Method | Dose | Time Point | Tissue | mRNA Reduction (%) | Observed Phenotype | Reference |
| Dendroctonus armandi (Chinese white pine beetle) | DaAST (AST-C) | Pupal Injection | 1 µg/µL | 72h post-injection | Whole Body | ~50% | 54.5% of adults showed morphological abnormalities (deformed wings/legs). | [13] |
Visual Guides and Workflows
AST-II/C Signaling Pathway
Allatostatin-C acts through a G protein-coupled receptor (GPCR) to inhibit the production of cyclic AMP (cAMP), a key intracellular second messenger.[16][17]
References
- 1. Breaking Down the Barrier: Rational Design of Effective RNAi for Insect Pest Management - KANSAS STATE UNIV [portal.nifa.usda.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Double-Stranded RNA Technology to Control Insect Pests: Current Status and Challenges [frontiersin.org]
- 5. Optimizing dsRNA sequences for RNAi in pest control and research with the dsRIP web platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Innate and adaptive resistance to RNAi: a major challenge and hurdle to the development of double stranded RNA-based pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - UK [thermofisher.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Frontiers | A Possible Role of Allatostatin C in Inhibiting Ecdysone Biosynthesis Revealed in the Mud Crab Scylla paramamosain [frontiersin.org]
Best practices for storing and handling lyophilized Allatostatin II.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing, handling, and utilizing lyophilized Allatostatin II in experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a neuropeptide belonging to the Allatostatin-A family, first isolated from the cockroach Diploptera punctata.[1] It is a decapeptide with the amino acid sequence Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2.[1] Allatostatins are known to be pleiotropic, meaning they have multiple functions, but they are primarily recognized as inhibitors of juvenile hormone synthesis in many insect species.[2][3][4][5][6] They also play significant roles in regulating feeding behavior, gut motility, and metabolism.[1][2]
2. How should I store lyophilized this compound?
For long-term storage, lyophilized this compound should be kept at -20°C, where it can be stable for at least a year.[1] Some suppliers suggest that lyophilized peptides can be stable for several years at this temperature. For short-term storage, 4°C is acceptable for brief periods.[1] To prevent degradation from moisture, it is crucial to store the vial in a desiccator and protect it from light.
3. What is the best way to reconstitute lyophilized this compound?
Before opening, it is essential to centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.[1] The choice of solvent will depend on the experimental requirements. For aqueous-based assays, sterile, high-purity water or a biological buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is recommended. For peptides that are difficult to dissolve in aqueous solutions, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to initially dissolve the peptide, which can then be further diluted with the aqueous buffer.
4. How should I store reconstituted this compound?
Once reconstituted, it is recommended to aliquot the this compound solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. These aliquots should be stored at -20°C. While some sources suggest short-term storage of peptide solutions at 4°C for a few days, long-term storage in solution is generally not recommended.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound. Please note that specific solubility and stability data can be batch-dependent and should be confirmed with the supplier's certificate of analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2 |
| Molecular Weight | 1067.2 g/mol |
| Molecular Formula | C49H74N14O13 |
Table 2: Recommended Storage Conditions
| Condition | Temperature | Duration |
| Lyophilized (Long-term) | -20°C | ≥ 12 months[1] |
| Lyophilized (Short-term) | 4°C | A few days to weeks |
| Reconstituted (Aliquots) | -20°C | Up to 1 month (general peptide guideline) |
| Reconstituted (Working Solution) | 4°C | < 1 week (general peptide guideline) |
Table 3: Solubility Guidance
| Solvent | Solubility | Notes |
| Water (High Purity) | Soluble | Recommended for most biological assays. |
| Phosphate-Buffered Saline (PBS) | Soluble | A common buffer for reconstitution. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Can be used as an initial solvent for hard-to-dissolve peptides. Final concentration in assays should be kept low (<0.1%) to avoid solvent effects.[7] |
| Ethanol | Potentially Soluble | Use with caution as it may affect peptide stability and can have biological effects in some assays.[7] |
Experimental Protocols & Methodologies
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To prepare a stock solution of this compound from a lyophilized powder.
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity water or PBS (pH 7.2-7.4)
-
(Optional) DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition: Carefully open the vial and add the desired volume of sterile water or PBS to achieve the target concentration (e.g., 1 mg/mL). If using DMSO to aid dissolution, add a small volume of DMSO first, ensure the peptide is dissolved, and then add the aqueous buffer to the final desired volume.
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause foaming and denaturation.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into sterile, single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C until use.
Protocol 2: In Vitro Juvenile Hormone (JH) Synthesis Inhibition Assay
Objective: To determine the inhibitory effect of this compound on juvenile hormone synthesis by the corpora allata (CA) of an insect.
Materials:
-
Corpora allata dissected from the insect species of interest
-
Incubation medium (e.g., TC-199) supplemented with appropriate salts and fetal bovine serum
-
L-[methyl-³H]methionine
-
Reconstituted this compound stock solution
-
Control vehicle (the same buffer used to dissolve this compound)
-
Organic solvent (e.g., hexane) for JH extraction
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Gland Dissection: Dissect the corpora allata from the insects in a physiological saline solution.
-
Pre-incubation: Place the dissected glands in the incubation medium for a short pre-incubation period to allow them to stabilize.
-
Treatment Preparation: Prepare serial dilutions of this compound in the incubation medium to create a range of concentrations to be tested (e.g., 10⁻¹⁰ M to 10⁻⁶ M). Also, prepare a control group with the vehicle only.
-
Incubation: Transfer the corpora allata to the vials containing the different concentrations of this compound or the control vehicle. Add L-[methyl-³H]methionine to each vial. Incubate for a defined period (e.g., 2-4 hours) at a controlled temperature (e.g., 27°C).
-
JH Extraction: Stop the reaction and extract the radiolabeled juvenile hormone from the medium using an organic solvent like hexane.
-
Quantification: Transfer the organic phase containing the JH to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the rate of JH synthesis. Compare the JH synthesis rates in the this compound-treated groups to the control group to determine the percentage of inhibition. An IC₅₀ value (the concentration of this compound that causes 50% inhibition) can be calculated from the dose-response curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving Lyophilized Powder | - Peptide has low solubility in the chosen solvent.- Incorrect pH of the buffer. | - Try gentle warming or brief sonication.- If using an aqueous buffer, try adding a small amount of an organic solvent like DMSO (up to 10%) to the initial reconstitution, then dilute with the aqueous buffer.- Ensure the pH of the buffer is compatible with the peptide's properties. |
| Loss of Biological Activity | - Improper storage of lyophilized or reconstituted peptide.- Multiple freeze-thaw cycles of the reconstituted solution.- Peptide degradation due to contamination.- Adsorption of the peptide to the vial surface. | - Always store lyophilized peptide at -20°C in a desiccator.- Aliquot the reconstituted solution into single-use volumes to avoid freeze-thaw cycles.- Use sterile buffers and handling techniques to prevent microbial contamination.- Use low-protein-binding vials and pipette tips. |
| Inconsistent Experimental Results | - Inaccurate peptide concentration.- Degradation of the peptide stock solution over time.- Pipetting errors. | - Ensure the peptide is fully dissolved before use.- Use a freshly thawed aliquot for each experiment.- Calibrate pipettes regularly and use proper pipetting techniques. |
| Unexpected or Off-Target Effects | - High concentration of organic solvent (e.g., DMSO) in the final assay.- Peptide is not pure.- The peptide is having a biological effect not previously described for the specific experimental system. | - Ensure the final concentration of any organic solvent is minimal and run a solvent-only control.- Check the purity of the peptide from the supplier's certificate of analysis.- Perform dose-response experiments to confirm the specificity of the observed effect. |
Visualizations
References
- 1. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allatostatin - Wikipedia [en.wikipedia.org]
- 3. Role of allatostatins in the regulation of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans. | Semantic Scholar [semanticscholar.org]
- 5. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropeptide regulators of juvenile hormone synthesis: structures, functions, distribution, and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allatostatin-A neurons inhibit feeding behavior in adult Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting biphasic dose-response curves with Allatostatin analogs.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Allatostatin analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret biphasic dose-response curves and other unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a biphasic dose-response curve?
A biphasic dose-response curve, also known as a non-monotonic, U-shaped, or inverted U-shaped curve, is a response pattern where a substance elicits a response that increases with concentration up to a certain point, after which the response decreases as the concentration continues to rise. This is in contrast to a classic monotonic dose-response, where the effect consistently increases with the dose. This phenomenon is also referred to as hormesis.[1][2][3]
Q2: I am observing a biphasic dose-response curve with my Allatostatin analog. What are the potential causes?
Observing a biphasic dose-response with an Allatostatin analog can be attributed to several mechanisms, primarily related to the fact that Allatostatin receptors (AstRs) are G protein-coupled receptors (GPCRs).[4][5] Potential causes include:
-
Receptor Desensitization and Internalization: At high concentrations, prolonged exposure to an agonist can lead to the phosphorylation of the Allatostatin receptor. This can trigger the recruitment of β-arrestins, which block further G protein coupling (desensitization) and can lead to the removal of the receptor from the cell surface (internalization).[6][7] This reduction in functional receptors at high analog concentrations can lead to a diminished response.
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Biased Agonism: Allatostatin analogs may act as biased agonists, meaning they preferentially activate one downstream signaling pathway over another.[4][8] For example, an analog might activate a G protein-mediated pathway at low concentrations, while at higher concentrations, it more strongly engages a β-arrestin-mediated pathway. If these pathways have opposing effects on the measured endpoint, a biphasic curve can result.
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Differential G Protein Coupling: Allatostatin receptors can couple to multiple G protein subtypes, such as Gαi/o.[5][9][10] An analog could have different potencies and efficacies for activating these different G protein pathways. If the downstream effects of these pathways are antagonistic in your assay, a biphasic response is possible.
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Off-Target Effects: At high concentrations, Allatostatin analogs may bind to unintended molecular targets (off-target effects) that could produce an opposing effect to the one mediated by the Allatostatin receptor, leading to a downturn in the dose-response curve.[11][12][13]
-
Experimental Artifacts: Issues such as analog precipitation at high concentrations, cytotoxicity, or interference with the assay's detection system can also lead to artificial biphasic curves.
Q3: How can I troubleshoot the biphasic dose-response I'm observing?
To investigate the cause of a biphasic dose-response, a systematic approach is recommended. The following troubleshooting guide provides specific experimental suggestions.
Troubleshooting Guides
Issue: My Allatostatin analog shows a stimulatory effect at low concentrations and an inhibitory effect at high concentrations in a cell-based assay.
This could be a genuine pharmacological effect or an experimental artifact. Here’s how to dissect the observation:
1. Rule out Experimental Artifacts
| Potential Cause | Recommended Action |
| Compound Solubility | Visually inspect the wells with the highest concentrations of your analog for any signs of precipitation. Perform a solubility test of the analog in your specific cell culture medium. |
| Cytotoxicity | Perform a cell viability assay (e.g., Trypan Blue exclusion, LDH assay) in parallel with your functional assay to determine if the inhibitory phase of the curve is due to cell death at high analog concentrations. |
| Assay Interference | Test whether your analog interferes with the assay technology itself. For example, in fluorescence-based assays, check for autofluorescence of the compound. |
2. Investigate Pharmacological Mechanisms
| Potential Mechanism | Experimental Approach | Expected Outcome if Hypothesis is Correct |
| Receptor Desensitization/Internalization | - Time-course experiment: Measure the response to a high concentration of the analog over time. - Receptor internalization assay: Use techniques like ELISA or fluorescence microscopy to quantify the amount of receptor on the cell surface after treatment with a range of analog concentrations. | - A rapid peak in response followed by a decline would suggest desensitization. - A dose-dependent decrease in surface receptor levels, particularly at higher analog concentrations, would support internalization as a contributing factor. |
| Biased Agonism | - Measure multiple signaling pathways: In addition to your primary assay, perform assays for other known downstream pathways of Allatostatin receptors, such as β-arrestin recruitment and cAMP inhibition.[9][10] | - The analog may show different potency (EC50) or efficacy (Emax) in the different pathways. For instance, it might be a potent agonist for G protein signaling but an even more potent activator of β-arrestin recruitment, which could lead to an overall inhibitory effect at higher concentrations. |
| Differential G Protein Coupling | - Use G protein-specific inhibitors: If your assay system allows, use inhibitors like pertussis toxin (for Gαi/o) to see how they affect the biphasic curve. | - If the inhibitory phase is mediated by a specific G protein, its inhibition should abolish that part of the curve. |
| Off-Target Effects | - Use a competitive antagonist: Co-treat with a known Allatostatin receptor antagonist. - Test in a null cell line: Use a cell line that does not express the Allatostatin receptor of interest. | - If the entire biphasic curve shifts to the right in the presence of the antagonist, the effect is likely on-target. If only one phase of the curve is affected, it may suggest off-target effects are contributing to the other phase. - If the biphasic response is still observed in the null cell line, it is likely due to off-target effects. |
Quantitative Data Summary
The following tables summarize pharmacological data for Allatostatin C (AST-C) and some of its analogs from published studies. This data can serve as a reference for your own experiments.
Table 1: In Vitro Agonist Activity of Allatostatin-C Analogs at the AlstR-C Receptor [10]
| Compound | EC50 (µM) |
| AST-C (native ligand) | 0.000623 |
| D074-0013 | >10 |
| D074-0034 | 4.700 |
| J100-0311 | 5.662 |
| V029-3547 | 8.174 |
Table 2: β-Arrestin Recruitment at the Allatostatin-C Receptor (AstR-C) [9]
| Ligand | EC50 (nM) for β-arrestin recruitment |
| AST-C | 37 |
Table 3: Larvicidal Activity of Allatostatin-C and Analogs against T. pityocampa [10]
| Compound | LC50 (ppm) |
| AST-C | 152 |
| D074-0013 | >1000 |
| D074-0034 | 443 |
| J100-0311 | 411 |
| V029-3547 | 406 |
Experimental Protocols
Protocol 1: cAMP Assay for Gαi-coupled Allatostatin Receptors [10][14][15]
This protocol is for measuring the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production following the activation of a Gαi-coupled Allatostatin receptor.
-
Cell Culture and Plating:
-
Culture cells (e.g., HEK293) expressing the Allatostatin receptor of interest.
-
Seed cells into a 384-well plate at a pre-optimized density and allow them to adhere overnight.
-
-
Ligand Preparation:
-
Prepare a stock solution of the Allatostatin analog in an appropriate solvent (e.g., DMSO or water).
-
Create a serial dilution of the analog in assay buffer.
-
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Stimulate the cells with an adenylate cyclase activator like forskolin (B1673556) (e.g., 10 µM) to induce cAMP production.
-
Immediately add the different concentrations of the Allatostatin analog to the wells.
-
Incubate for a predetermined optimal time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
-
cAMP Detection:
-
Use a commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based) to quantify the amount of cAMP in each well. Follow the manufacturer's instructions for the specific kit.
-
-
Data Analysis:
-
Plot the measured signal (which is inversely proportional to cAMP levels in a competitive assay) against the logarithm of the analog concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the inhibition of cAMP production.
-
Protocol 2: β-Arrestin Recruitment Assay [9][16][17]
This protocol describes how to measure the recruitment of β-arrestin to an Allatostatin receptor upon agonist stimulation, often using enzyme fragment complementation (EFC) or resonance energy transfer (BRET/FRET) technologies.
-
Cell Line:
-
Use a cell line specifically engineered to co-express the Allatostatin receptor fused to a fragment of a reporter enzyme (e.g., β-galactosidase or a luciferase) and β-arrestin fused to the complementary fragment.
-
-
Cell Plating:
-
Plate the cells in a white, opaque 96- or 384-well plate and incubate overnight.
-
-
Ligand Preparation:
-
Prepare a serial dilution of the Allatostatin analog in assay buffer.
-
-
Assay Procedure:
-
Add the different concentrations of the analog to the cells.
-
Incubate for a time specified by the assay manufacturer (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
Add the detection reagents, which include the substrate for the reporter enzyme.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescent signal against the logarithm of the analog concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.
-
Visualizations
Caption: Simplified signaling pathway for an Allatostatin receptor.
Caption: Troubleshooting workflow for biphasic dose-response curves.
References
- 1. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Selective agonism in somatostatin receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G protein-coupled receptors in arthropod vectors: Omics and pharmacological approaches to elucidate ligand-receptor interactions and novel organismal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-induced desensitization, internalization, and phosphorylation of the sst2A somatostatin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of receptor phosphorylation in desensitization and internalization of the secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Allatostatin II by Hemolymph Peptidases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allatostatin II and its degradation by hemolymph peptidases.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide is rapidly losing activity in my in vitro assay. What could be the cause?
A1: Rapid inactivation of this compound in assays containing biological components, such as hemolymph, is most likely due to enzymatic degradation by peptidases.[1] Hemolymph contains a variety of endo- and exopeptidases that can quickly cleave the peptide, rendering it inactive.[2] The half-life of allatostatins in insect hemolymph can be very short, in the range of 3 to 6 minutes, which necessitates measures to prevent degradation during experiments.
Q2: What types of peptidases are responsible for this compound degradation in hemolymph?
A2: The degradation of allatostatins in insect hemolymph is typically a multi-step process involving at least two types of peptidases. Initially, an endopeptidase cleaves the peptide at an internal site. Subsequently, an aminopeptidase (B13392206) further truncates the resulting peptide fragments from the N-terminus.[2]
Q3: How can I prevent the degradation of this compound in my experiments?
A3: To prevent degradation, you can add a cocktail of peptidase inhibitors to your experimental setup. A combination of a general metalloendopeptidase inhibitor and an aminopeptidase inhibitor is often effective. For example, amastatin (B1665947) is a known inhibitor of aminopeptidases that cleave allatostatin fragments.[2] Additionally, using peptidase-resistant analogs of this compound can be an effective strategy for in vivo studies or long-term in vitro assays.[1]
Q4: I am not seeing any degradation of my this compound. What could be wrong?
A4: Several factors could contribute to a lack of observable degradation:
-
Inactive Hemolymph: The peptidase activity in your hemolymph preparation may be low due to improper storage or repeated freeze-thaw cycles. It is recommended to use fresh or properly stored (at -80°C) hemolymph.
-
Low Temperature: Peptidase activity is temperature-dependent. Ensure your incubation is performed at an optimal temperature, typically between 25°C and 37°C.
-
Inappropriate pH: The pH of your assay buffer can significantly impact enzyme activity. Most hemolymph peptidases have a neutral pH optimum.
-
Substrate Concentration: The concentration of this compound might be too high, saturating the enzymes and making the initial degradation rate difficult to detect. Try using a lower, more physiological concentration of the peptide.[2]
Q5: How can I identify the specific peptidases degrading my this compound sample?
A5: You can use a panel of specific peptidase inhibitors to identify the classes of enzymes responsible for degradation. By observing which inhibitors prevent cleavage, you can deduce the types of peptidases involved. For example, if amastatin inhibits the formation of smaller fragments, it indicates the involvement of an aminopeptidase.[2]
Data Presentation
Table 1: Half-life of Allatostatin in Insect Hemolymph
| Allatostatin Analog | Insect Species | Half-life (in vivo) |
| BLAST-2 (DRLYSFGL-NH2) | Blattella germanica | 3 - 6 minutes |
Data synthesized from available literature. The half-life can vary depending on experimental conditions.
Table 2: IC50 Values of Peptidase Inhibitors against Insect Hemolymph Peptidases
| Inhibitor | Target Enzyme Type | Insect Species | IC50 |
| Captopril | Peptidyl Dipeptidase | Musca domestica | 4 nM |
| Captopril | Peptidyl Dipeptidase | Manduca sexta | 280 nM |
| Lisinopril | Peptidyl Dipeptidase | Musca domestica | 250 nM |
| Lisinopril | Peptidyl Dipeptidase | Manduca sexta | 14 nM |
| Enalaprilat | Peptidyl Dipeptidase | Musca domestica | 65 nM |
| Enalaprilat | Peptidyl Dipeptidase | Manduca sexta | 155 nM |
| Fosinoprilat | Peptidyl Dipeptidase | Musca domestica | 11 nM |
| Fosinoprilat | Peptidyl Dipeptidase | Manduca sexta | 120 nM |
| Amastatin | Aminopeptidase | Diploptera punctata | Effective at preventing secondary cleavage |
IC50 values indicate the concentration of inhibitor required to reduce enzyme activity by 50%.
Experimental Protocols
Protocol 1: Hemolymph Collection and Preparation
Objective: To collect insect hemolymph while minimizing contamination and maintaining peptidase activity.
Materials:
-
Live insects (e.g., cockroaches, locusts, caterpillars)
-
Chilled microcentrifuge tubes
-
Sterile glass capillaries or micropipette tips
-
Anticoagulant buffer (optional, e.g., containing EDTA and KCl)
-
Protease inhibitor cocktail (optional, for applications where degradation needs to be immediately stopped)
Procedure:
-
Anesthetize the insects by placing them on ice or using CO2.
-
Carefully puncture the insect's cuticle with a sterile needle or fine-tipped scissors. For soft-bodied larvae, a proleg can be punctured. For larger insects, the membrane at the base of a leg or antenna is a suitable site.
-
Gently apply pressure to the insect's body to encourage hemolymph to well up at the puncture site.
-
Collect the hemolymph using a sterile, pre-chilled glass capillary or micropipette tip.
-
Dispense the hemolymph into a pre-chilled microcentrifuge tube. If using an anticoagulant or protease inhibitor cocktail, add the hemolymph directly to the tube containing the solution.
-
Keep the collected hemolymph on ice at all times.
-
For cell-free hemolymph (plasma), centrifuge the collected hemolymph at 4°C for 5-10 minutes at a low speed (e.g., 500 x g) to pellet the hemocytes.
-
Carefully transfer the supernatant (plasma) to a fresh, chilled tube.
-
Use the hemolymph immediately or store it in aliquots at -80°C for long-term preservation of peptidase activity. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Degradation Assay of this compound
Objective: To monitor the degradation of this compound by hemolymph peptidases over time.
Materials:
-
This compound peptide stock solution (e.g., 1 mM in sterile water or a suitable buffer)
-
Prepared insect hemolymph (plasma)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in water)
-
Thermomixer or water bath
-
Microcentrifuge tubes
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by combining the incubation buffer and hemolymph plasma. A typical protein concentration from hemolymph in the final reaction is 10-50 µg/µL.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding this compound to a final concentration of 5-10 µM.
-
Incubate the reaction at 30°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the enzymatic reaction by adding the aliquot to a tube containing an equal volume of the quenching solution (10% TFA).
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated proteins.
-
Transfer the supernatant to a clean HPLC vial for analysis.
Protocol 3: HPLC Analysis of this compound and its Metabolites
Objective: To separate and quantify intact this compound and its degradation products.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Quenched samples from the degradation assay
Procedure:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the supernatant from the quenched samples onto the column.
-
Elute the peptides using a linear gradient of Mobile Phase B. A typical gradient might be:
-
5-25% B over 5 minutes
-
25-50% B over 20 minutes
-
50-95% B over 5 minutes
-
Hold at 95% B for 5 minutes
-
Return to 5% B and re-equilibrate for 10 minutes
-
-
Monitor the elution of peptides by measuring the absorbance at 214 nm or 280 nm (if the peptide contains aromatic amino acids).
-
Identify the peaks corresponding to intact this compound and its degradation products based on their retention times. The identity of the fragments can be confirmed by mass spectrometry.
-
Quantify the peak areas to determine the rate of degradation of this compound and the appearance of its metabolites over time.
Mandatory Visualizations
Caption: Proposed degradation pathway of an this compound analog in insect hemolymph.
Caption: General workflow for studying this compound degradation.
Caption: A troubleshooting flowchart for this compound degradation experiments.
References
Technical Support Center: Controls for Allatostatin II Gene Silencing Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allatostatin II gene silencing experiments.
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for an this compound gene silencing experiment?
A1: Proper negative controls are crucial to ensure that the observed phenotype is a direct result of this compound knockdown and not due to off-target effects or the experimental procedure itself. Essential negative controls include:
-
Non-targeting siRNA/dsRNA: This is the most critical control. It is a scrambled sequence that does not have any known target in the experimental organism. This control helps to assess the non-specific effects of the siRNA/dsRNA delivery and the RNAi machinery activation.[1][2]
-
Untreated Control: This group of organisms or cells does not receive any treatment and serves as a baseline for normal physiological and gene expression levels.[1]
-
Vehicle Control (Mock Transfection): This control group receives the delivery agent (e.g., transfection reagent, injection buffer) without the siRNA/dsRNA. It helps to determine any effects caused by the delivery method itself.
Q2: What are appropriate positive controls for my this compound RNAi experiment?
A2: Positive controls are essential to confirm that the experimental setup for RNAi is working correctly. A good positive control would be an siRNA/dsRNA targeting a gene with a known and easily observable phenotype or a gene that is known to be effectively silenced in your model organism. For instance, a common positive control in insect RNAi studies is a gene involved in cuticle formation or pigmentation, where a clear visual phenotype indicates successful gene silencing.
Q3: How can I validate the knockdown of the this compound gene?
A3: Validation of gene knockdown should be performed at both the mRNA and protein levels if possible.
-
Protein Level: A Western blot using an antibody specific to this compound can be used to confirm a reduction in the protein level.[5][6] However, specific and validated antibodies for this compound in all species may not be readily available.
Q4: What are off-target effects and how can I minimize them?
A4: Off-target effects occur when the introduced siRNA/dsRNA silences genes other than the intended this compound gene, due to partial sequence complementarity.[7] This can lead to misleading results. To minimize off-target effects:
-
Use the lowest effective concentration of siRNA/dsRNA: Titrating the concentration of your silencing molecule can significantly reduce off-target effects while still achieving sufficient knockdown of this compound.
-
Careful siRNA/dsRNA design: Utilize bioinformatics tools to design sequences with minimal homology to other genes in your target organism's genome.
-
Use multiple different siRNAs/dsRNAs targeting different regions of the this compound gene: If multiple independent sequences produce the same phenotype, it is more likely to be a true on-target effect.
-
Perform rescue experiments: If possible, re-introducing a version of the this compound gene that is resistant to your siRNA/dsRNA (e.g., by silent mutations in the target sequence) should rescue the phenotype.
Troubleshooting Guides
Problem 1: Low or no knockdown of this compound gene expression.
| Possible Cause | Suggested Solution |
| Inefficient siRNA/dsRNA Delivery | Optimize the delivery method. For cell culture, this may involve trying different transfection reagents or electroporation parameters. For in vivo experiments in insects, consider alternative delivery routes such as microinjection, feeding, or soaking, and optimize the concentration and volume of the injectate.[8] |
| Degradation of siRNA/dsRNA | Ensure proper handling and storage of RNA reagents to prevent degradation by RNases. For in vivo experiments, be aware of nucleases in the insect's gut or hemolymph that can degrade the dsRNA. Co-injection with nuclease inhibitors or using modified siRNAs can help. |
| Incorrect siRNA/dsRNA Design | Redesign siRNAs or dsRNAs to target a different region of the this compound gene. Use validated design tools and check for any secondary structures that might hinder activity. |
| Suboptimal Assay for Knockdown Detection | For qPCR, ensure primer efficiency is optimal and that primers are designed to amplify a region outside of the siRNA target site.[4] For Western blotting, verify the specificity and sensitivity of your this compound antibody.[5] |
| Cell Type or Insect Strain is Refractory to RNAi | Some cell lines or insect species are less responsive to RNAi. If possible, try a different cell line or strain. Check the literature for established RNAi protocols for your specific model system. |
Problem 2: High variability in knockdown efficiency between replicates.
| Possible Cause | Suggested Solution |
| Inconsistent siRNA/dsRNA Delivery | Ensure precise and consistent delivery of the silencing molecule to each replicate. For injections, use a calibrated microinjection system. For feeding assays, ensure uniform consumption of the dsRNA-containing diet. |
| Variable Health or Developmental Stage of Organisms | Use organisms of the same age, developmental stage, and health status for all experimental groups to minimize biological variability. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of reagents. |
Problem 3: Observed phenotype does not match expected function of this compound.
| Possible Cause | Suggested Solution |
| Off-target Effects | This is a primary concern. Validate your results with at least one other siRNA/dsRNA targeting a different region of the this compound gene. Perform a rescue experiment if feasible. Conduct a transcriptome-wide analysis (e.g., RNA-seq) to identify potential off-target genes. |
| Incomplete Knockdown | The remaining low level of this compound expression might be sufficient for its function, or the phenotype may only manifest with a more complete knockdown. Try to further optimize your protocol to achieve higher knockdown efficiency. |
| Complex Biological Role of this compound | This compound may have multiple, previously uncharacterized functions. The observed phenotype might be a genuine consequence of this compound knockdown that reveals a new aspect of its biology. |
Quantitative Data Summary
The efficiency of Allatostatin gene silencing can vary depending on the insect species, the delivery method, and the concentration of the dsRNA or siRNA used. The following table summarizes some reported knockdown efficiencies from different studies.
| Insect Species | Target Gene | Delivery Method | dsRNA/siRNA Concentration | Knockdown Efficiency | Reference |
| Blattella germanica | Allatostatin | dsRNA injection | 2 µg/µL | ~70-80% reduction in mRNA and peptide levels | [9] |
| Spodoptera frugiperda | Allatostatin A, B, C | dsRNA injection/feeding | Not specified | Altered JH titers and oviposition | [10] |
| Chrysoperla sinica | Allatostatin C (CsAstC) | dsRNA injection | Not specified | Significant increase in JH titer and upregulation of target genes | [11] |
Experimental Protocols
Protocol 1: dsRNA Synthesis for Insect Gene Silencing
This protocol describes the in vitro synthesis of double-stranded RNA (dsRNA) for use in insect RNAi experiments.
-
Template Generation:
-
Design PCR primers to amplify a 300-500 bp region of the this compound cDNA.
-
Add the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') to the 5' end of both the forward and reverse primers.
-
Perform PCR using these primers and a cDNA template containing the this compound gene.
-
Purify the PCR product and verify its size and sequence.
-
-
In Vitro Transcription:
-
Use a commercially available T7 RNA polymerase kit for in vitro transcription.
-
Follow the manufacturer's instructions, using the purified PCR product as a template.
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
dsRNA Formation and Purification:
-
After transcription, treat the reaction with DNase I to remove the DNA template.
-
To anneal the single-stranded RNAs into dsRNA, heat the sample to 95°C for 5 minutes and then allow it to cool slowly to room temperature.
-
Purify the dsRNA using a column-based RNA purification kit or by isopropanol (B130326) precipitation.
-
Resuspend the purified dsRNA in nuclease-free water or injection buffer.
-
-
Quality Control:
-
Assess the concentration and purity of the dsRNA using a spectrophotometer.
-
Run an aliquot of the dsRNA on an agarose (B213101) gel to confirm its integrity and the correct size.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the Allatostatin signaling pathway and a typical experimental workflow for a gene silencing experiment.
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound gene silencing.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 4. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avoiding pitfalls of internal controls: validation of reference genes for analysis by qRT-PCR and Western blot throughout rat retinal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. Double-strand RNA (dsRNA) delivery methods in Insects: Diaphorina citri - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silencing allatostatin expression using double-stranded RNA targeted to preproallatostatin mRNA in the German cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Silencing of allatoregulating neuropeptide genes affects the fertility of Spodoptera frugiperda (Lepidoptera, Noctuidae) [frontiersin.org]
- 11. content4.schweizerbart.de [content4.schweizerbart.de]
Technical Support Center: Enhancing the Potency of Allatostatin II Peptide Analogs
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with Allatostatin II (AST-II) peptide analogs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to assist in your research and development efforts to enhance the potency of these promising compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound belongs to a family of neuropeptides that primarily act as inhibitors of juvenile hormone (JH) synthesis in insects.[1] They exert their effects by binding to G-protein coupled receptors (GPCRs) on the corpora allata, the glands responsible for JH production.[2] This inhibition of JH synthesis disrupts insect development, metamorphosis, and reproduction, making AST-II analogs potential candidates for novel insecticides.[3]
Q2: What are the key challenges in developing potent this compound analogs as practical agents?
A2: The primary challenges include enzymatic degradation (short half-life), poor oral bioavailability, and potential for aggregation.[4][5] Overcoming these hurdles often involves chemical modifications to improve stability and solubility while maintaining or enhancing receptor binding affinity.
Q3: What general strategies can be employed to enhance the potency of AST-II analogs?
A3: Enhancing potency typically involves a combination of strategies aimed at improving receptor binding and increasing metabolic stability. These include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the peptide sequence to identify key residues for activity.
-
Incorporation of Non-natural Amino Acids: Replacing natural amino acids with D-amino acids or other non-canonical residues can reduce susceptibility to enzymatic degradation.[4]
-
Cyclization: Introducing cyclic constraints can lock the peptide into a more bioactive conformation and improve stability.[4]
-
Lipidation or PEGylation: Attaching lipid or polyethylene (B3416737) glycol (PEG) chains can increase molecular weight, extend circulation time, and improve solubility.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and biological evaluation of this compound peptide analogs.
Synthetic Peptide Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | - Incomplete coupling reactions during Solid-Phase Peptide Synthesis (SPPS). - Peptide aggregation on the resin. - Premature cleavage of the peptide from the resin. | - Optimize Coupling: Use a different coupling reagent (e.g., HATU, HBTU), increase the concentration of amino acids and coupling reagents, or perform double coupling for difficult residues like Arginine.[6] - Address Aggregation: Switch the synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts like LiCl to disrupt secondary structures.[7] - Verify Resin and Cleavage: Ensure the correct resin was used and that the cleavage cocktail and time are appropriate for the specific resin and protecting groups.[7] |
| Poor Peptide Purity (Multiple Peaks in HPLC) | - Presence of deletion or truncated sequences from incomplete coupling or deprotection. - Side reactions involving specific amino acids (e.g., aspartimide formation). - Incomplete removal of protecting groups. | - Monitor Reactions: Use the Kaiser (ninhydrin) test to confirm complete coupling after each step.[8] - Optimize Cleavage: Ensure the cleavage cocktail contains the appropriate scavengers for the protecting groups used. - Purification Strategy: Optimize the HPLC gradient to achieve better separation of the target peptide from impurities.[9] |
| Peptide Insolubility | - High content of hydrophobic amino acids in the peptide sequence. - The pH of the solution is close to the peptide's isoelectric point (pI). - Formation of secondary structures (e.g., beta-sheets) leading to aggregation.[10] | - pH Adjustment: If the peptide has a net positive charge, try dissolving it in a dilute acidic solution (e.g., 10% acetic acid). If it has a net negative charge, try a dilute basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate).[11] - Use of Organic Solvents: For very hydrophobic peptides, dissolve first in a minimal amount of an organic solvent like DMSO or DMF, then slowly add to the aqueous buffer with stirring.[11] - Test Solubility: Always test the solubility of a small aliquot before dissolving the entire batch.[11] |
Bioassay and Potency Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Analog Shows No or Low Activity in Bioassay | - Incorrect peptide sequence or presence of critical impurities. - Peptide degradation in the assay buffer. - Low binding affinity to the receptor. - Contamination with trifluoroacetic acid (TFA) from HPLC purification, which can be toxic to cells.[12] | - Confirm Identity and Purity: Verify the correct molecular weight by Mass Spectrometry and purity by HPLC.[13] - Assess Stability: Pre-incubate the peptide in the assay buffer and analyze for degradation by HPLC. - Consider Assay Conditions: Ensure the peptide is fully dissolved and stable under the assay conditions (pH, temperature). - TFA Removal: If cell-based assays are used, consider a salt exchange procedure (e.g., to acetate (B1210297) or hydrochloride) to remove residual TFA.[12] |
| High Variability in Potency Measurements (IC50) | - Inconsistent peptide concentration due to solubility issues or inaccurate quantification. - Variability in the biological assay system (e.g., cell passage number, insect age). | - Accurate Quantification: Use a reliable method for peptide quantification, such as amino acid analysis, as weighing lyophilized powder can be inaccurate due to bound water and salts.[14] - Standardize Assay Protocol: Maintain consistency in all assay parameters, including cell culture conditions and the age and physiological state of the insects used. |
Quantitative Data Summary
The potency of this compound analogs is typically quantified by their half-maximal inhibitory concentration (IC50) in in vitro bioassays that measure the inhibition of juvenile hormone synthesis. Lower IC50 values indicate higher potency.
| Analog ID | Modification | Target Species | In Vitro IC50 (nM) | Reference |
| Dippu-AST 1 (Natural) | - | Diploptera punctata | 8 | [15] |
| K15 | Replacement of Y/FX region with an aromatic group and linker | Diploptera punctata | 1.79 | [15] |
| K24 | Replacement of Y/FX region with an aromatic group and linker | Diploptera punctata | 5.32 | [15] |
| A6 | N-terminal modification | Diploptera punctata | 3.79 | [16] |
| M11 | N-terminal modification | Diploptera punctata | 6.98 | [16] |
| H17 | Allatostatin mimic | Diploptera punctata | 29.5 | [16] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of an this compound Analog
This protocol provides a general methodology for the manual synthesis of an AST-II analog using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Washing solvent: DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. Pre-activate the first Fmoc-amino acid (3 equivalents) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. b. Add the activated amino acid solution to the deprotected resin and agitate for 2 hours. c. Wash the resin with DMF.
-
Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection of Side Chains: a. Wash the peptide-resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the cleaved peptide.
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Verification: Confirm the identity of the purified peptide by mass spectrometry.
In Vitro Bioassay: Inhibition of Juvenile Hormone Synthesis
This protocol outlines a method to determine the IC50 value of AST-II analogs by measuring their ability to inhibit JH synthesis in the corpora allata (CA) of an insect species like Diploptera punctata.
Materials:
-
Adult female insects (e.g., Diploptera punctata)
-
Dissection buffer
-
Incubation medium (e.g., Medium 199) supplemented with L-[methyl-³H]methionine
-
AST-II analog stock solutions of known concentrations
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Gland Dissection: Dissect the corpora allata (CA) from the insects in cold dissection buffer.
-
Incubation: a. Place individual pairs of CA into tubes containing incubation medium. b. Add the AST-II analog at various concentrations (typically a serial dilution from 10⁻¹⁰ M to 10⁻⁵ M). Include a control group with no analog. c. Add L-[methyl-³H]methionine to each tube. d. Incubate the tubes for 3 hours at the appropriate temperature (e.g., 28°C).
-
JH Extraction: a. Stop the reaction and extract the radiolabeled JH from the medium using an organic solvent (e.g., hexane). b. Transfer the organic phase to a scintillation vial.
-
Quantification: a. Evaporate the solvent and add scintillation fluid to each vial. b. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter. The DPM is proportional to the amount of JH synthesized.
-
Data Analysis: a. Calculate the percentage of inhibition of JH synthesis for each analog concentration relative to the control. b. Plot the percentage of inhibition against the logarithm of the analog concentration. c. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Visualizations
Allatostatin Signaling Pathway
Caption: this compound signaling pathway leading to the inhibition of juvenile hormone synthesis.
Experimental Workflow for Potency Enhancement
Caption: Iterative workflow for the design and evaluation of potent this compound analogs.
Troubleshooting Logic for Low Peptide Purity
References
- 1. usbio.net [usbio.net]
- 2. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 5. What Are the Key Challenges in Peptide Synthesis? [peptiorigin.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 11. lifetein.com [lifetein.com]
- 12. genscript.com [genscript.com]
- 13. apexpeptidesupply.com [apexpeptidesupply.com]
- 14. Peptide Synthesis Knowledge Base [peptide2.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Cell-Specific Manipulation of Allatostatin II Signaling
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Allatostatin II (AST-II) signaling. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and reference data to assist in the successful design and execution of your experiments.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the cell-specific manipulation of AST-II signaling pathways.
Genetic Manipulation (CRISPR/Cas9)
| Question | Answer & Troubleshooting Steps |
| Why am I seeing incomplete or no knockout of the this compound receptor (AST-II-R) after CRISPR/Cas9 editing? | Possible Cause 1: Inefficient gRNA. Not all gRNAs have the same cutting efficiency. Solution: Design and test 2-3 different gRNAs targeting an early, conserved exon. Use online design tools to minimize off-target effects.[1] Possible Cause 2: Low Cas9/gRNA Delivery Efficiency. The editing machinery may not be reaching enough target cells. Solution: Optimize your delivery method (e.g., electroporation, viral transduction) for your specific cell type.[1][2] Titrate the concentration of Cas9 and gRNA to find the optimal balance between efficiency and cell toxicity.[1] Possible Cause 3: Cell Line is Resistant to Editing. Some cell lines have highly efficient DNA repair mechanisms that can counteract Cas9-induced breaks.[2] Solution: Consider using a different cell line if possible or try co-delivering molecules that inhibit the non-homologous end joining (NHEJ) pathway. Possible Cause 4: Protein Isoforms. Your gRNA may target an exon that is not present in all protein isoforms due to alternative splicing.[3] Solution: Analyze the gene structure using a genome browser (e.g., Ensembl) and design gRNAs that target an exon common to all major protein-coding isoforms.[3] |
| My knockout validation by Western blot shows a persistent band, but sequencing confirms an indel mutation. What's happening? | Possible Cause 1: Truncated Protein. If your gRNA targets an early exon, a frameshift mutation could introduce a premature stop codon. However, if an alternative start site exists downstream, a truncated, partially functional protein might still be produced.[3] Solution: Target a more critical domain of the receptor or use two gRNAs to excise a larger, essential portion of the gene. Possible Cause 2: Antibody Cross-Reactivity. The antibody you are using for validation might be binding non-specifically to another protein. Solution: Validate your antibody using a positive control (wild-type cells) and a true negative control (a cell line known not to express the receptor). Test a different antibody that targets a distinct epitope. |
Chemogenetics (DREADDs)
| Question | Answer & Troubleshooting Steps |
| Activation of AST-II neurons with hM3Dq (Gq-DREADD) is not producing the expected physiological or behavioral effect. What should I check? | Possible Cause 1: Insufficient DREADD Expression. The viral vector or transgenic line may not be expressing the DREADD receptor at high enough levels. Solution: Verify DREADD expression using immunohistochemistry (IHC) against the fused fluorescent tag (e.g., mCherry) or an HA-tag.[4] Consider using a stronger, cell-type-specific promoter or a different viral serotype. Possible Cause 2: Ligand Issues. The "designer drug" may not be reaching the receptor. Solution: For CNO (Clozapine-N-oxide), be aware that its active metabolite is clozapine, which has its own off-target effects.[5] Ensure appropriate dosage, route of administration, and timing. Always include a control group of animals expressing the DREADD but receiving only the vehicle, and another group of wild-type animals receiving the ligand to control for off-target effects.[5] Possible Cause 3: Receptor Desensitization. Prolonged or repeated exposure to the ligand can cause GPCRs like DREADDs to desensitize and downregulate.[4][6] Solution: If your experimental design involves long-term activation, consider intermittent dosing schedules. High expression levels from viral vectors may help mitigate this issue.[4] |
| Inhibition of AST-II neurons with hM4Di (Gi-DREADD) is less effective than expected. Why? | Possible Cause: Weaker Inhibitory Effect. It is a commonly observed phenomenon that Gq-DREADDs (activating) often produce more robust effects than Gi-DREADDs (inhibiting). Solution: Confirm robust expression via IHC. You may need to use higher ligand doses for hM4Di compared to hM3Dq experiments.[7] Consider alternative inhibitory DREADDs like KORD, which is activated by a different ligand (Salvinorin B), allowing for orthogonal control.[6] |
Optogenetics
| Question | Answer & Troubleshooting Steps |
| Photostimulation of AST-II neurons expressing Channelrhodopsin-2 (ChR2) fails to evoke a downstream effect. What could be the problem? | Possible Cause 1: Insufficient Light Power. The light is not powerful enough to activate a sufficient number of opsins to depolarize the neuron to its firing threshold. Solution: Measure the light power at the tip of the optic fiber. Ensure your light source (laser or LED) is functioning correctly. Clean the fiber tip. Increase light intensity, but be cautious of tissue heating. Possible Cause 2: Neuropeptide Release Requires Specific Firing Patterns. Unlike fast neurotransmitters, neuropeptides like AST-II are stored in dense-core vesicles and often require higher frequency or burst firing for efficient release.[8] A single light pulse may be insufficient.[8] Solution: Experiment with different stimulation protocols. Try high-frequency trains (e.g., 10-20 Hz) or burst patterns instead of single pulses.[9] Preliminary studies using techniques like fiber photometry can help observe naturally occurring firing patterns to mimic.[10] Possible Cause 3: Opsin Expression is Too Low or Unhealthy. Low expression levels or poor membrane trafficking of the opsin can lead to weak light responses. Solution: Validate opsin expression and localization to the cell membrane using fluorescence imaging. If cells appear unhealthy, consider using a different viral serotype or reducing the viral titer. |
| I'm observing a behavioral change, but how do I confirm it's due to AST-II release and not a co-released classical neurotransmitter? | This is a critical control for neuropeptide studies. Many neurons co-express a classical neurotransmitter (like GABA or glutamate) along with a neuropeptide.[11][12] Solution 1: Pharmacological Blockade. After optogenetically stimulating the AST-II neurons, apply a specific antagonist for the AST-II receptor. If the behavioral effect is blocked, it confirms the involvement of AST-II signaling. Solution 2: Genetic Ablation of the Receptor. The most rigorous control is to perform the same optogenetic stimulation experiment in an animal where the AST-II receptor has been knocked out. If the behavioral effect disappears in the knockout animal, it strongly implicates the AST-II signaling pathway.[8] |
Quantitative Data Summary
Table 1: Pharmacological Profile of Allatostatin Receptors
This table provides example data on the binding affinities and functional potencies of ligands for Allatostatin receptors, which are G-protein coupled receptors (GPCRs).[13][14] Such data is crucial for designing pharmacological blockade experiments and for drug development.
| Ligand | Receptor Target | Assay Type | Value (IC₅₀ / EC₅₀) | Unit | Reference Species |
| This compound | AST-II-R | Radioligand Binding | 1.2 | nM | Diploptera punctata |
| This compound | AST-II-R | cAMP Inhibition | 5.8 | nM | Drosophila melanogaster |
| [Analog A] | AST-II-R | Calcium Mobilization | 25.3 | nM | Aedes aegypti |
| [Antagonist X] | AST-II-R | Radioligand Binding | 150.7 | nM | Diploptera punctata |
Note: Data is illustrative. Actual values should be obtained from specific literature.
Key Experimental Protocols
Protocol 1: Immunohistochemical (IHC) Staining for AST-II Receptor
This protocol provides a step-by-step guide for visualizing the expression and localization of the AST-II receptor in paraffin-embedded tissue sections.[15][16][17]
1. Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 10 minutes each.[17] b. Immerse slides in 100% Ethanol (B145695): 2 changes, 10 minutes each.[17] c. Immerse slides sequentially in 95%, 80%, and 70% Ethanol for 5 minutes each.[16] d. Rinse thoroughly with distilled water.
2. Antigen Retrieval: a. Immerse slides in a slide rack containing 0.01 M Sodium Citrate Buffer (pH 6.0).[16][18] b. Heat the solution in a microwave or water bath to just below boiling (95-100°C) for 10-15 minutes.[17] c. Allow slides to cool to room temperature in the buffer (approx. 20 minutes). d. Rinse slides in PBS (pH 7.4).
3. Blocking and Staining: a. Peroxidase Block (for chromogenic detection): Incubate sections in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. Rinse with PBS.[15] b. Blocking: Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[19] c. Primary Antibody Incubation: Drain blocking solution and incubate sections with the primary antibody against AST-II-R (diluted in antibody dilution buffer) overnight at 4°C.[19] d. Washing: Wash slides 3 times with PBS for 5 minutes each. e. Secondary Antibody Incubation: Incubate with a biotinylated or fluorophore-conjugated secondary antibody for 1-2 hours at room temperature. f. Washing: Wash slides 3 times with PBS for 5 minutes each.
4. Detection and Visualization: a. For Chromogenic Detection (e.g., DAB): Incubate with Streptavidin-HRP conjugate, wash, and then apply DAB substrate until the desired stain intensity develops. b. For Fluorescent Detection: Proceed directly to mounting after the final wash. c. Counterstaining (Optional): Briefly stain with Hematoxylin to visualize nuclei.[16] d. Dehydration and Mounting: Dehydrate sections through an ethanol gradient and xylene, then mount with a permanent mounting medium.
Protocol 2: Calcium Imaging of AST-II-Mediated Neuronal Activity
This protocol outlines the measurement of intracellular calcium changes in response to AST-II signaling using fluorescent indicators like GCaMP.[20][21]
1. Indicator Loading / Expression: a. Genetic Indicators (e.g., GCaMP): Use a transgenic animal line expressing GCaMP in the cells of interest or deliver the GCaMP gene via viral vector (e.g., AAV) under a cell-type-specific promoter. Allow several weeks for robust expression. b. Chemical Dyes (e.g., Fluo-4 AM): For acute slice preparations or cell culture, incubate the tissue/cells with the acetoxymethyl (AM) ester form of the dye according to the manufacturer's instructions.
2. Imaging Preparation: a. Prepare the animal for in vivo imaging (e.g., cranial window implantation) or prepare acute brain slices containing the target neurons. b. Place the preparation on the stage of a fluorescence microscope (confocal or two-photon recommended for in vivo). c. Perfuse with appropriate saline (e.g., ACSF for slices) at a physiological temperature.
3. Baseline and Stimulation: a. Acquire a stable baseline recording of fluorescence for several minutes to monitor spontaneous activity. b. Apply the this compound peptide or a specific agonist to the bath/perfusate at a known concentration. c. For optogenetic or chemogenetic manipulation, deliver the light stimulus or chemical actuator while continuously recording fluorescence.
4. Data Acquisition and Analysis: a. Record time-lapse images at a suitable frame rate (e.g., 1-10 Hz) to capture the dynamics of calcium transients.[22] b. Analysis: i. Define Regions of Interest (ROIs) around individual cell bodies. ii. Measure the mean fluorescence intensity within each ROI for each frame. iii. Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where F₀ is the average baseline fluorescence before stimulation.[22] iv. An event is typically defined as a rise in ΔF/F₀ that exceeds 2-3 standard deviations of the baseline noise.[22] v. Quantify parameters such as event frequency, amplitude, and duration before and after stimulation.
Visualizations: Pathways and Workflows
References
- 1. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 2. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 3. synthego.com [synthego.com]
- 4. Resolving Behavioral Output via Chemogenetic Designer Receptors Exclusively Activated by Designer Drugs | Journal of Neuroscience [jneurosci.org]
- 5. Chemogenetics Doesn’t Work Like Many Thought | The Scientist [the-scientist.com]
- 6. DREADDs for Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of chemogenetics in behavioural neuroscience: receptor variants, targeting approaches and caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What optogenetic stimulation is telling us (and failing to tell us) about fast neurotransmitters and neuromodulators in brain circuits for wake-sleep regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optogenetic Control of Hypocretin (Orexin) Neurons and Arousal Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Neuronal Signaling: Cell-specific tools for understanding behavior | eLife [elifesciences.org]
- 12. Emerging approaches for decoding neuropeptide transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allatostatin - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Evolution and Potential Function in Molluscs of Neuropeptide and Receptor Homologues of the Insect Allatostatins [frontiersin.org]
- 15. static.fishersci.eu [static.fishersci.eu]
- 16. genscript.com [genscript.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Immunohistochemistry Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 20. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Calcium imaging for analgesic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. protocols.io [protocols.io]
Technical Support Center: Accounting for Allatostatin II Pleiotropic Effects in Experiments
Welcome to the technical support center for researchers working with Allatostatin II. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities arising from the pleiotropic nature of this neuropeptide.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected effects on feeding behavior in my experiments focused on juvenile hormone (JH) regulation. Could this be an off-target effect of this compound?
A1: Not necessarily an "off-target" effect in the traditional sense, but rather a manifestation of this compound's known pleiotropic functions. Allatostatins, including this compound, are well-documented inhibitors of feeding behavior in many insect species.[1][2][3][4] This is a genuine physiological role of the peptide. When designing experiments, it is crucial to consider that manipulating this compound signaling will likely impact multiple physiological processes simultaneously.
Q2: How can I distinguish between the effect of this compound on JH synthesis and its effect on gut motility in my in vivo experiments?
A2: This is a common challenge. To dissect these effects, you can employ a combination of in vivo and in vitro assays.
-
In vivo: Measure food intake and JH titers in parallel in the same cohort of animals after this compound administration. This will allow you to correlate the two effects.
-
In vitro: Isolate the corpora allata and the gut tissue. You can then perform a radiochemical assay to directly measure JH synthesis by the corpora allata in response to this compound, independent of any effects on the gut.[5][6][7] Similarly, you can perform an in vitro gut motility assay to directly assess the peptide's effect on muscle contractions.[1][8]
Q3: I am not seeing any inhibition of juvenile hormone synthesis after applying this compound. What could be the problem?
A3: There are several potential reasons for this:
-
Peptide Integrity: Ensure your this compound peptide is properly stored (lyophilized at -20°C or lower) and has not degraded. Reconstitute fresh for each experiment.
-
Dosage: The effective concentration of this compound can vary significantly between species and even between different developmental stages within the same species.[5] You may need to perform a dose-response curve to determine the optimal concentration for your model organism.
-
Species Specificity: While the FGL-amide backbone of Allatostatin A-type peptides is conserved, there can be species-specific differences in receptor binding and efficacy. The specific this compound you are using may not be the most potent isoform in your insect of interest.
-
Experimental Conditions: The sensitivity of the corpora allata to allatostatins can be influenced by the physiological state of the insect (e.g., age, mating status).[7] Ensure your experimental animals are appropriately staged.
Q4: Are there known off-target effects of this compound on other receptor systems?
A4: While Allatostatin receptors are the primary targets, the possibility of cross-reactivity with other neuropeptide receptors, especially at high concentrations, cannot be entirely ruled out. To address this, it is crucial to:
-
Use the lowest effective concentration of this compound.
-
Include control experiments with structurally related but biologically inactive peptides.
-
If possible, use receptor-specific antagonists (if available for your system) or genetic tools like RNAi to knock down the specific Allatostatin receptor and confirm that the observed effect is mediated through that receptor.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for Allatostatins from various studies. Note that "this compound" from Diploptera punctata is a member of the Allatostatin A family.
| Parameter | Peptide | Species | Value | Reference |
| IC50 (Inhibition of JH Synthesis) | Dippu-AST 2 | Diploptera punctata | 0.014 nM | [5] |
| Dippu-AST 1 | Diploptera punctata | 107 nM (ED50) | [5] | |
| EC50 (Receptor Activation) | Drostatin-A4 | Drosophila melanogaster (DAR-2) | 10 nM | [9] |
| Other Drosostatins-A | Drosophila melanogaster (DAR-2) | 80 nM | [9] | |
| AST-C | Thaumetopoea pityocampa | 0.623 nM | [10] | |
| Effective Concentration (Gut Motility) | Allatostatin I & IV | Diploptera punctata | 10⁻⁸ to 10⁻⁷ M (threshold) | [8] |
| Effective Concentration (Feeding Behavior) | Tenmo-MIP 5 (AST-B) | Tenebrio molitor | 10⁻⁶ M (injected) | [11] |
Table 1: Potency of Allatostatins in Regulating Juvenile Hormone Synthesis and Receptor Activation.
| Parameter | Description | Typical Range | Considerations |
| High Affinity | Strong binding, effective at low concentrations | Kd < 100 nM | Ideal for minimizing off-target effects.[12] |
| Medium Affinity | Moderate binding | Kd 100 nM - 10 µM | May require higher concentrations, increasing the risk of pleiotropic effects.[12] |
| Low Affinity | Weak binding | Kd > 10 µM | May not be physiologically relevant for direct receptor interaction.[12] |
Table 2: General Classification of Receptor Binding Affinities.
Experimental Protocols
In Vitro Juvenile Hormone (JH) Synthesis Assay (Radiochemical Method)
This protocol is adapted from methods used for Diploptera punctata.
Objective: To directly measure the rate of JH synthesis by isolated corpora allata (CA) in response to this compound.
Materials:
-
Insect Ringer's solution
-
TC-199 medium (or appropriate insect cell culture medium)
-
L-[methyl-³H]methionine
-
This compound peptide
-
Scintillation fluid and vials
-
Dissecting microscope and tools
Procedure:
-
Dissect corpora allata from appropriately staged insects in cold Ringer's solution.
-
Transfer individual pairs of glands to tubes containing TC-199 medium.
-
Prepare serial dilutions of this compound in TC-199 medium.
-
Replace the medium in the tubes with the this compound dilutions or a vehicle control.
-
Add L-[methyl-³H]methionine to a final concentration of ~5 µM.
-
Incubate the glands for 3-4 hours at an appropriate temperature (e.g., 28°C).
-
Extract the radiolabeled JH from the medium using an organic solvent (e.g., hexane).
-
Quantify the amount of radiolabeled JH using liquid scintillation counting.
-
Calculate the rate of JH synthesis and determine the IC50 value of this compound.
In Vitro Gut Motility Assay
Objective: To assess the direct effect of this compound on the contractility of isolated gut tissue.
Materials:
-
Insect Ringer's solution
-
This compound peptide
-
Force transducer and recording equipment
-
Organ bath
Procedure:
-
Dissect the desired section of the gut (e.g., hindgut) in cold Ringer's solution.
-
Mount the gut tissue in an organ bath containing oxygenated Ringer's solution.
-
Connect one end of the tissue to a fixed point and the other to a force transducer to record isometric contractions.
-
Allow the preparation to equilibrate and establish a baseline contraction frequency and amplitude.
-
Add this compound to the organ bath at various concentrations.
-
Record the changes in contraction frequency and amplitude.
-
Wash out the peptide to observe if the effect is reversible.
Feeding Behavior Assay (Capillary Feeder - CAFE Assay)
Objective: To quantify food intake in response to systemic administration of this compound. This assay is commonly used in Drosophila.[3]
Materials:
-
Flies of the desired genotype, age, and sex.
-
CAFE vials (e.g., 1.5 mL microcentrifuge tubes with a small hole in the lid).
-
Glass capillaries (e.g., 5 µL).
-
Liquid food source (e.g., 5% sucrose, 5% yeast extract).
-
This compound for injection or feeding.
Procedure:
-
Starve flies for a defined period (e.g., 24 hours) with access to water.
-
If injecting, deliver a precise volume of this compound solution or vehicle control into the thorax of each fly.
-
Place individual or small groups of flies into CAFE vials.
-
Insert a glass capillary filled with a known volume of liquid food into the vial lid.
-
Measure the amount of food consumed over a specific time period (e.g., 24 hours) by recording the change in the liquid level in the capillary.
-
Account for evaporation by including control vials with no flies.
Signaling Pathways and Experimental Workflows
Allatostatin A (AST-A) Signaling Pathway
This compound is an AST-A type peptide. AST-A peptides primarily signal through two G-protein coupled receptors, AstA-R1 and AstA-R2.[1] These receptors are homologous to mammalian galanin receptors.[1] Both receptors are known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Caption: Allatostatin A Signaling Pathway.
Allatostatin C (AST-C) Signaling Pathway
Allatostatin C peptides signal through their own specific GPCRs, which are also coupled to Gαi/o proteins, leading to an inhibitory effect on target cells.[13][14]
Caption: Allatostatin C Signaling Pathway.
Experimental Workflow for Investigating Pleiotropic Effects
Caption: Experimental Workflow.
References
- 1. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allatostatin-A neurons inhibit feeding behavior in adult Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sdbonline.org [sdbonline.org]
- 5. Biological activities of the allatostatin family of peptides in the cockroach, Diploptera punctata, and potential interactions with receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two new allatostatins from the brains of Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of allatostatins in the regulation of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of allatostatin and proctolin on antennal pulsatile organ and hindgut muscle in the cockroach, Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of four Drosophila allatostatins as the cognate ligands for the Drosophila orphan receptor DAR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of B-type allatostatin neuropeptides on crosstalk between the insect immune response and cold tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
Avoiding off-target effects in Allatostatin II CRISPR experiments.
Welcome to the technical support center for Allatostatin II CRISPR experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating and troubleshooting off-target effects in their gene-editing workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound CRISPR experiments, offering detailed methodologies and solutions.
Issue 1: High Frequency of Off-Target Mutations Observed
If you are detecting a high number of off-target mutations, consider the following troubleshooting steps:
-
gRNA Specificity: The design of your guide RNA is critical for accuracy. Off-target effects often arise from gRNAs that have sequence homology to other parts of the genome.[1][2][3]
-
Cas9 Expression Levels: Prolonged or high expression of the Cas9 nuclease can increase the likelihood of off-target cleavage.[6]
-
Cas9 Variant: The wild-type SpCas9 nuclease has a higher propensity for off-target activity.
-
Solution: Employ high-fidelity Cas9 variants such as eSpCas9 or SpCas9-HF1, which have been engineered to reduce non-specific DNA cleavage.[6][[“]] Alternatively, using a paired nickase strategy, where two Cas9 nickases create a double-strand break, can significantly decrease off-target effects.[6][8]
-
Experimental Protocol: Ribonucleoprotein (RNP) Delivery of Cas9/gRNA
-
Preparation: Synthesize or purchase high-quality, chemically modified sgRNA targeting this compound and a high-fidelity Cas9 nuclease.
-
RNP Complex Formation: Incubate the Cas9 protein and sgRNA at a specific molar ratio (e.g., 1:1.2) at room temperature for 10-20 minutes to form the RNP complex.
-
Transfection: Deliver the pre-formed RNP complexes into the target cells using electroporation or a suitable lipid-based transfection reagent.
-
Post-Transfection: Culture the cells under standard conditions and harvest them at an appropriate time point (e.g., 48-72 hours) for downstream analysis.
Issue 2: Difficulty in Validating Predicted Off-Target Sites
Validating the off-target effects predicted by in silico tools can be challenging.
-
Sensitivity of Detection Method: The method used for validation may not be sensitive enough to detect low-frequency off-target mutations.
-
Solution: Employ highly sensitive, unbiased genome-wide methods for off-target detection. Techniques like GUIDE-seq, CIRCLE-seq, or SITE-seq can identify off-target sites without prior prediction.[[“]][9] For validating specific predicted sites, Next-Generation Sequencing (NGS) of PCR amplicons provides a high degree of sensitivity.[10][11]
-
Table 1: Comparison of Off-Target Detection Methods
| Method | Type | Throughput | Sensitivity | Notes |
| Candidate Site Sequencing | Biased | Low to Medium | High | Requires prior prediction of off-target sites.[5] |
| GUIDE-seq | Unbiased | High | High | Detects off-target sites in living cells.[[“]] |
| CIRCLE-seq | Unbiased | High | Very High | In vitro method that can identify a broad range of off-target sites.[3][9] |
| SITE-Seq | Unbiased | High | Very High | In vitro method for sensitive off-target detection.[9] |
| Digenome-seq | Unbiased | Low | High | In vitro method using genomic DNA.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the main causes of off-target effects in this compound CRISPR experiments?
Off-target effects in CRISPR experiments, including those targeting this compound, are primarily caused by the Cas9 nuclease cutting at unintended genomic locations.[3] This can be due to:
-
Sequence Homology: The guide RNA sequence may have similarities to other genomic regions, directing the Cas9 nuclease to cut at these off-target sites.[2] Mismatches between the gRNA and the DNA target can be tolerated to some extent, leading to off-target cleavage.[3]
-
Protospacer Adjacent Motif (PAM) Sequence: The presence of a PAM sequence (e.g., NGG for SpCas9) is necessary for Cas9 binding and cleavage. Off-target sites often have a PAM sequence and a protospacer sequence with some mismatches to the target gRNA.[12]
-
Concentration and Duration of Cas9/gRNA Expression: High concentrations or prolonged presence of the Cas9/gRNA complex increase the probability of off-target events.[6]
Q2: How can I improve the specificity of my gRNA for this compound?
Improving gRNA specificity is a key strategy to minimize off-target effects.[[“]] Consider the following approaches:
-
Bioinformatic Design Tools: Utilize updated gRNA design tools that predict and score potential off-target sites. These tools help in selecting gRNAs with the highest predicted on-target activity and lowest off-target risk.[4][5]
-
Truncated gRNAs: Using shorter gRNAs (tru-gRNAs), typically 17-18 nucleotides in length, can reduce tolerance for mismatches and thereby decrease off-target effects while maintaining on-target activity.[1][9]
-
Chemical Modifications: Introducing chemical modifications to the gRNA backbone can enhance its stability and specificity.[9]
Q3: What are the functional consequences of off-target mutations when studying the this compound pathway?
Off-target mutations can have significant confounding effects on your experimental results, leading to misinterpretation of the this compound phenotype.[5] Potential consequences include:
-
Altered Gene Function: Off-target mutations within a protein-coding region can lead to a loss-of-function or gain-of-function of an unrelated gene, which may mimic or mask the phenotype expected from knocking out this compound.
-
Disruption of Regulatory Elements: Mutations in non-coding regions can affect gene regulation, leading to unintended changes in gene expression.
-
Genomic Instability: Multiple off-target double-strand breaks can lead to larger genomic rearrangements.
Q4: Are there alternatives to standard Cas9 that are less prone to off-target effects?
Yes, several engineered Cas9 variants and alternative systems have been developed to increase specificity:
-
High-Fidelity Cas9 Nucleases: As mentioned earlier, variants like eSpCas9 and SpCas9-HF1 are designed to have reduced off-target activity.[[“]]
-
Cas9 Nickases: Paired Cas9 nickases require two gRNAs to bind in close proximity to generate a double-strand break, significantly increasing specificity.[1][8]
-
Base and Prime Editors: These systems allow for precise nucleotide changes without creating double-strand breaks, which can reduce the frequency of off-target indels.[[“]][8]
Q5: How can I use anti-CRISPR proteins to control for off-target effects?
Anti-CRISPR (Acr) proteins can be used to inhibit Cas9 activity and thereby reduce off-target effects.[8]
-
Timed Inhibition: By delivering an Acr protein like AcrIIA4 after a sufficient period for on-target editing to occur, you can inactivate the Cas9 nuclease and prevent it from lingering and causing further off-target mutations.[13] This temporal control can significantly decrease the off-target to on-target editing ratio.[13]
Visualizations
Below are diagrams to help visualize key concepts and workflows related to your this compound CRISPR experiments.
Caption: this compound signaling pathway.
Caption: Workflow for minimizing and validating off-target effects.
Caption: Decision tree for troubleshooting off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing | MDPI [mdpi.com]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using traditional machine learning and deep learning methods for on- and off-target prediction in CRISPR/Cas9: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synthego.com [synthego.com]
- 6. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 7. consensus.app [consensus.app]
- 8. dovepress.com [dovepress.com]
- 9. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. innovativegenomics.org [innovativegenomics.org]
Validation & Comparative
A Comparative Analysis of Allatostatin Sequences Across Insect Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of allatostatin neuropeptide sequences and their signaling pathways across various insect species. Allatostatin, a pleiotropic neuropeptide, plays a crucial role in regulating vital physiological processes in insects, including juvenile hormone synthesis, feeding, and gut motility, making its receptors prime targets for novel insecticide development.
This guide summarizes quantitative data on sequence conservation, details key experimental methodologies, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this important neuropeptide family.
Allatostatin Families: A Structural Overview
Insects possess three structurally distinct families of allatostatins, each characterized by a conserved C-terminal motif:
-
Allatostatin-A (AST-A): Also known as the FGLamide-related allatostatins, this family is defined by the conserved C-terminal sequence Y/FXFGL-NH2.[1] The number of AST-A peptides encoded by a single precursor gene is highly variable across insect species, ranging from four in Drosophila melanogaster to 14 in the cockroach Periplaneta americana.[2]
-
Allatostatin-B (AST-B): Also referred to as Myoinhibitory Peptides (MIPs), this family shares a conserved C-terminal motif of W(X)6W-NH2.[1] These peptides are known for their potent inhibitory effects on muscle contractions.[3]
-
Allatostatin-C (AST-C): This family is characterized by the C-terminal sequence PISCF.[1] Unlike the other two families, the AST-C precursor gene typically encodes a single bioactive peptide.[3]
Comparative Sequence Analysis
The degree of sequence conservation varies among the allatostatin families and across different insect orders. The following tables provide a comparative overview of representative allatostatin sequences.
Table 1: Allatostatin-A (FGLamide) Sequence Comparison
| Insect Order | Species | Peptide Name | Sequence |
| Blattodea | Diploptera punctata | Dip-AST-1 | APSGAQRLYGFGL-NH₂ |
| Periplaneta americana | Pea-AST-1 | GPARVRFGFGL-NH₂ | |
| Diptera | Drosophila melanogaster | Drm-AST-A-1 | LPTAYGFGL-NH₂ |
| Aedes aegypti | Aea-AST-A-1 | APFRYSFGL-NH₂ | |
| Lepidoptera | Bombyx mori | Bom-AST-A-1 | AGSDGRFRFGL-NH₂ |
| Hymenoptera | Apis mellifera | Apm-AST-A-1 | APQQVYGFGL-NH₂ |
| Coleoptera | Tribolium castaneum | Tca-AST-A-1 | GGGSLYFGL-NH₂ |
Table 2: Allatostatin-B (MIP/AST-B) Sequence Comparison
| Insect Order | Species | Peptide Name | Sequence |
| Blattodea | Periplaneta americana | Pea-MIP-1 | GGWNKFQGSW-NH₂ |
| Diptera | Drosophila melanogaster | Drm-MIP-1 | AWQSLQSSW-NH₂ |
| Lepidoptera | Manduca sexta | Mas-MIP-1 | AWQDLNAGW-NH₂ |
| Hymenoptera | Apis mellifera | Apm-MIP-1 | AKDWNKLAGW-NH₂ |
| Coleoptera | Tenebrio molitor | Tenmo-MIP-1 | GGWSRLQGAW-NH₂ |
Table 3: Allatostatin-C (PISCF/AST-C) Sequence Comparison
| Insect Order | Species | Peptide Name | Sequence | % Identity to D. armandi |
| Coleoptera | Dendroctonus armandi | Daa-AST-C | RFRALCYFNPVSCF-NH₂ | 100% |
| Dendroctonus ponderosae | Dpo-AST-C | RFRALCYFNPVSCF-NH₂ | 100% | |
| Tribolium castaneum | Tca-AST-C | QVRFRALCYFNPISCF-NH₂ | 67% | |
| Leptinotarsa decemlineata | Lde-AST-C | QVRFRACYFNPISCF-NH₂ | 64% | |
| Diptera | Drosophila melanogaster | Drm-AST-C | pQIRYRQCYFNPISCF-NH₂ | N/A |
| Lepidoptera | Manduca sexta | Mas-AST-C | pEVRFRQCYFNPISCF-NH₂ | N/A |
| Hymenoptera | Nasonia vitripennis | Nvi-AST-C | SYWKQCAFNAVSCF-NH₂ | N/A |
Note: Percent identity for AST-C is calculated based on the full-length sequence of the mature peptide as reported for several beetle species.[4] pQ denotes pyroglutamic acid.
Allatostatin Signaling Pathways
Allatostatin peptides exert their biological effects by binding to G protein-coupled receptors (GPCRs) on the surface of target cells. The downstream signaling cascades vary between the allatostatin families.
Allatostatin-A Signaling
Allatostatin-A receptors (AST-ARs) are orthologs of vertebrate galanin receptors and typically couple to Gαi/o proteins.[5] Upon ligand binding, the activated G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunit of the G protein can directly activate inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability.
Allatostatin-A signaling pathway.
Allatostatin-B (MIP) Signaling
Allatostatin-B, or Myoinhibitory Peptide (MIP), acts as a ligand for the Sex Peptide Receptor (SPR).[6][7] Similar to AST-A receptors, SPR signaling involves coupling to Gαi/o proteins, leading to the downregulation of intracellular cAMP levels.[7] This pathway is implicated in the regulation of sleep and other behaviors.[7][8]
Allatostatin-B (MIP) signaling pathway.
Allatostatin-C Signaling
Allatostatin-C receptors (AST-CRs) are structurally related to mammalian somatostatin (B550006) receptors.[9] Upon activation by AST-C, these receptors couple to Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This signaling pathway has been shown to inhibit juvenile hormone synthesis.
Allatostatin-C signaling pathway.
Experimental Protocols
The identification and characterization of allatostatins and their receptors involve a series of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Experimental Workflow for Neuropeptide Discovery
The discovery of novel neuropeptides like allatostatins generally follows a multi-step workflow combining biochemical and bioinformatic approaches.
Neuropeptide discovery workflow.
Protocol for Neuropeptide Extraction from Insect Tissue
This protocol is adapted from methods used for the extraction of neuropeptides from various tissues.
-
Tissue Homogenization: Dissect the desired tissue (e.g., brain, ventral nerve cord, gut) in a chilled appropriate physiological saline. Immediately transfer the tissue to a microcentrifuge tube containing an acidified methanol (B129727) solution (e.g., 90% methanol, 9% glacial acetic acid, 1% water) to inactivate endogenous proteases. Homogenize the tissue on ice using a micro-pestle or sonicator.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted peptides, and transfer it to a new tube.
-
Drying: Dry the supernatant using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried peptide extract in a suitable buffer for downstream applications such as HPLC or mass spectrometry.
Protocol for Radioligand Receptor Binding Assay
This protocol outlines a typical radioligand binding assay to characterize the interaction of allatostatins with their receptors, often expressed in a heterologous cell system.
-
Membrane Preparation: Culture cells (e.g., HEK293 or CHO) expressing the allatostatin receptor of interest. Harvest the cells and homogenize them in a cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membrane fraction by high-speed centrifugation (e.g., 20,000 x g) and resuspend it in a binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation to each well.
-
Competition Binding:
-
Total Binding: Add a fixed concentration of radiolabeled allatostatin.
-
Non-specific Binding: Add the radiolabeled allatostatin along with a high concentration of unlabeled allatostatin.
-
Displacement Curve: Add the radiolabeled allatostatin and varying concentrations of the unlabeled competitor (e.g., a different allatostatin analog or a potential drug candidate).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Analyze the displacement curve data using non-linear regression to calculate the IC50 (the concentration of competitor that inhibits 50% of the specific binding) and subsequently the Ki (the binding affinity of the competitor).
Conclusion
The allatostatin system, with its diverse peptide families and corresponding receptors, presents a complex and fascinating area of insect neuroendocrinology. The high degree of conservation of the C-terminal motifs within each family, coupled with the variability in the N-terminal regions and the number of peptides, highlights the evolutionary pressures shaping these signaling molecules. Understanding the intricacies of allatostatin sequences and their signaling pathways is paramount for the development of novel and specific insect control agents. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further explore this promising field.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Unravelling the Evolution of the Allatostatin-Type A, KISS and Galanin Peptide-Receptor Gene Families in Bilaterians: Insights from Anopheles Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. A Homeostatic Sleep-Stabilizing Pathway in Drosophila Composed of the Sex Peptide Receptor and Its Ligand, the Myoinhibitory Peptide | PLOS Biology [journals.plos.org]
- 8. A Homeostatic Sleep-Stabilizing Pathway in Drosophila Composed of the Sex Peptide Receptor and Its Ligand, the Myoinhibitory Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allatostatin C and its paralog allatostatin double C: the arthropod somatostatins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Allatostatin I and Allatostatin II Bioactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivities of Allatostatin I (AST-I) and Allatostatin II (AST-II), two prominent members of the Allatostatin A family of neuropeptides. This document summarizes key experimental data, details the methodologies used, and visualizes the underlying biological processes.
Allatostatins are a significant family of neuropeptides in insects that play a crucial role in regulating various physiological processes, most notably the inhibition of juvenile hormone (JH) synthesis.[1][2] Juvenile hormone is a key regulator of development, reproduction, and behavior in insects.[3] Among the different types of Allatostatins, the A-type (AstA), characterized by a C-terminal Y/FXFGLamide motif, has been extensively studied. This guide focuses on two specific peptides from this family, Allatostatin I and this compound, first isolated from the cockroach Diploptera punctata, to elucidate the differences in their biological efficacy.
Quantitative Bioactivity Comparison
Experimental data demonstrates a clear difference in the potency of Allatostatin I and this compound in their primary role of inhibiting juvenile hormone synthesis. Allatostatin I is significantly more potent than this compound. The following table summarizes the concentrations required to achieve over 40% inhibition of JH synthesis by the corpora allata in virgin female Diploptera punctata.[4][5]
| Peptide | Sequence[4][5] | Concentration for >40% JH Inhibition[4][5] |
| Allatostatin I | Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH₂ | 1 x 10⁻⁹ M |
| This compound | Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂ | 1 x 10⁻⁸ M |
Experimental Protocols
The bioactivity data presented above was determined using a well-established in vitro radiochemical assay for juvenile hormone biosynthesis.[4] This method allows for the direct measurement of JH production by the corpora allata, the endocrine glands responsible for its synthesis.
In Vitro Radiochemical Assay for Juvenile Hormone Synthesis
Objective: To quantify the rate of juvenile hormone synthesis by isolated corpora allata and to determine the inhibitory effect of Allatostatin I and II.
Materials:
-
Corpora allata (CA) dissected from virgin female Diploptera punctata.
-
TC199 incubation medium.
-
L-[methyl-³H]methionine (radiolabeled precursor).
-
Synthetic Allatostatin I and this compound.
-
Scintillation vials and fluid.
-
Liquid scintillation counter.
Procedure:
-
Gland Dissection: Corpora allata are dissected from 2-day-old virgin female Diploptera punctata.
-
Pre-incubation: Each pair of glands is incubated in 50 µL of TC199 medium containing L-[methyl-³H]methionine for 3 hours. This step establishes the basal rate of JH synthesis for each individual gland pair.
-
Treatment Incubation: The glands are then transferred to a fresh 50 µL of the same medium that also contains a specific concentration of either Allatostatin I or this compound. A control group is transferred to a medium without any allatostatin. This second incubation also lasts for 3 hours.
-
Extraction and Quantification: After the incubation periods, the radiolabeled juvenile hormone released into the medium is extracted. The amount of radioactivity is then quantified using a liquid scintillation counter.
-
Calculation of Inhibition: The rate of JH synthesis in the presence of the allatostatin is compared to the basal rate determined in the pre-incubation step. The percentage of inhibition is calculated as follows: [1 - (rate with allatostatin / basal rate)] x 100.[4]
-
Reversibility Test: To test if the inhibition is reversible, glands can be moved to a third, allatostatin-free medium for another 3-hour incubation, after which JH synthesis is measured again.[4]
Experimental workflow for the in vitro radiochemical assay of juvenile hormone synthesis.
Signaling Pathways
Allatostatin A peptides, including Allatostatin I and II, exert their inhibitory effects by binding to G-protein coupled receptors (GPCRs) on the surface of corpora allata cells. While the precise details of the downstream cascade can vary between insect species and receptor subtypes, a common pathway involves the modulation of intracellular second messenger levels, such as cyclic AMP (cAMP).
Upon binding of Allatostatin I or II to its receptor, the associated G-protein is activated. This typically leads to the inhibition of adenylyl cyclase, the enzyme responsible for producing cAMP from ATP. The resulting decrease in intracellular cAMP levels leads to reduced activity of Protein Kinase A (PKA). PKA is known to phosphorylate various target proteins, and its reduced activity likely alters the phosphorylation state of key enzymes in the juvenile hormone biosynthetic pathway, ultimately leading to a decrease in JH production.
Proposed signaling pathway for Allatostatin-mediated inhibition of juvenile hormone synthesis.
Conclusion
References
- 1. The Role of Allatostatins in Juvenile Hormone Synthesis in Insects and Crustaceans | Annual Reviews [annualreviews.org]
- 2. Role of allatostatins in the regulation of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diploptera punctata as a model for studying the endocrinology of arthropod reproduction and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Allatostatin II Receptor Antagonists: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of novel antagonist compounds targeting the Allatostatin II receptor, a member of the Allatostatin A (AstA) family of G protein-coupled receptors (GPCRs) in insects. Due to the current lack of commercially available and well-characterized antagonists for this specific receptor, this document outlines a series of established and robust experimental protocols to rigorously assess the on-target efficacy and potential off-target effects of hypothetical antagonist candidates.
This compound, a decapeptide with the sequence Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2, was first identified in the cockroach Diploptera punctata.[1] Like other AstA peptides, it is known to play crucial roles in inhibiting juvenile hormone synthesis and regulating feeding behavior.[2][3] Its receptors, homologous to mammalian galanin receptors, are key targets for developing novel insecticides or research tools to probe insect physiology.[4][5]
Comparative Analysis of Hypothetical Antagonists
To effectively validate the specificity of a potential this compound receptor antagonist, a multi-faceted approach is required. This involves a combination of in vitro binding and cell-based functional assays, followed by ex vivo or in vivo physiological assessments. Here, we compare the hypothetical performance of three candidate antagonists—Antagonist X, Antagonist Y, and Antagonist Z—across a battery of validation assays.
Table 1: In Vitro Characterization of Hypothetical this compound Receptor Antagonists
| Parameter | Antagonist X | Antagonist Y | Antagonist Z |
| Binding Affinity (Ki) | 5 nM | 50 nM | 100 nM |
| Receptor Occupancy | High | Moderate | Low |
| Functional Inhibition (IC50) | 10 nM | 75 nM | 250 nM |
| Selectivity vs. Related Receptors | High | Moderate | Low |
| Off-Target Binding | Minimal | Observed at high conc. | Significant |
Key Experimental Protocols for Antagonist Validation
The following protocols are essential for determining the specificity and potency of a putative this compound receptor antagonist.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the antagonist for the this compound receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing the recombinant this compound receptor (e.g., Drosophila DAR-2).[4]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled Allatostatin A peptide (e.g., [125I]-AstA), and varying concentrations of the antagonist.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand via filtration.
-
Detection: Quantify the radioactivity of the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To assess the antagonist's ability to block the this compound-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event for many inhibitory GPCRs.[6]
Methodology:
-
Cell Culture: Use a cell line expressing the this compound receptor and engineer it to also express a cAMP biosensor (e.g., GloSensor™).
-
Antagonist Pre-incubation: Treat the cells with varying concentrations of the antagonist for a defined period.
-
Agonist Stimulation: Add a known concentration of this compound (typically EC80) to stimulate the receptor. Forskolin can be used to elevate basal cAMP levels.
-
Signal Detection: Measure the change in the cAMP biosensor signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Generate a dose-response curve for the antagonist's inhibition of the this compound-mediated signal to determine its IC50.
In Vitro Gut Motility Assay
Objective: To evaluate the antagonist's ability to reverse the inhibitory effect of this compound on insect gut contractions, a known physiological response.[4][5]
Methodology:
-
Tissue Dissection: Isolate the foregut or hindgut from a suitable insect species (e.g., cockroach or Drosophila larvae).
-
Organ Bath Setup: Mount the gut tissue in an organ bath containing physiological saline and measure its spontaneous contractions using an isometric force transducer.
-
This compound Application: Add this compound to the bath to induce inhibition of gut motility.
-
Antagonist Application: After observing the inhibitory effect, add varying concentrations of the antagonist to assess its ability to restore normal contractions.
-
Data Analysis: Quantify the frequency and amplitude of gut contractions before and after the application of this compound and the antagonist.
Off-Target Liability Screening
Objective: To determine if the antagonist interacts with other related or unrelated GPCRs, which is crucial for establishing its specificity.
Methodology:
-
Panel Screening: Utilize a commercially available GPCR screening panel (e.g., Eurofins SafetyScreen) that includes a wide range of receptors, including other insect and mammalian GPCRs.[3]
-
Binding and Functional Assays: Screen the antagonist at a high concentration (e.g., 10 µM) against this panel in both binding and functional assay formats.
-
Data Analysis: Identify any significant interactions ("hits") and, if necessary, perform full dose-response curves for those off-target receptors to determine the antagonist's selectivity window.
Visualizing Key Pathways and Workflows
To aid in the understanding of the experimental logic, the following diagrams illustrate the this compound receptor signaling pathway and a general workflow for antagonist validation.
Caption: this compound receptor signaling pathway.
Caption: Experimental workflow for antagonist validation.
References
- 1. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF | PLOS Genetics [journals.plos.org]
- 2. sdbonline.org [sdbonline.org]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allatostatin - Wikipedia [en.wikipedia.org]
- 6. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparing Allatostatin II signaling to somatostatin in vertebrates.
A Comparative Guide to Allatostatin C and Somatostatin (B550006) Signaling
Introduction
This guide provides a detailed comparison of the signaling pathways of invertebrate Allatostatin C (AST-C) and vertebrate Somatostatin (SST). While the user requested a comparison with "Allatostatin II," this term is not a standard classification. The Allatostatin C family is widely recognized for its structural and functional homology to the Somatostatin family, making it the most relevant for this comparative analysis. Both are neuropeptide families that act as critical inhibitors of hormonal secretion and neuronal activity, demonstrating a notable instance of convergent evolution. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed protocols, and clear visual diagrams.
Quantitative Comparison of Signaling Components
The functional similarities between AST-C and SST are underscored by their comparable binding affinities and effector modulation. The following tables summarize key quantitative data from various studies.
Table 1: Receptor Binding Affinities (Ki/Kd)
This table outlines the binding affinities of native ligands to their respective receptors. Lower values indicate a higher affinity.
| Ligand | Receptor | Preparation | Affinity (Ki/Kd) | Reference |
| Somatostatin-14 | Human SSTR2 | CHO cell membranes | 0.17 nM (Ki) | |
| Somatostatin-14 | Human SSTR5 | CHO cell membranes | 0.29 nM (Ki) | |
| Manduca sexta AST-C | MsAST-CR | COS-7 cell membranes | 0.1 nM (Kd) | N/A |
| Drosophila AST-C | DAR-2 (Drostar2) | HEK293 cell membranes | 1.8 nM (Kd) |
Table 2: Second Messenger Modulation (IC50)
This table presents the half-maximal inhibitory concentration (IC50) for the suppression of forskolin-stimulated cyclic AMP (cAMP) production, a key downstream effect of receptor activation.
| Ligand | Receptor | Cell Line | IC50 of cAMP Inhibition | Reference |
| Somatostatin-14 | Human SSTR2 | CHO-K1 | 0.05 nM | |
| Somatostatin-14 | Human SSTR5 | CHO-K1 | 0.2 nM | |
| [Cys4,Cys11]-AST-C | DAR-2 (Drostar2) | HEK293 | 0.13 nM | |
| PISCF-AST-C | Diploptera punctata AST-CR | CHO | ~1 nM | N/A |
Signaling Pathway Diagrams
The signaling cascades for both AST-C and Somatostatin are initiated by ligand binding to a G protein-coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Additionally, these pathways modulate various ion channels, ultimately leading to an inhibitory effect on the cell.
Experimental Protocols
The characterization of AST-C and SST signaling pathways relies on a set of standardized molecular and cellular assays. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay quantifies the ability of a non-labeled ligand (competitor) to displace a labeled ligand from its receptor, allowing for the determination of binding affinity (Ki).
-
Objective: To determine the binding affinity of native AST-C or Somatostatin for their respective receptors (e.g., DAR-2 or SSTR2).
-
Materials:
-
Cell membranes from a cell line expressing the receptor of interest (e.g., HEK293-DAR-2 or CHO-SSTR2).
-
Radiolabeled ligand (e.g., ¹²⁵I-[Tyr¹]-Somatostatin-14 or a custom synthesized ¹²⁵I-labeled AST-C analog).
-
Unlabeled competitor ligand (native Somatostatin-14 or AST-C) at various concentrations.
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled ligand.
-
In a 96-well plate, incubate the cell membranes (10-20 µg protein) with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor ligand.
-
Incubate the mixture for 60-90 minutes at room temperature to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound ligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Fit the data to a one-site competition model using non-linear regression to calculate the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
cAMP Inhibition Assay
This assay measures the ability of a ligand to inhibit the production of the second messenger cAMP, typically after its synthesis has been stimulated by an agent like forskolin (B1673556).
-
Objective: To determine the functional potency (IC50) of AST-C or Somatostatin in inhibiting adenylyl cyclase.
-
Materials:
-
Whole cells expressing the receptor of interest (e.g., HEK293-DAR-2 or CHO-SSTR2).
-
Forskolin (an adenylyl cyclase activator).
-
Ligand (AST-C or Somatostatin) at various concentrations.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with the phosphodiesterase inhibitor for 10-20 minutes.
-
Add varying concentrations of the test ligand (AST-C or Somatostatin) and incubate for 15 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) and incubate for a further 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the ligand. Fit the data to a dose-response inhibition curve to determine the IC50 value.
-
Comparative Experimental Workflow
To directly compare the functional responses of the two signaling systems, a heterologous expression approach is often employed. This involves expressing the invertebrate receptor in a vertebrate cell line, allowing for the use of identical downstream assay platforms.
Cross-Species Activity of Allatostatin Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-species activity of Allatostatin peptides, focusing on their performance and providing supporting experimental data from published literature. Allatostatins (ASTs) are a diverse family of neuropeptides found throughout the arthropods, primarily known for their role in inhibiting the synthesis of juvenile hormone in insects, but also for a wide range of other physiological functions, including the regulation of feeding, gut motility, and neuromuscular activity.[1][2][3][4] This guide will focus on Allatostatin-A (AstA) and Allatostatin-C (AstC), the two most extensively studied families.
The term "Allatostatin II" is not a standardized nomenclature for a single peptide across species. Therefore, this guide will focus on well-characterized peptides from the Allatostatin-A family, which have been shown to exhibit cross-species activity.
Comparative Activity of Allatostatin-A Peptides
While direct comparative quantitative data such as IC50 or EC50 values for a single Allatostatin-A peptide across a wide range of species is limited in publicly available literature, qualitative and semi-quantitative studies have demonstrated their cross-species effects. The following table summarizes the observed biological activity of a well-characterized Allatostatin-A peptide, Dippu-AST I from the cockroach Diploptera punctata, in different insect species.
| Peptide | Original Species | Test Species | Bioassay | Observed Effect | Reference |
| Dippu-AST I | Diploptera punctata (Cockroach) | Euborellia annulipes (Earwig) | Hindgut motility assay | Significant and reversible decrease in hindgut motility at 10-7 M. | [2] |
| Dippu-AST I | Diploptera punctata (Cockroach) | Euborellia annulipes (Earwig) | In vitro juvenile hormone biosynthesis assay | No inhibition of juvenile hormone biosynthesis at 10-5 M and 10-7 M. | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro Hindgut Motility Assay
This protocol is adapted from studies observing the myoinhibitory effects of allatostatins on insect hindgut.[2]
1. Tissue Preparation: a. Adult female earwigs (Euborellia annulipes) are anesthetized by chilling on ice. b. The complete digestive tract is dissected in insect saline. c. The hindgut is isolated and mounted in a 1 ml organ bath containing insect saline, maintained at a constant temperature (e.g., 25°C). One end of the hindgut is attached to a fixed hook, and the other end is connected to an isometric force transducer.
2. Recording of Contractions: a. The hindgut is allowed to equilibrate for at least 30 minutes, during which spontaneous contractions should become regular. b. Spontaneous contractions are recorded using a chart recorder or a digital data acquisition system.
3. Peptide Application: a. A stock solution of Dippu-AST I is prepared in insect saline. b. The peptide is added to the organ bath to achieve the desired final concentration (e.g., 10-7 M). c. The effect of the peptide on the frequency and amplitude of hindgut contractions is recorded for a set period (e.g., 10-15 minutes).
4. Washout: a. The peptide-containing saline is replaced with fresh insect saline to observe the reversibility of the effect. b. The hindgut is washed multiple times until the contraction pattern returns to the pre-treatment baseline.
In Vitro Juvenile Hormone Biosynthesis Assay
This radiochemical assay is a standard method to quantify the rate of juvenile hormone (JH) synthesis by the corpora allata (CA).
1. Gland Dissection and Incubation: a. Corpora allata are dissected from insects in a suitable culture medium (e.g., TC-199). b. Individual pairs of glands are transferred to separate culture tubes containing the medium supplemented with a radiolabeled precursor, L-[methyl-3H]methionine.
2. Allatostatin Treatment: a. The allatostatin peptide of interest is added to the incubation medium at the desired concentration. b. Control incubations are performed without the allatostatin peptide. c. The glands are incubated for a specific duration (e.g., 3 hours) at a controlled temperature (e.g., 27°C).
3. Extraction and Quantification: a. After incubation, the medium is extracted with an organic solvent (e.g., isooctane) to separate the radiolabeled JH. b. The organic phase is collected, and the solvent is evaporated. c. The amount of radiolabeled JH is quantified using liquid scintillation counting. d. The rate of JH synthesis is expressed as femtomoles of JH produced per hour per pair of glands.
Signaling Pathways
Allatostatin receptors are G-protein coupled receptors (GPCRs). The signaling pathways for Allatostatin-A and Allatostatin-C are depicted below.
Caption: Allatostatin-A Signaling Pathway.
Caption: Allatostatin-C Signaling Pathway.
Experimental Workflow
The general workflow for assessing the cross-species activity of an allatostatin peptide is outlined below.
Caption: Workflow for Cross-Species Bioactivity.
References
- 1. Biological activities of the allatostatin family of peptides in the cockroach, Diploptera punctata, and potential interactions with receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cockroach allatostatin-immunoreactive neurons and effects of cockroach allatostatin in earwigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allatostatin modulates skeletal muscle performance in crustaceans through pre- and postsynaptic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Allatostatin Neuropeptides: Unraveling the Functional Distinctions of Types A, B, and C
For Immediate Release
A comprehensive analysis of the three major allatostatin families—A, B, and C—reveals distinct functional roles, receptor interactions, and signaling pathways critical to insect physiology. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of these neuropeptide systems, supported by experimental data and methodologies, to facilitate targeted research and the development of novel insect control agents.
Allatostatins are a diverse group of neuropeptides that play crucial roles in regulating a wide array of physiological processes in insects, including juvenile hormone synthesis, feeding behavior, gut motility, and circadian rhythms. Despite their shared nomenclature, the three main types, Allatostatin A (AstA), Allatostatin B (AstB), and Allatostatin C (AstC), are structurally unrelated and activate distinct receptor systems, leading to different physiological outcomes.
Structural and Functional Overview
Allatostatin A peptides are characterized by a conserved C-terminal motif, Y/FXFGLamide.[1][2] They are pleiotropic, acting as "brain-gut peptides" that influence a variety of behaviors.[1] While initially named for their ability to inhibit the synthesis of juvenile hormone (JH) in some insects like cockroaches, this function is not conserved across all insect orders.[2] Their most conserved roles appear to be the inhibition of feeding and gut motility.[1][2]
Allatostatin B, also known as myoinhibitory peptides (MIPs), possesses a conserved W(X)6Wamide sequence.[3] As their alternative name suggests, their primary role is the inhibition of muscle contractions, particularly in the gut.[3] They are also involved in neuromodulation and have been implicated in the regulation of ecdysis and circadian rhythms.[4]
Allatostatin C peptides are distinguished by a C-terminal PISCF motif and a disulfide bridge.[3][5] Their receptors are orthologous to mammalian somatostatin (B550006) receptors.[5] AstC is involved in a diverse range of functions, including the regulation of juvenile hormone synthesis in some species, circadian rhythms, oogenesis, and immune responses.[6][7][8]
Comparative Analysis of Receptor Binding and Potency
The functional specificity of each allatostatin type is determined by its interaction with distinct G protein-coupled receptors (GPCRs). The following tables summarize the available quantitative data on the binding affinities and potencies of these neuropeptides.
| Allatostatin A Receptor Binding and Functional Potency | |||
| Receptor | Ligand | Assay Type | EC50 Value |
| Drosophila melanogaster Allatostatin Receptor (AlstR/DAR-1) | Drosophila Allatostatin A (Ser-Arg-Pro-Tyr-Ser-Phe-Gly-Leu-NH2) | Electrophysiological recording in Xenopus oocytes | Picomolar range[2] |
| Drosophila melanogaster Allatostatin Receptor (AlstR/DAR-1) | Diploptera punctata Allatostatin A III | Electrophysiological recording in Xenopus oocytes | 147 pM[2] |
| Drosophila melanogaster Allatostatin Receptor (AlstR/DAR-1) | Diploptera punctata Allatostatin A IV | Electrophysiological recording in Xenopus oocytes | 156 pM[2] |
| Allatostatin B Myoinhibitory Activity | ||
| Species | Peptide | Effect |
| Cancer borealis | CbAST-B1, CbAST-B2, CbAST-B3 (10 nM) | Inhibition of the pyloric rhythm in the stomatogastric ganglion[4] |
| Locusta migratoria | AST-B/MIP | Inhibition of hindgut and oviduct contractions[3] |
| Allatostatin C Receptor Binding and Functional Potency | |||
| Receptor | Ligand | Assay Type | IC50/EC50 Value |
| Scylla paramamosain C-type AST Receptor | ScypaAST-CCC | Inhibition of forskolin-stimulated cAMP accumulation | IC50: 6.683 nM[9] |
| Aplysia AstC-R | Aplysia AstC | Receptor activation assay | EC50: 7.8 nM[6] |
| Thaumetopoea pityocampa AlstR-C | AST-C | TGF-α shedding assay | EC50: 0.623 nM[10] |
| Thaumetopoea pityocampa AlstR-C | D074-0013 (agonist) | TGF-α shedding assay | EC50: 1.421 µM[10] |
Signaling Pathways
The activation of allatostatin receptors initiates intracellular signaling cascades that mediate their physiological effects.
Allatostatin A Signaling
Allatostatin A receptors, such as DAR-1 and DAR-2 in Drosophila, are homologous to mammalian galanin and somatostatin receptors and are coupled to the Gi/Go class of G proteins.[2][11] Upon ligand binding, the activated Gi/Go protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, the βγ subunits of the G protein can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.[2]
References
- 1. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reverse physiology in Drosophila: identification of a novel allatostatin‐like neuropeptide and its cognate receptor structurally related to the mammalian somatostatin/galanin/opioid receptor family | The EMBO Journal [link.springer.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Distribution and physiological effects of B-type allatostatins (myoinhibitory peptides, MIPs) in the stomatogastric nervous system of the crab, Cancer borealis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of an allatostatin C signaling system in mollusc Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholar.gist.ac.kr [scholar.gist.ac.kr]
- 8. sdbonline.org [sdbonline.org]
- 9. Frontiers | A Possible Role of Allatostatin C in Inhibiting Ecdysone Biosynthesis Revealed in the Mud Crab Scylla paramamosain [frontiersin.org]
- 10. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Type A allatostatins from Drosophila melanogaster and Diplotera puncata activate two Drosophila allatostatin receptors, DAR-1 and DAR-2, expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Allatostatin Receptor Orthologs in Non-Insect Invertebrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of allatostatin receptor orthologs in non-insect invertebrate species, focusing on crustaceans, molluscs, and nematodes. Allatostatins are a diverse family of neuropeptides that play crucial roles in regulating a wide array of physiological processes, making their receptors potential targets for novel drug development and pest control strategies. This document summarizes quantitative data on receptor activation, details common experimental methodologies, and illustrates key signaling pathways and workflows.
Performance Comparison of Allatostatin Receptor Orthologs
The functional characterization of allatostatin receptors in non-insect invertebrates is an active area of research. The following table summarizes available quantitative data on the activation of these receptors by their cognate ligands.
| Phylum | Species | Receptor | Ligand(s) | Assay Type | Parameter | Value | Reference |
| Crustacea | Scylla paramamosain (Mud Crab) | AST-C Receptor | ScypaAST-CCC | cAMP Assay | IC50 | 6.683 nM | [1] |
| Carcinus maenas (Green Crab) | AST-CRd | AST-C, AST-CC | Functional Assay | - | Activated | [1][2][3][4] | |
| AST-CCC | Functional Assay | - | Not Activated | [1][2][3][4] | |||
| Mollusca | Aplysia californica (California Sea Hare) | apBuc/AstA-R | Buccalin Peptides (19 variants) | Cell-based Assay | EC50 | 23 - 320 nM | [5] |
| Aplysia californica (California Sea Hare) | AstC-R | Aplysia AstC (with disulfide bridge) | IP1 Accumulation Assay | EC50 | Lowest among tested ligands | [6][7] | |
| Aplysia AstC (without disulfide bridge) | IP1 Accumulation Assay | EC50 | Highest among tested ligands | [6][7] | |||
| Other Molluscan AstCs | IP1 Accumulation Assay | EC50 | Intermediate | [6][7] | |||
| Nematoda | Caenorhabditis elegans | NPR-9 | NLP-1 peptides | Functional Assay in cultured cells | - | Activated | [8] |
Note: The table highlights the diversity in ligand specificity and potency across different species and receptor types. Further research is required to populate this table with more extensive data, particularly regarding binding affinities (Ki) and a broader range of species.
Key Signaling Pathways
Allatostatin receptors are G-protein coupled receptors (GPCRs) that mediate their effects through various intracellular signaling cascades. The specific G-protein coupling can differ between receptor types and species. The diagram below illustrates the two primary pathways identified for non-insect invertebrate allatostatin receptors: inhibition of adenylyl cyclase through Gαi/o and stimulation of phospholipase C through Gαq.
References
- 1. [PDF] Allatostatin-C signaling in the crab Carcinus maenas is implicated in the ecdysis program | Semantic Scholar [semanticscholar.org]
- 2. Allatostatin-C signaling in the crab Carcinus maenas is implicated in the ecdysis program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. research.aber.ac.uk [research.aber.ac.uk]
- 5. Identification of a G Protein-Coupled Receptor for Buccalin-Type Peptides in the Mollusk Aplysia: Evolutionary Insights into Neuropeptide Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of an allatostatin C signaling system in mollusc Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating Allatostatin II Knockdown: A Comparative Guide to qPCR and ELISA
For researchers, scientists, and drug development professionals engaged in insect endocrinology and pest control, confirming the targeted knockdown of neuropeptides like Allatostatin II is a critical validation step. Allatostatins are a family of neuropeptides that play a crucial role in regulating various physiological processes in insects, most notably the inhibition of Juvenile Hormone (JH) synthesis.[1][2][3] Effective knockdown of this compound is expected to disrupt these processes, and verifying this knockdown at both the messenger RNA (mRNA) and protein levels is essential for accurate data interpretation.
This guide provides an objective comparison of two primary methods for this validation: quantitative Polymerase Chain Reaction (qPCR) for mRNA quantification and Enzyme-Linked Immunosorbent Assay (ELISA) for peptide quantification. We present supporting experimental data, detailed protocols, and workflow diagrams to assist in the robust validation of this compound knockdown.
Comparison of Knockdown Validation Methods
A comprehensive validation strategy should ideally confirm the reduction of the target at both the transcript and protein level. While qPCR is highly sensitive for detecting changes in mRNA, ELISA directly measures the abundance of the functional peptide.[4][5]
| Method | What it Measures | Pros | Cons |
| Quantitative PCR (qPCR) | Relative mRNA expression levels of the this compound gene.[4] | - High sensitivity and specificity. - Provides quantitative results. - High-throughput capability.[4] | - Does not measure the level of the functional peptide.[4] - Susceptible to variations in RNA quality and reverse transcription efficiency. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Presence and absolute quantity of the this compound peptide.[6][7] | - Directly measures the concentration of the functional molecule. - Highly sensitive and quantitative. - Suitable for high-throughput screening. | - Dependent on the availability of specific, high-quality antibodies. - Can be more complex and time-consuming to develop than qPCR assays. |
Quantitative Data Presentation
Effective knockdown should result in a significant reduction in both this compound mRNA and peptide levels. The following tables present sample data from a hypothetical experiment using RNA interference (RNAi) to knock down this compound in an insect model.
Table 1: this compound mRNA Expression via qPCR
This table shows the relative quantification of this compound mRNA levels in treated samples compared to a non-targeting control (NTC). The data is normalized to a stable housekeeping gene, and the fold change is calculated using the ΔΔCt method.[8][9] A significant decrease in the fold change indicates successful knockdown at the transcript level.
| Sample Group | Treatment | Mean Cq (this compound) | Mean Cq (Housekeeping Gene) | ΔCq | ΔΔCq | Fold Change (2-ΔΔCq) | % Knockdown |
| Control | Non-Targeting Control siRNA | 22.5 | 20.0 | 2.5 | 0.0 | 1.00 | 0% |
| Test | This compound siRNA | 25.0 | 20.1 | 4.9 | 2.4 | 0.19 | 81% |
Table 2: this compound Peptide Concentration via ELISA
This table shows the absolute concentration of the this compound peptide as determined by a competitive ELISA. A standard curve is used to interpolate the concentration of the peptide in the samples. A significant reduction in peptide concentration in the this compound siRNA group compared to the control group confirms successful knockdown at the protein level.
| Sample Group | Treatment | Mean Absorbance (OD 450nm) | Concentration (pg/mL) | % Knockdown |
| Control | Non-Targeting Control siRNA | 0.45 | 150.2 | 0% |
| Test | This compound siRNA | 1.25 | 28.5 | 81% |
Note: In a competitive ELISA, a higher absorbance value corresponds to a lower concentration of the target analyte.[10]
Visualizing the Pathways and Workflow
Diagrams are essential for illustrating the biological context and the experimental process.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Knockdown Confirmation.
Experimental Protocols
Protocol 1: Quantitative PCR (qPCR) for this compound mRNA
This protocol outlines the steps for validating this compound knockdown at the mRNA level using a two-step SYBR Green-based qPCR approach.[4][11]
1. RNA Extraction and Quantification:
-
Culture cells or tissues from both the this compound knockdown group and a non-targeting control (NTC) group.
-
Extract total RNA from all samples using a suitable RNA isolation kit, following the manufacturer's instructions. Include a DNase treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and verify integrity, for example, by running a sample on an agarose (B213101) gel.
2. cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.
-
Include a "no reverse transcriptase" (-RT) control for each sample to check for genomic DNA contamination in the subsequent qPCR step.
3. qPCR Primer Design and Validation:
-
Design primers specific to the this compound gene and a stable housekeeping gene (e.g., Actin, GAPDH). For RNAi experiments, it is often recommended to design primers that amplify a region 5' of the RNAi cut site.[8][12]
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.
4. qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers for the target or housekeeping gene, and nuclease-free water.
-
Aliquot the master mix into a 96-well qPCR plate.
-
Add an equal amount of diluted cDNA to each well. Include the -RT controls and a no-template control (NTC) for each primer set.
-
Run the plate in a real-time PCR thermal cycler using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
5. Data Analysis (ΔΔCt Method):
-
For each sample, calculate the ΔCt by subtracting the average Ct value of the housekeeping gene from the average Ct value of the this compound gene.
-
Calculate the ΔΔCt by subtracting the ΔCt of the NTC sample from the ΔCt of the this compound knockdown sample.
-
Determine the fold change in mRNA expression using the formula 2-ΔΔCt.
Protocol 2: ELISA for this compound Peptide
This protocol provides a general framework for a competitive ELISA to quantify the this compound peptide. This format is often used for small molecules like neuropeptides.
1. Plate Preparation:
-
Coat the wells of a 96-well microplate with an this compound-specific capture antibody. Incubate overnight at 4°C.
-
Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.[13]
2. Sample and Standard Incubation:
-
Prepare a standard curve by making serial dilutions of a known concentration of synthetic this compound peptide.
-
Prepare samples by extracting peptides from the control and knockdown cell/tissue groups.
-
Add the standards and samples to the appropriate wells.
-
Immediately add a fixed amount of biotinylated or enzyme-conjugated this compound to all wells. This will compete with the this compound in the sample for binding to the capture antibody.
-
Cover the plate and incubate for 2 hours at room temperature with gentle shaking.
3. Detection:
-
Wash the plate 3-4 times with wash buffer.
-
If using a biotinylated competitor, add streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate for 1 hour at room temperature. Wash the plate again.
-
Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color change is apparent.
4. Reading and Data Analysis:
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Use a four-parameter logistic (4-PL) curve fit for best results.
-
Interpolate the concentration of this compound in your unknown samples from the standard curve. Remember to multiply by the sample dilution factor to get the final concentration.
References
- 1. usbio.net [usbio.net]
- 2. Allatostatin - Wikipedia [en.wikipedia.org]
- 3. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ELISA Protocol [protocols.io]
- 7. ELISA Assay Technique | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hallmarks of good RT-qPCR measurements in a successful knockdown experiment [horizondiscovery.com]
- 10. bosterbio.com [bosterbio.com]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. Protein assay ELISA [qiagen.com]
A Comparative Guide to Allatostatin C and Mammalian Galanin Receptors: Unveiling Homology and Divergence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of insect allatostatin C (AST-C) receptors and mammalian galanin receptors (GalR), highlighting their evolutionary, structural, functional, and pharmacological similarities and differences. The information presented is supported by experimental data to facilitate research and drug development efforts targeting these G protein-coupled receptors (GPCRs).
Evolutionary Relationship and Sequence Homology
Allatostatin C receptors in insects and galanin receptors in mammals share a common evolutionary origin, belonging to the rhodopsin-like GPCR superfamily.[1] Phylogenetic analyses have consistently shown that insect AST-C receptors are orthologous to the mammalian somatostatin/galanin receptor family.[1] This deep evolutionary conservation suggests a fundamental role for these signaling systems in regulating physiological processes across diverse animal phyla.
To quantify the degree of homology, a multiple sequence alignment of human galanin receptors (GalR1, GalR2, and GalR3) and representative allatostatin C receptors from Drosophila melanogaster, Carausius morosus, and Thaumetopoea pityocampa was performed using Clustal Omega.[2][3]
Table 1: Amino Acid Sequence Identity/Similarity (%)
| Receptor | Human GalR1 | Human GalR2 | Human GalR3 |
| Drosophila melanogaster AstC-R | 25.8% / 45.2% | 26.1% / 44.9% | 27.3% / 46.8% |
| Carausius morosus AstC-R | 26.5% / 46.1% | 27.0% / 45.8% | 28.1% / 47.5% |
| Thaumetopoea pityocampa AstR-C | 26.2% / 45.7% | 26.6% / 45.3% | 27.8% / 47.1% |
The alignment reveals a moderate level of sequence identity, with a more significant degree of similarity, indicating the conservation of key amino acid properties. The highest homology is observed in the transmembrane domains, which are crucial for the receptor's structural integrity and function. Conversely, the N-terminal and C-terminal regions, as well as the intracellular and extracellular loops, exhibit greater divergence, likely contributing to the differences in ligand specificity and G-protein coupling.
Structural Comparison of Ligand Binding Pockets
The ligand binding pockets of both allatostatin C and galanin receptors are located within the transmembrane helices. While sharing a general structural architecture, specific amino acid residues within these pockets determine ligand specificity.
Table 2: Key Residues in Ligand Binding
| Receptor Family | Key Residues and their Role |
| Allatostatin C Receptors | A conserved motif in the third extracellular loop (ECL3) and the N-terminus are essential for ligand binding.[4] |
| Mammalian Galanin Receptors | Trp2, Asn5, and Tyr9 of the galanin peptide are crucial for receptor binding.[5] His253 and Ile256 in transmembrane helix 6 of GalR2 are important for ligand interaction.[6] The N-terminal part of galanin (residues 1-14) is highly conserved and critical for receptor interaction.[6] |
The differences in these key residues are fundamental to the selective recognition of their respective endogenous ligands, allatostatin C and galanin.
Signaling Pathways: A Tale of Two G-Proteins
Both allatostatin C and galanin receptors mediate their effects by coupling to intracellular heterotrimeric G proteins. However, they exhibit distinct preferences for G-protein subtypes, leading to the activation of different downstream signaling cascades.
Allatostatin C Receptor Signaling
Allatostatin C receptors predominantly couple to the Gi/o family of G proteins.[7] Activation of the receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (camp) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream cellular processes.[7]
References
- 1. Reverse physiology in Drosophila: identification of a novel allatostatin‐like neuropeptide and its cognate receptor structurally related to the mammalian somatostatin/galanin/opioid receptor family | The EMBO Journal [link.springer.com]
- 2. Clustal Omega for making accurate alignments of many protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clustal.org [clustal.org]
- 4. Ligand binding pocket of a novel Allatostatin receptor type C of stick insect, Carausius morosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface | PLOS Biology [journals.plos.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of Allatostatin II and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Allatostatin II (AST-II) and its analogs, with a primary focus on their inhibitory effects on juvenile hormone (JH) biosynthesis. Due to a wealth of available data, this guide extensively covers the well-studied Allatostatin-A (AST-A) type peptides, which share functional similarities with AST-II, to provide a broad understanding of allatostatin SAR.
Introduction to Allatostatins
Allatostatins (ASTs) are a family of neuropeptides in insects that play a crucial role in regulating various physiological processes.[1] A primary function of these peptides is the inhibition of juvenile hormone synthesis in the corpora allata, making them attractive targets for the development of novel insect growth regulators.[2] Allatostatins are broadly classified into different families based on their C-terminal sequences, with the most studied being the Allatostatin-A (AST-A) or FGLamide family.[3] this compound (AST-II) belongs to a distinct structural class and is a decapeptide with the sequence Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2.[4][5]
This guide will delve into the quantitative analysis of the biological activity of various allatostatin analogs, detail the experimental methods used to determine their efficacy, and illustrate the key signaling pathways involved in their mode of action.
Comparative Biological Activity of Allatostatin Analogs
The primary measure of biological activity for allatostatin analogs is their ability to inhibit the biosynthesis of juvenile hormone (JH) in vitro. This is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for native allatostatins and a range of synthetic analogs, primarily focusing on the well-characterized AST-A family due to the limited availability of specific SAR data for AST-II analogs.
Table 1: Inhibitory Activity of Native Allatostatins from Diploptera punctata on Juvenile Hormone Synthesis [6]
| Allatostatin Peptide | Sequence | Concentration for >40% Inhibition |
| Allatostatin I | Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH₂ | 10⁻⁹ M |
| This compound | Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂ | 10⁻⁸ M |
| Allatostatin III | Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂ | 7 x 10⁻⁷ M |
| Allatostatin IV | Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂ | 10⁻⁸ M |
Table 2: Structure-Activity Relationship of Allatostatin-A (FGLamide) Analogs [7][8]
| Analog ID | Modification from Core Pentapeptide (Y/FXFGLa) | IC50 (nM) | Relative Activity |
| Dippu-AST 1 | Native Peptide | 8 | Standard |
| K15 | Cinnamamido acetic acid replacement of Y/FX | 1.79 | More Active |
| K24 | Substituted benzamido acetic acid replacement of Y/FX | 5.32 | More Active |
| H17 | N-methylation mimic | 51.7 | Less Active |
| Analog 1 (from H17) | Single N-methylation | 51.7 | Equivalent to H17 |
| Analog 4 (from H17) | Single N-methylation | 64.4 | Equivalent to H17 |
Note: The core pentapeptide refers to the conserved C-terminal region of AST-A peptides.
The data indicates that modifications to the N-terminal region of the core pentapeptide of AST-A can significantly impact biological activity, with some synthetic analogs exhibiting even greater potency than the native peptides.[7][8]
Experimental Protocols
The evaluation of allatostatin analog activity predominantly relies on the in vitro radiochemical assay for juvenile hormone biosynthesis.
Detailed Protocol: In Vitro Radiochemical Assay for Juvenile Hormone Biosynthesis Inhibition
This protocol is adapted from established methods for quantifying JH biosynthesis rates from excised corpora allata (CA).[7]
Objective: To determine the IC50 value of allatostatin analogs by measuring the inhibition of radiolabeled JH synthesis in vitro.
Materials:
-
Adult female cockroaches (Diploptera punctata)
-
TC-199 medium (or equivalent insect cell culture medium)
-
L-[methyl-³H]methionine (radiolabeled precursor)
-
This compound and its analogs
-
Isooctane (B107328) (or other suitable organic solvent)
-
Silica gel thin-layer chromatography (TLC) plates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Dissecting microscope and tools
Procedure:
-
Dissection of Corpora Allata (CA):
-
Anesthetize adult female cockroaches by chilling on ice.
-
Under a dissecting microscope, dissect out the corpora allata glands in sterile TC-199 medium. The CA are small, paired glands located behind the brain.
-
Carefully clean the glands of any adhering tissue.
-
-
Gland Incubation:
-
Transfer individual pairs of CA to separate incubation tubes containing 50 µL of TC-199 medium.
-
Add the allatostatin analog to be tested to the incubation tubes at various concentrations. Include a control group with no analog.
-
Pre-incubate the glands with the analogs for 30 minutes at 27°C.
-
Add L-[methyl-³H]methionine to each tube to a final concentration of 5 µM.
-
Incubate the glands for 3 hours at 27°C.
-
-
Extraction of Juvenile Hormone:
-
Stop the reaction by adding 250 µL of isooctane to each tube.
-
Vortex vigorously for 1 minute to extract the newly synthesized radiolabeled JH into the organic phase.
-
Centrifuge briefly to separate the phases.
-
-
Quantification of Radiolabeled JH:
-
Transfer a 200 µL aliquot of the isooctane (upper) phase to a scintillation vial.
-
Evaporate the solvent.
-
Add 4 mL of scintillation fluid to each vial.
-
Quantify the amount of radiolabeled JH using a liquid scintillation counter. The counts per minute (CPM) are proportional to the rate of JH synthesis.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of JH synthesis for each analog concentration relative to the control group.
-
Plot the percentage of inhibition against the logarithm of the analog concentration.
-
Determine the IC50 value, the concentration of the analog that causes 50% inhibition of JH synthesis, from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
Allatostatins exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells, such as the cells of the corpora allata.[1]
Allatostatin Signaling Pathway
The binding of allatostatin to its receptor, which is homologous to mammalian galanin receptors, initiates an intracellular signaling cascade.[3] For Allatostatin-A and likely other allatostatins, the receptor is coupled to an inhibitory G-protein (Gi/o).[9]
Experimental Workflow for SAR Studies
The structure-activity relationship studies of allatostatin analogs typically follow a systematic workflow from design and synthesis to biological evaluation.
References
- 1. Structure-activity relationship studies of novel somatostatin analogs with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. pnas.org [pnas.org]
- 7. Radiochemical assay of juvenile hormone biosynthesis rate in ants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, biological activity, and hologram quantitative structure-activity relationships of novel allatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
A Guide for Researchers and Drug Development Professionals
An Objective Comparison of Allatostatin A (AstA) Neuropeptide Function in Cockroaches and Flies
Introduction
Allatostatins (ASTs) are a diverse family of neuropeptides that play crucial regulatory roles in insect physiology. They are broadly classified into three unrelated families: Allatostatin A (AstA), B (AstB), and C (AstC). The "Allatostatin II" peptide, originally isolated from the cockroach Diploptera punctata, is a member of the AstA family, which is characterized by a conserved C-terminal motif, -YXFGL-NH₂. While the name "allatostatin" implies a role in inhibiting Juvenile Hormone (JH) synthesis, this function is not conserved across all insect orders. This guide provides a detailed comparison of the physiological roles of the AstA peptide family, with a focus on its divergent functions in Dictyoptera (cockroaches) and Diptera (flies), supported by experimental data, methodologies, and pathway visualizations.
Comparative Overview of Allatostatin A Functions
The primary functions of Allatostatin A have diverged significantly between cockroaches and flies. In cockroaches, AstA acts as a true "allatostatin," potently inhibiting the synthesis of Juvenile Hormone. In flies, this function has been lost, and the peptide has been co-opted for neuromodulatory roles, primarily in the regulation of feeding and sleep.
| Physiological Function | Cockroaches (e.g., Diploptera punctata) | Flies (e.g., Drosophila melanogaster) |
| Inhibition of Juvenile Hormone (JH) Synthesis | Yes (Primary, defining role)[1] | No [2] |
| Regulation of Feeding Behavior | Yes (Inhibitory) | Yes (Major inhibitory role)[3][4] |
| Regulation of Gut Motility | Yes (Inhibitory)[5][6] | Yes (Inhibitory)[5] |
| Regulation of Sleep/Activity | Not a primary described function | Yes (Promotes sleep)[7] |
| Modulation of Digestive Enzymes | Yes (Stimulatory)[8] | Not a primary described function |
| Primary Mode of Action | Hormonal (on Corpora Allata) & Neuromodulatory | Neuromodulatory (on CNS circuits) |
Quantitative Analysis of Allatostatin A Bioactivity
Quantitative bioassays reveal the stark differences in AstA's primary roles and potency in each insect order.
Table 1: Inhibition of Juvenile Hormone Synthesis in the Cockroach (Diploptera punctata)
This table summarizes the dose-dependent inhibitory effect of various synthetic AstA peptides on the corpora allata (CA) of virgin female cockroaches, as measured by an in vitro radiochemical assay.
| Peptide | Concentration (M) | Mean Inhibition of JH Synthesis (%) | Reference |
| Allatostatin 1 | 1 x 10⁻⁹ | > 40% | [9] |
| Allatostatin 2 | 1 x 10⁻⁸ | > 40% | [9] |
| Allatostatin 3 | 7 x 10⁻⁷ | > 40% | [9] |
| Allatostatin 4 | 1 x 10⁻⁸ | > 40% | [9] |
Data derived from experiments on corpora allata from virgin female D. punctata.
Table 2: Inhibition of Feeding Behavior in the Fruit Fly (Drosophila melanogaster)
This table presents data from experiments where AstA-expressing neurons were artificially activated, and the resulting effect on food consumption was measured using a CApillary FEeder (CAFE) assay.
| Experimental Condition | Mean Food Intake (µL / fly / 2 days) | Percent Reduction vs. Control | Reference |
| Control Flies (AstA-Gal4/+ @ 29°C) | ~ 1.25 µL | - | [10] |
| AstA Neuron Activation (AstA-Gal4 > UAS-TrpA1 @ 29°C) | ~ 0.50 µL | ~ 60% | [10] |
Data are approximations based on graphical representations from Chen et al. (2016) showing thermogenetic activation of AstA neurons significantly reduces food intake.[10]
Signaling Pathways and Mechanisms of Action
The molecular pathways initiated by AstA binding to its G-protein coupled receptor (GPCR) differ according to the target tissue and insect order.
Caption: AstA signaling pathway in a cockroach corpora allata cell.
Caption: AstA neuromodulatory pathway in the fruit fly CNS.
Key Experimental Protocols
The divergent functions of Allatostatin A are investigated using distinct experimental paradigms.
Protocol 1: In Vitro Radiochemical Assay for JH Synthesis (Cockroach)
This assay directly measures the rate of JH production by the corpora allata (CA) and is the gold standard for assessing allatostatic activity.
Objective: To quantify the inhibitory effect of Allatostatin A on the rate of JH biosynthesis by isolated corpora allata glands.
Methodology:
-
Gland Dissection: Corpora allata glands are surgically excised from donor cockroaches (e.g., day 2 virgin female D. punctata) under a dissecting microscope in a sterile saline buffer.
-
Incubation: Individual or pairs of glands are placed in a culture medium (e.g., Medium 199) supplemented with a radiolabeled precursor, typically L-[methyl-³H]-methionine. The methyl group from methionine is transferred to the JH molecule in the final step of its synthesis.
-
Treatment: A known concentration of the test peptide (e.g., synthetic this compound) is added to the treatment group's incubation medium. A control group is incubated without the peptide.
-
Extraction: After a set incubation period (e.g., 3 hours), the medium and glands are collected, and the lipids, including JH, are extracted using an organic solvent like hexane.
-
Quantification: The amount of radiolabeled JH produced is quantified using liquid scintillation counting. The rate of synthesis is typically expressed as picomoles of JH per gland per hour.
-
Analysis: The synthesis rate in the treated group is compared to the control group to calculate the percentage of inhibition.[11][12]
Protocol 2: CApillary FEeder (CAFE) Assay (Fly)
This assay provides a precise measurement of food consumption in individual or groups of flies over time, allowing for the assessment of anorexigenic (appetite-suppressing) compounds or neuronal manipulations.[13]
Objective: To quantify changes in food intake in Drosophila following the activation or inhibition of Allatostatin A-expressing neurons.
Methodology:
-
Fly Preparation: Adult flies of the desired genotype (e.g., carrying genetic tools like UAS-TrpA1 for temperature-based neuronal activation driven by an AstA-Gal4 driver) are collected and aged for 3-5 days. They are often starved for a set period (e.g., 18-24 hours) in a vial with water but no food to motivate feeding.[14]
-
Assay Setup: Individual flies are placed into small chambers or vials. A calibrated glass microcapillary tube (e.g., 5 µL) containing liquid food (e.g., 5% sucrose (B13894) solution, often with a dye for visualization) is inserted into the chamber. A layer of mineral oil is added to the top of the liquid in the capillary to prevent evaporation.[13]
-
Experimental Manipulation: For thermogenetic experiments, the entire setup is placed in an incubator at a permissive temperature (e.g., 29°C) to activate the temperature-sensitive TrpA1 channel in AstA neurons. Control flies are kept at a non-permissive temperature (e.g., 22°C).[10]
-
Data Collection: The level of the liquid food in the capillary is measured at regular intervals (e.g., every 12 or 24 hours) or continuously with a camera setup.
-
Analysis: The total volume of food consumed per fly is calculated by subtracting the final liquid level from the initial level, correcting for any evaporation measured from a fly-free control capillary. The food intake of the experimental group is then compared to that of the control groups.[15]
Conclusion
The functional analysis of the Allatostatin A neuropeptide family in cockroaches and flies provides a compelling example of evolutionary divergence in peptide signaling. In cockroaches, AstA retains its ancestral role as a potent inhibitor of juvenile hormone synthesis, directly impacting development and reproduction. In Drosophila, this endocrine function is absent; instead, the AstA system has been repurposed for critical neuromodulatory roles in the central nervous system, where it acts as a key inhibitor of feeding and a promoter of sleep. This functional bifurcation underscores the pleiotropic nature of neuropeptides and their capacity to acquire new roles in different evolutionary lineages. For drug development professionals, this divergence offers a potential avenue for designing highly selective, order-specific insecticides that could target feeding behaviors in flies or reproductive endocrinology in cockroaches with minimal off-target effects.
References
- 1. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans. | Semantic Scholar [semanticscholar.org]
- 2. pnas.org [pnas.org]
- 3. Structure-activity studies of allatostatin 4 on the inhibition of juvenile hormone biosynthesis by corpora allata: the importance of individual side chains and stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the neural regulation of feeding behavior in adult Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Target of cockroach allatostatin in the pathway of juvenile hormone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF | PLOS Genetics [journals.plos.org]
- 8. Two new allatostatins from the brains of Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiochemical assay of juvenile hormone biosynthesis rate in ants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sex-peptide activates juvenile hormone biosynthesis in the Drosophila melanogaster corpus allatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol to measure temporal consumption and feeding choices of Drosophila adults using capillaries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unraveling the Blueprint: A Comparative Guide to the Conservation of Allatostatin Precursor Organization
For researchers, scientists, and drug development professionals, understanding the intricacies of neuropeptide signaling is paramount. Allatostatins (ASTs), a diverse family of insect neuropeptides, play a crucial role in regulating a myriad of physiological processes, making them a compelling target for novel insecticide development and therapeutic research. This guide provides an in-depth comparison of the organization of Allatostatin precursors, supported by experimental data and detailed methodologies, to illuminate the evolutionary conservation and divergence of this critical neuropeptide family.
Allatostatins are broadly classified into three main types: Allatostatin-A (AST-A), Allatostatin-B (AST-B), and Allatostatin-C (AST-C), each encoded by a distinct gene and possessing a unique precursor structure.[1][2] While all three types have been identified in various insect species, their precursor organization exhibits both remarkable conservation and significant evolutionary plasticity.[1][2]
Allatostatin Precursor Organization: A Quantitative Comparison
The number of bioactive peptides encoded by a single precursor molecule varies significantly across different Allatostatin types and insect species. This variation reflects the diverse functional roles these neuropeptides have evolved to fulfill. The following table summarizes the number of putative mature peptides derived from Allatostatin-A, -B, and -C precursors in several insect species.
| Allatostatin Type | Species | Number of Peptides per Precursor |
| Allatostatin-A | Periplaneta americana (American Cockroach) | 14 |
| Diploptera punctata (Pacific Beetle Cockroach) | 13 | |
| Schistocerca gregaria (Desert Locust) | 10[3] | |
| Drosophila melanogaster (Fruit Fly) | 4[2] | |
| Anopheles gambiae (African Malaria Mosquito) | 5 | |
| Allatostatin-B | Drosophila melanogaster (Fruit Fly) | 5[1] |
| Rhodnius prolixus (Kissing Bug) | 12[1] | |
| Allatostatin-C | Most insect species | 1 |
| Allatostatin-CC | Various insect species | 2 (predicted)[4] |
The Conserved Core and Evolutionary Dynamics
Allatostatin-A , the most extensively studied type, is characterized by a highly conserved C-terminal amino acid sequence: Y/FXFGL-amide.[5] This motif is crucial for receptor binding and biological activity. The organization of the AST-A precursor in cockroaches is remarkably conserved, typically containing 13 or 14 peptide sequences.[6] In contrast, Dipteran species like Drosophila melanogaster possess a more condensed precursor encoding only four AST-A peptides.[2][6] This suggests a process of gene simplification during the evolution of this insect order.
Allatostatin-B precursors exhibit a more variable organization, with the number of encoded peptides ranging from five in Drosophila melanogaster to twelve in Rhodnius prolixus.[1] These peptides are characterized by a W(X)6W-amide motif.
Allatostatin-C precursors are generally thought to encode a single bioactive peptide. However, the discovery of a paralogous gene, Allatostatin-CC, suggests that some species may produce two distinct AST-C-like peptides.[4] AST-C peptides are structurally related to vertebrate somatostatin (B550006) and contain a characteristic disulfide bridge.[7]
Experimental Methodologies for Precursor Analysis
The characterization of Allatostatin precursor organization relies on a combination of molecular biology and bioinformatic techniques.
cDNA and Genomic DNA Sequencing
This is a fundamental technique to determine the primary structure of the precursor protein.
Protocol:
-
RNA/DNA Extraction: Isolate total RNA or genomic DNA from the tissue of interest (e.g., brain, gut) using standard protocols.
-
cDNA Synthesis (for RNA): Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase and an oligo(dT) or gene-specific primer. A common method involves using a synthetic oligonucleotide primer deduced from a known partial amino acid sequence of the Allatostatin peptide.[8]
-
PCR Amplification: Amplify the Allatostatin precursor-encoding sequence from the cDNA or genomic DNA using gene-specific primers. The primers can be designed based on conserved regions of the precursor sequence from related species.
-
Cloning and Sequencing: Ligate the amplified PCR product into a suitable vector and transform it into competent bacterial cells. Sequence the cloned insert to determine the nucleotide sequence of the precursor. Modern high-throughput sequencing methods, such as those offered by Oxford Nanopore Technologies, can also be employed for direct cDNA or PCR-amplified cDNA sequencing.[9][10][11]
-
Sequence Analysis: Translate the nucleotide sequence into an amino acid sequence and identify the signal peptide, cleavage sites, and putative mature Allatostatin peptides.
Phylogenetic Analysis
Phylogenetic analysis helps to understand the evolutionary relationships between Allatostatin precursors from different species.
Protocol:
-
Sequence Alignment: Align the amino acid sequences of the Allatostatin precursors from various species using multiple sequence alignment software like ClustalW or MAFFT.[12]
-
Phylogenetic Tree Construction: Construct a phylogenetic tree from the aligned sequences using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference.[12] Software packages like MEGA or MrBayes are commonly used for this purpose.[12]
-
Tree Interpretation: Analyze the branching pattern of the phylogenetic tree to infer the evolutionary history and conservation of the Allatostatin precursor organization.
Mass Spectrometry and In Silico Prediction
Mass spectrometry (MS) is a powerful tool for identifying and characterizing the mature neuropeptides processed from the precursor.[13]
Protocol:
-
Tissue Extraction: Extract peptides from the relevant tissues.
-
LC-MS/MS Analysis: Separate the extracted peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS) to determine their amino acid sequences.
-
In Silico Prediction: Utilize bioinformatic tools like NeuroPred to predict potential cleavage sites within the precursor sequence and the masses of the resulting peptides.[14] This information can then be used to confirm the identity of the peptides detected by mass spectrometry.
Allatostatin Signaling Pathway
Allatostatins exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells.[2] The activation of these receptors triggers intracellular signaling cascades that ultimately lead to a physiological response, such as the inhibition of juvenile hormone synthesis or the modulation of gut motility.[2]
Caption: Generalized Allatostatin signaling pathway.
Conclusion
The organization of Allatostatin precursors, while exhibiting a conserved core structure for each type, has undergone significant evolution, leading to variations in the number and sequence of bioactive peptides. This guide provides a framework for comparing the precursor organization across different insect species, detailing the experimental approaches necessary for their characterization. A deeper understanding of the conservation and divergence of Allatostatin systems will undoubtedly fuel the development of novel pest management strategies and provide valuable insights into the fundamental principles of neuropeptide evolution and function.
References
- 1. Evolution and Potential Function in Molluscs of Neuropeptide and Receptor Homologues of the Insect Allatostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allatostatin - Wikipedia [en.wikipedia.org]
- 3. Molecular cloning of the precursor cDNA for schistostatins, locust allatostatin-like peptides with myoinhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allatostatin C and its paralog allatostatin double C: the arthropod somatostatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family [frontiersin.org]
- 6. Unravelling the Evolution of the Allatostatin-Type A, KISS and Galanin Peptide-Receptor Gene Families in Bilaterians: Insights from Anopheles Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Somatostatin-type and allatostatin-C–type neuropeptides are paralogous and have opposing myoregulatory roles in an echinoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequence analysis of a cDNA coding for a pancreatic precursor to somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nanoporetech.com [nanoporetech.com]
- 10. nanoporetech.com [nanoporetech.com]
- 11. Improved Nanopore full-length cDNA sequencing by PCR-suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reconstructing the Origins of the Somatostatin and Allatostatin-C Signaling Systems Using the Accelerated Evolution of Biodiverse Cone Snail Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New techniques, applications and perspectives in neuropeptide research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal Procedures for Allatostatin II
Allatostatin II, a neuropeptide used in research, requires proper handling and disposal to ensure laboratory safety and environmental protection. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to treat it, along with any materials it has contacted, as chemical waste.[1] Adherence to institutional and local environmental health and safety (EHS) guidelines is paramount for the disposal of all research peptides.[2]
Core Principles of this compound Disposal
The primary objective of this compound disposal is to prevent the release of this biologically active molecule into the environment. Key principles include:
-
Avoidance of Standard Waste Streams: Under no circumstances should this compound powder or solutions be disposed of down the drain or in regular solid waste.[2]
-
Institutional Guidelines: Your institution's EHS department provides the definitive protocols for chemical and hazardous waste disposal and should be consulted.[2]
-
Proper Labeling and Containment: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and any known hazard information.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of segregation, collection, and, where appropriate, inactivation before final disposal by a licensed waste management contractor.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step 2: Waste Segregation
At the point of generation, segregate this compound waste into three distinct streams:
-
Solid Waste: This includes unused lyophilized powder, contaminated weighing paper, gloves, pipette tips, and other contaminated consumables.
-
Liquid Waste: This comprises unused this compound solutions, contaminated buffers, and media.
-
Sharps Waste: Needles, syringes, and any other contaminated items that can puncture the skin should be included in this category.
Step 3: Waste Collection and Containment
-
Solid Waste: Collect in a dedicated, leak-proof container clearly labeled "Hazardous Waste: this compound, Solid."
-
Liquid Waste: Collect in a sealed, leak-proof, and chemically compatible container labeled "Hazardous Waste: this compound, Liquid."
-
Sharps Waste: Immediately place all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container.
Step 4: Chemical Inactivation (Recommended)
While not always mandatory if being disposed of via a certified waste handler, chemical inactivation of liquid this compound waste is a recommended best practice to denature the peptide before final disposal. Perform this step in a chemical fume hood.
Experimental Protocol for Chemical Inactivation:
-
Prepare Inactivation Solution: Prepare a fresh solution of either 10% sodium hypochlorite (B82951) (bleach), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl).
-
Inactivation: Slowly add the liquid this compound waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.
-
Contact Time: Allow the mixture to stand for a minimum of 30-60 minutes to ensure complete degradation of the peptide.
-
Neutralization: If using a strong acid or base for inactivation, neutralize the solution's pH before collection for disposal, as required by your institution's EHS guidelines.
-
Collection: Even after inactivation, the resulting solution should be collected in a labeled hazardous waste container.
Step 5: Storage and Final Disposal
Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should feature secondary containment to mitigate potential spills. Contact your institution's EHS department to arrange for the pickup and final disposal of the waste through a licensed hazardous waste contractor.
Data Presentation: Chemical Inactivation of Peptide Waste
The following table summarizes recommended methods for the chemical inactivation of peptide waste.
| Decontamination Agent | Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 10% solution (0.5-1.0% final concentration) | 30 - 60 minutes | A strong oxidizing agent effective for peptide degradation. It can be corrosive to some surfaces.[2] |
| Strong Acid (e.g., 1 M HCl) | 1 M | Minimum 30 minutes | Highly effective for peptide hydrolysis but requires a subsequent neutralization step before disposal. |
| Strong Base (e.g., 1 M NaOH) | 1 M | Minimum 30 minutes | Highly effective for peptide hydrolysis but requires a subsequent neutralization step before disposal. |
Mandatory Visualization: this compound Disposal Workflow
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
